molecular formula C3H9ClGe B075237 Chlorotrimethylgermane CAS No. 1529-47-1

Chlorotrimethylgermane

Cat. No.: B075237
CAS No.: 1529-47-1
M. Wt: 153.19 g/mol
InChI Key: ZZBNZZCHSNOXOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chlorotrimethylgermane (Me₃GeCl) is a highly versatile and reactive organogermanium compound that serves as a fundamental building block in synthetic and materials chemistry. Its primary research value lies in its role as a potent trimethylgermyl (Me₃Ge-) transfer agent, enabling the efficient introduction of the germanium functionality into a wide array of molecular architectures. A key application is in the synthesis of novel organogermanium monomers and polymers, where it is used to create Ge-C bonds, subsequently yielding materials with unique thermal, optical, and electronic properties for advanced material science. Furthermore, it acts as a crucial precursor in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) processes for the fabrication of high-purity germanium-containing thin films, such as germanium carbide (GeC), which are of significant interest in semiconductor and microelectronics research. The mechanism of action for this compound is characterized by its electrophilic germanium center, which is highly susceptible to nucleophilic attack. This reactivity allows it to undergo facile reactions with Grignard reagents, organolithium compounds, and various other nucleophiles to form new germanium-carbon bonds. It is also extensively employed in the preparation of other functional germanium compounds, including germynes and germanium heterocycles, facilitating explorations into the comparative chemistry of heavier group 14 elements. This reagent is indispensable for researchers investigating the distinct chemical behavior of germanium, developing new catalytic systems, and engineering next-generation electronic and photonic materials.

Properties

IUPAC Name

chloro(trimethyl)germane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9ClGe/c1-5(2,3)4/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZBNZZCHSNOXOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Ge](C)(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ClGe
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70165155
Record name Chlorotrimethylgermane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70165155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1529-47-1
Record name Germane, chlorotrimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1529-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorotrimethylgermane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001529471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorotrimethylgermane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70165155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chlorotrimethylgermane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.741
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Chlorotrimethylgermane for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Chlorotrimethylgermane ((CH₃)₃GeCl) is an organogermanium compound that serves as a versatile reagent in organic and organometallic synthesis. Its unique chemical properties make it a valuable tool for researchers and scientists, particularly in the field of drug development, where the introduction of germanium-containing moieties or the use of germanium-based protecting groups can offer strategic advantages in the synthesis of complex molecules. This guide provides a comprehensive overview of the core properties, synthesis, and reactivity of this compound, with a focus on its practical applications in a laboratory setting.

Chemical and Physical Properties

This compound is a colorless, volatile, and flammable liquid with a distinctive odor. It is soluble in common organic solvents but reacts with water. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReferences
Molecular Formula C₃H₉ClGe[1]
Molecular Weight 153.20 g/mol [2]
CAS Number 1529-47-1[1]
Boiling Point 102 °C (lit.)[3]
Melting Point -13 °C (lit.)[3]
Density 1.24 g/mL at 25 °C (lit.)[3]
Refractive Index (n20/D) 1.433 (lit.)[3]
Flash Point 1 °C (closed cup)[3][4]

Synthesis of this compound

This compound can be synthesized through various methods. A common laboratory-scale preparation involves the cleavage of a methyl group from tetramethylgermane (B1582461) using concentrated sulfuric acid, followed by treatment with ammonium (B1175870) chloride.

Experimental Protocol: Synthesis from Tetramethylgermane

Materials:

  • Tetramethylgermane ((CH₃)₄Ge)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ammonium Chloride (NH₄Cl), dry and pulverized

  • Pentane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice bath

  • Magnetic stirrer

  • Apparatus for collecting gas

  • Pressure-equalized addition funnel

  • Distillation apparatus

Procedure:

  • A flask equipped with a magnetic stirrer, a pressure-equalized addition funnel connected to a gas collection apparatus is charged with tetramethylgermane and concentrated sulfuric acid and cooled in an ice bath.

  • The solution is stirred magnetically for 2 hours at 0°C and then for 5 hours at room temperature. The evolution of methane (B114726) gas should be monitored.

  • After the evolution of methane ceases, the mixture is cooled in an ice bath.

  • Dry, pulverized ammonium chloride is added to the mixture over 30 minutes with stirring.

  • Stirring is continued for an additional hour.

  • The organic layer is separated by extraction with three portions of pentane.

  • The combined organic layers are dried over anhydrous sodium sulfate.

  • Simple distillation of the organic layer yields this compound.

Reactivity and Applications in Organic Synthesis

This compound is a reactive compound that participates in a variety of chemical transformations, making it a useful reagent in organic synthesis. Its reactivity is primarily centered around the electrophilic germanium atom and the labile chlorine atom.

Nucleophilic Substitution Reactions

The germanium-chlorine bond in this compound is susceptible to cleavage by nucleophiles. This reactivity allows for the introduction of the trimethylgermyl ((CH₃)₃Ge-) group onto various substrates.

Protection of Alcohols

Analogous to the widely used trimethylsilyl (B98337) (TMS) protecting group, the trimethylgermyl (TMG) group can be used to protect alcohols. The reaction of an alcohol with this compound in the presence of a base, such as imidazole (B134444) or triethylamine, yields a trimethylgermyl ether. This temporarily masks the reactive hydroxyl group, allowing for chemical transformations on other parts of the molecule.

Experimental Protocol: Protection of a Primary Alcohol

Materials:

  • Primary alcohol (e.g., 1-butanol) (1.0 eq)

  • This compound (1.1 eq)

  • Imidazole (2.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Diethyl ether

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Under an inert atmosphere, dissolve the primary alcohol and imidazole in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add this compound dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the product with three portions of diethyl ether.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • If necessary, purify the resulting trimethylgermyl ether by flash chromatography.

Stability and Deprotection of Trimethylgermyl Ethers:

Trimethylgermyl ethers exhibit stability towards a range of non-acidic and non-fluoride reaction conditions, including some oxidizing and reducing agents, as well as organometallic reagents. The stability of trimethylgermyl ethers is generally lower than that of their tert-butyldimethylsilyl (TBDMS) analogs, allowing for selective deprotection.[5]

Deprotection of the trimethylgermyl group to regenerate the alcohol can be achieved under mild acidic conditions or by treatment with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF).

Experimental Protocol: Deprotection of a Trimethylgermyl Ether

Materials:

  • Trimethylgermyl ether

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the trimethylgermyl ether in THF.

  • Add the TBAF solution and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the alcohol product by flash chromatography if necessary.

Reactions with Other Nucleophiles

This compound can also react with other nucleophiles, such as amines and the anions of carboxylic acids, although these reactions are less commonly employed in drug synthesis compared to alcohol protection. The reaction with primary or secondary amines in the presence of a base can yield N-germylated amines.

Applications in Drug Development

The incorporation of germanium into drug candidates is an area of growing interest in medicinal chemistry. Organogermanium compounds have been investigated for a range of biological activities, including anticancer, antiviral, and immunomodulatory effects.[6][7][8] The "carbon/silicon/germanium switch" is a medicinal chemistry strategy where a carbon, silicon, or germanium atom is strategically placed in a drug molecule to modulate its physicochemical and pharmacological properties.[6]

While direct applications of this compound in the final structure of a drug are not widespread, its utility as a synthetic tool is significant. The ability to introduce a trimethylgermyl group as a protecting group or as a precursor to other germanium-containing functionalities is valuable in the multi-step synthesis of complex, biologically active molecules.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

HazardDescription
Flammability Highly flammable liquid and vapor.[1]
Corrosivity Causes severe skin burns and eye damage.[1]
Reactivity Reacts with water.

Personal Protective Equipment (PPE):

  • Safety goggles or face shield

  • Chemical-resistant gloves

  • Flame-retardant lab coat

  • Work in a well-ventilated fume hood

Handling and Storage:

  • Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials such as water, alcohols, and oxidizing agents.

  • Keep container tightly closed.

Logical and Experimental Workflows

The following diagrams illustrate the logical workflow for the synthesis of this compound and its application in a typical protection-reaction-deprotection sequence in organic synthesis.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Methyl Cleavage cluster_intermediate Intermediate cluster_reaction2 Chloride Addition cluster_product Final Product Tetramethylgermane Tetramethylgermane ((CH₃)₄Ge) Reaction1 Reaction at 0°C to RT Tetramethylgermane->Reaction1 H2SO4 Conc. H₂SO₄ H2SO4->Reaction1 Intermediate Trimethylgermyl Sulfate Intermediate Reaction1->Intermediate Reaction2 Reaction with Ammonium Chloride Intermediate->Reaction2 NH4Cl NH₄Cl NH4Cl->Reaction2 Product This compound ((CH₃)₃GeCl) Reaction2->Product Protection_Deprotection_Workflow cluster_synthesis Synthetic Sequence Start Molecule with -OH group Protect Protection Step: + (CH₃)₃GeCl, Base Start->Protect Protected Protected Molecule with -OGe(CH₃)₃ Protect->Protected Reaction Desired Reaction on another functional group Protected->Reaction Reacted Reacted Protected Molecule Reaction->Reacted Deprotect Deprotection Step: + Acid or F⁻ Reacted->Deprotect Final Final Product with restored -OH group Deprotect->Final

References

chlorotrimethylgermane chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of Chlorotrimethylgermane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as trimethylgermanium (B74220) chloride, is an organometallic compound with the formula (CH₃)₃GeCl.[1][2] It is a key precursor in organogermanium chemistry, analogous to the widely used chlorotrimethylsilane (B32843) in organosilicon chemistry.[1] This colorless, moisture-sensitive liquid serves as a valuable reagent for introducing the trimethylgermyl group into organic molecules.[3][4] Its applications span from a reagent in organic synthesis to a precursor for germanium-containing materials.[1][5] This guide provides a comprehensive overview of its chemical properties, reactivity, experimental protocols, and safety information, tailored for professionals in research and development.

Chemical and Physical Properties

This compound is a volatile, colorless liquid with a distinctive odor.[1][3] It is miscible with many common organic solvents such as ether, tetrahydrofuran, hexane, benzene, and chloroform, but it is immiscible with and reacts with water.[3][4]

Table 1: Physical and Chemical Properties of this compound

Property Value References
Molecular Formula C₃H₉ClGe [1][6]
Molecular Weight 153.20 g/mol [7][8][9]
CAS Number 1529-47-1 [7][8]
Appearance Clear, colorless liquid [3][10]
Melting Point -13 °C [7][8][11]
Boiling Point 102 °C [7][8][11]
Density 1.24 g/mL at 25 °C [7][8][11]
Refractive Index (n20/D) 1.433 [7][8][12]
Flash Point 1 °C (33.8 °F) - closed cup [2][8]
IUPAC Name chloro(trimethyl)germane [6]
Synonyms Trimethylchlorogermane, Trimethylgermanium chloride [1][7][8]
InChI Key ZZBNZZCHSNOXOH-UHFFFAOYSA-N [6][7][8]

| SMILES | C--INVALID-LINK--(C)Cl |[1][7][8] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

Technique Key Information References
Mass Spectrometry (GC-MS) Major fragments observed at m/z 139, 137, 119, 135, and 141.[6] [6]
Infrared (IR) Spectroscopy FTIR spectra available, typically recorded using a neat capillary cell.[6] [6]

| Raman Spectroscopy | Raman spectral data is available for this compound.[6] |[6] |

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the polar Germanium-Chlorine bond, making the germanium atom electrophilic and susceptible to nucleophilic attack.[1]

Reaction with Nucleophiles

This compound readily reacts with a variety of nucleophiles.[1] This reaction involves the substitution of the chlorine atom, making it a cornerstone for the formation of new Ge-C, Ge-O, Ge-N, and other bonds. Organometallic reagents like Grignards can be prepared using this compound.[3][4]

Hydrolysis

The compound is sensitive to moisture and will hydrolyze upon contact with water.[3][13] This reactivity necessitates handling and storage under anhydrous conditions to maintain its integrity.[13][14] The reaction with water leads to the formation of hexamethyldigermoxane.

Use as a Protecting Group

Analogous to the trimethylsilyl (B98337) (TMS) group, the trimethylgermyl ((CH₃)₃Ge-) group can be used as a protecting group for functional groups like alcohols.[15][16] The introduction of the trimethylgermyl group forms a germyl (B1233479) ether, which is stable under certain reaction conditions but can be cleaved when desired.[16] This strategy is valuable in multi-step organic synthesis where selective reactivity is required.[17]

Experimental Protocols

Synthesis of this compound from Tetramethylgermane (B1582461)

A documented method for synthesizing this compound involves the controlled demethylation of tetramethylgermane.[18]

Protocol:

  • Charging the Reactor: In a flask equipped with a magnetic stirrer, gas collection apparatus, and an addition funnel, charge tetramethylgermane and concentrated sulfuric acid (sp. gr. 1.83) and cool the mixture in an ice bath.[18]

  • Reaction: Stir the solution vigorously for 2 hours at 0 °C, followed by 5 hours at room temperature. The efficiency of the reaction is highly dependent on the stirring effectiveness.[18]

  • Methane (B114726) Evolution: Monitor the reaction by collecting the evolved methane gas. The reaction is complete when the theoretical volume of methane has been evolved.[18]

  • Quenching: Cool the reaction mixture again in an ice bath. Add dry, pulverized ammonium (B1175870) chloride portion-wise over 30 minutes with continuous stirring.[18]

  • Work-up and Purification: The resulting this compound can then be isolated and purified by distillation. This process can yield the product in high purity (approx. 90% yield).[18]

G Synthesis of this compound TMG Tetramethylgermane ((CH₃)₄Ge) Mix1 Stir at 0°C then RT TMG->Mix1 H2SO4 Conc. H₂SO₄ H2SO4->Mix1 NH4Cl Ammonium Chloride (NH₄Cl) Mix2 Stir in Ice Bath NH4Cl->Mix2 CH4 Methane (gas) (CH₄) CH4->Mix1 Product This compound ((CH₃)₃GeCl) Intermediate Sulfuric Acid Solution ((CH₃)₃GeOSO₃H) Mix1->Intermediate - CH₄ Intermediate->Mix2 Mix2->Product Isolation & Distillation

Caption: Reaction pathway for the synthesis of this compound.

Protection of an Alcohol

This protocol describes a general procedure for protecting a primary alcohol using this compound, analogous to silylation.[16][19]

Protocol:

  • Preparation: Dissolve the alcohol substrate in an anhydrous, aprotic solvent (e.g., dichloromethane (B109758) or THF) in a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen).[19]

  • Addition of Base: Add a suitable base, such as triethylamine (B128534) or pyridine, to the solution. The base acts as a scavenger for the HCl byproduct.[16]

  • Addition of Reagent: Slowly add this compound (1.1 equivalents) to the stirred solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Once complete, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent like diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting trimethylgermyl ether by flash column chromatography.

G Workflow for Alcohol Protection cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Alcohol Substrate in Anhydrous Solvent AddBase Add Base (e.g., Triethylamine) Start->AddBase AddReagent Add (CH₃)₃GeCl at 0°C AddBase->AddReagent Stir Stir and warm to RT Monitor by TLC AddReagent->Stir Quench Quench with aq. NaHCO₃ Stir->Quench Extract Extract with Organic Solvent Quench->Extract Purify Dry, Concentrate & Purify (Chromatography) Extract->Purify End Protected Alcohol (Trimethylgermyl Ether) Purify->End

Caption: Experimental workflow for protecting an alcohol.

Safety, Handling, and Storage

This compound is a hazardous chemical that requires careful handling.[6]

Table 3: Safety Information for this compound

Category Information References
GHS Pictograms Flame, Corrosive [6]
Signal Word Danger [6][8]
Hazard Statements H225: Highly flammable liquid and vapor. H314: Causes severe skin burns and eye damage. [2][6][8]
Precautionary Statements P210, P233, P240, P280, P303+P361+P353, P305+P351+P338 [2][6][8]
Hazard Class Flammable Liquid (Category 2), Skin Corrosion (Category 1B) [8]

| Personal Protective Equipment (PPE) | Faceshields, chemical-resistant gloves (neoprene or nitrile rubber), goggles, type ABEK (EN14387) respirator filter. |[8][13] |

Handling:

  • Avoid all contact with skin and eyes, and do not breathe vapor or mist.[13]

  • Handle in a well-ventilated area, preferably in a fume hood.[13][14]

  • Use non-sparking tools and take precautionary measures against static discharge.[13][14]

  • All equipment and transfer lines must be grounded.[13][14]

Storage:

  • Store in a cool, dry, well-ventilated place away from heat and sources of ignition.[13][14][20]

  • Keep containers tightly closed and sealed to prevent contact with moisture and air.[13][20]

  • It is recommended to store under an inert atmosphere, such as nitrogen.[14]

  • Incompatible with water and strong oxidizing agents.[13][14]

G Relationship of (CH₃)₃GeCl cluster_precursors Precursors cluster_analogs Structural Analogs cluster_derivatives Reaction Products / Derivatives Center This compound ((CH₃)₃GeCl) TMSCl Chlorotrimethylsilane ((CH₃)₃SiCl) Center->TMSCl Group 14 Analog SnCl Chlorotrimethylstannane ((CH₃)₃SnCl) Center->SnCl Group 14 Analog GermylEther Trimethylgermyl Ethers (R-O-Ge(CH₃)₃) Center->GermylEther + R-OH (Protection) Digermane Hexamethyldigermane (((CH₃)₃Ge)₂) Center->Digermane + Li/Hg (Wurtz Coupling) TMG Tetramethylgermane ((CH₃)₄Ge) TMG->Center H₂SO₄ / NH₄Cl (Demethylation)

Caption: Logical relationships of this compound.

Conclusion

This compound is a versatile and reactive compound with significant utility in organic and organometallic synthesis. Its ability to serve as a precursor for other organogermanium compounds and as a protective agent for functional groups makes it an important tool for researchers. However, its hazardous nature, particularly its flammability and corrosivity, demands strict adherence to safety and handling protocols. A thorough understanding of its chemical properties is essential for its effective and safe application in the laboratory and in the development of new chemical entities.

References

An In-depth Technical Guide to Chlorotrimethylgermane (CAS 1529-47-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of chlorotrimethylgermane (CAS 1529-47-1), a versatile organogermanium compound. It covers its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and explores its relevance in medicinal chemistry and drug development, with a focus on its immunomodulatory and potential anticancer activities.

Core Properties and Safety Information

This compound, also known as trimethylgermanium (B74220) chloride, is a colorless, flammable, and corrosive liquid.[1][2][3][4] It is an important reagent in organometallic chemistry, serving as a precursor for the introduction of the trimethylgermyl group into various molecules.[5]

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
CAS Number 1529-47-1[1][2][3]
Molecular Formula C₃H₉ClGe[1][2][3]
Molecular Weight 153.20 g/mol [1]
Appearance Colorless liquid[2]
Melting Point -13 °C[1]
Boiling Point 102 °C[1]
Density 1.24 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.433[1]
Flash Point 1 °C (closed cup)[1]
Solubility Soluble in organic solvents, limited solubility in water.[2]
Spectral Data

Key spectral data for the characterization of this compound are summarized in Table 2.

Spectral DataKey FeaturesReference(s)
¹H NMR (in CCl₄) A single peak corresponding to the nine equivalent protons of the three methyl groups.[6]
¹³C NMR A single resonance for the three equivalent methyl carbons. The chemical shift is influenced by the germanium and chlorine atoms.[1]
Mass Spectrometry (EI-MS) The mass spectrum shows a characteristic isotopic pattern for germanium and chlorine. The molecular ion peak may be observed, along with fragments corresponding to the loss of a methyl group or a chlorine atom.[2]
FT-IR Spectroscopy The spectrum displays characteristic vibrational frequencies for C-H bonds in the methyl groups and the Ge-C bond.[5]
Raman Spectroscopy Raman spectroscopy can provide information on the vibrational modes of the molecule, including the Ge-Cl stretching frequency.[7]
Safety and Handling

This compound is classified as a highly flammable liquid and vapor, and it causes severe skin burns and eye damage.[1][4] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.[1] Store in a cool, dry, and well-ventilated area away from sources of ignition and incompatible materials.

Synthesis and Experimental Protocols

This section details the experimental procedures for the synthesis of this compound and a representative nucleophilic substitution reaction.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of germanium tetrachloride with a methylating agent, such as tetramethyltin (B1198279).[5]

Reaction: GeCl₄ + (CH₃)₄Sn → (CH₃)₃GeCl + CH₃SnCl₃

Experimental Protocol:

  • Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.

  • Reagents:

    • Germanium tetrachloride (GeCl₄)

    • Tetramethyltin ((CH₃)₄Sn)

    • Anhydrous toluene (B28343) (solvent)

  • Procedure:

    • In the reaction flask under a nitrogen atmosphere, dissolve germanium tetrachloride in anhydrous toluene.

    • From the dropping funnel, add tetramethyltin dropwise to the stirred solution at room temperature.

    • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.

    • Monitor the reaction progress by gas chromatography (GC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Fractionally distill the mixture to separate the this compound from the solvent and byproducts. The boiling point of this compound is 102 °C.[1]

  • Purification: The collected fraction can be further purified by a second fractional distillation to obtain high-purity this compound.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification flask Three-necked flask stirrer Magnetic stirrer flask->stirrer condenser Reflux condenser (N2 inlet) flask->condenser funnel Dropping funnel flask->funnel dissolve Dissolve GeCl4 in toluene add_sn Add (CH3)4Sn dropwise dissolve->add_sn reflux Reflux for 4-6h add_sn->reflux monitor Monitor by GC reflux->monitor cool Cool to RT monitor->cool Reaction complete distill1 Fractional distillation cool->distill1 distill2 Second fractional distillation distill1->distill2

Synthesis workflow for this compound.
Nucleophilic Substitution: Synthesis of Trimethyl(phenyl)germane

This compound readily undergoes nucleophilic substitution reactions where the chloride ion is displaced by a nucleophile. A representative example is the reaction with an organolithium reagent, such as phenyllithium (B1222949), to form a new carbon-germanium bond.

Reaction: (CH₃)₃GeCl + C₆H₅Li → (CH₃)₃Ge(C₆H₅) + LiCl

Experimental Protocol:

  • Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel.

  • Reagents:

    • This compound ((CH₃)₃GeCl)

    • Phenyllithium (C₆H₅Li) in a suitable solvent (e.g., diethyl ether or cyclohexane/ether mixture)

    • Anhydrous diethyl ether (solvent)

    • Saturated aqueous ammonium (B1175870) chloride solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • In the reaction flask under a nitrogen atmosphere, dissolve this compound in anhydrous diethyl ether.

    • Cool the solution to 0 °C in an ice bath.

    • From the dropping funnel, add the phenyllithium solution dropwise to the stirred solution, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the solution and remove the solvent under reduced pressure.

    • Purify the resulting crude product by vacuum distillation or column chromatography to yield trimethyl(phenyl)germane.

G cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve (CH3)3GeCl in anhydrous ether cool Cool to 0 °C start->cool add_phli Add Phenyllithium dropwise at 0 °C cool->add_phli warm_stir Warm to RT and stir for 2-3h add_phli->warm_stir quench Quench with sat. aq. NH4Cl warm_stir->quench separate Separate organic layer quench->separate extract Extract aqueous layer with ether separate->extract combine_wash Combine organic layers, wash with brine extract->combine_wash dry Dry over MgSO4 combine_wash->dry filter_evap Filter and evaporate solvent dry->filter_evap purify Vacuum distillation or column chromatography filter_evap->purify

Experimental workflow for a nucleophilic substitution reaction.

Applications in Drug Development and Medicinal Chemistry

While this compound itself is not used as a therapeutic agent, it is a valuable building block for the synthesis of more complex organogermanium compounds with potential biological activity. Organogermanium compounds have been investigated for their anticancer and immunomodulatory properties.[8][9]

Immunomodulatory Effects and Signaling Pathways

Certain organogermanium compounds, such as Ge-132 (propagermanium), have been shown to modulate the immune system.[10] The proposed mechanisms often involve the induction of interferon-gamma (IFN-γ) and the activation of natural killer (NK) cells and macrophages.[1][2][9]

IFN-γ Induction Pathway:

The oral administration of some organogermanium compounds has been observed to lead to an increase in serum IFN-γ levels.[1][2] This process is thought to involve the interplay of macrophages and lymphocytes.[1][2] The induced IFN-γ can then mediate the activation of NK cells and macrophages, which are crucial components of the innate immune response against tumors and infections.[1][2]

G cluster_stimulus Stimulus cluster_cellular Cellular Interaction cluster_response Immune Response organoGe Organogermanium Compound (e.g., Ge-132) macrophage Macrophage organoGe->macrophage activates lymphocyte Lymphocyte organoGe->lymphocyte activates ifn_gamma IFN-γ Production macrophage->ifn_gamma lymphocyte->ifn_gamma nk_cell NK Cell Activation ifn_gamma->nk_cell mediates act_macrophage Macrophage Activation ifn_gamma->act_macrophage mediates

Proposed pathway for IFN-γ induction by organogermanium compounds.

NF-κB Signaling Pathway:

The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a key regulator of the inflammatory and immune responses.[11][12][13][14][15] Some studies suggest that the hydrolysate of Ge-132, 3-(trihydroxygermyl)propanoic acid (THGP), can influence the NF-κB signaling pathway in macrophages.[16] This can lead to the polarization of macrophages towards a pro-inflammatory M1 phenotype, which is associated with enhanced phagocytosis and the secretion of pro-inflammatory cytokines.[16]

G cluster_pathway NF-κB Signaling in Macrophages thgp THGP (Ge-132 hydrolysate) nfkb_activation NF-κB Activation thgp->nfkb_activation induces m1_polarization M1 Macrophage Polarization nfkb_activation->m1_polarization phagocytosis Increased Phagocytosis m1_polarization->phagocytosis promotes cytokines Pro-inflammatory Cytokine Secretion m1_polarization->cytokines promotes

References

An In-depth Technical Guide to Chlorotrimethylgermane (C₃H₉ClGe)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorotrimethylgermane, with the molecular formula C₃H₉ClGe, is a pivotal organogermanium compound utilized extensively in organic synthesis and materials science. This document provides a comprehensive technical overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and a summary of its primary applications. All quantitative data are presented in structured tables for ease of comparison, and key processes are visualized through diagrams generated using Graphviz.

Chemical and Physical Properties

This compound is a colorless liquid at room temperature with a distinct odor. It is a volatile and reactive compound, primarily used as a precursor for the introduction of the trimethylgermyl group into organic molecules.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₃H₉ClGe[1]
Molecular Weight 153.19 g/mol [2]
CAS Number 1529-47-1[3]
Appearance Colorless liquid[4]
Density 1.24 g/mL at 25 °C[3]
Boiling Point 102 °C[3]
Melting Point -13 °C[3]
Refractive Index (n20/D) 1.433[3]
Solubility Soluble in organic solvents, limited solubility in water.[1]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated fume hood. It is highly flammable and corrosive, causing severe skin burns and eye damage.[2]

Table 2: GHS Hazard Information for this compound

PictogramSignal WordHazard Statement(s)Precautionary Statement(s)
alt text
alt text
DangerH225: Highly flammable liquid and vapor.H314: Causes severe skin burns and eye damage.P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.P280: Wear protective gloves/protective clothing/eye protection/face protection.P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Source:[2]

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the controlled demethylation of tetramethylgermane (B1582461) using concentrated sulfuric acid, followed by treatment with ammonium (B1175870) chloride.[5]

Experimental Protocol: Synthesis from Tetramethylgermane

Materials:

  • Tetramethylgermane ((CH₃)₄Ge)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ammonium Chloride (NH₄Cl), dry and pulverized

  • Pentane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice bath

  • Apparatus for gas collection

Procedure:

  • A two-necked flask equipped with a magnetic stirrer, a pressure-equalized addition funnel, and an outlet to a gas collection apparatus is cooled in an ice bath.

  • 35.5 g (0.266 mol) of tetramethylgermane and 138 g of concentrated sulfuric acid are added to the flask.

  • The solution is stirred magnetically for 2 hours at 0 °C and then for 5 hours at room temperature. The efficiency of stirring is critical for the reaction's success.

  • After the evolution of 5.95 L (0.266 mol) of methane, the mixture is cooled in an ice bath.

  • 22.5 g (0.417 mol) of dry, pulverized ammonium chloride is added to the mixture over 30 minutes with continuous stirring.

  • Stirring is continued for an additional hour.

  • The organic layer is extracted with three 200 mL portions of pentane.

  • The combined organic layers are dried over anhydrous sodium sulfate.

  • Simple distillation of the dried organic layer yields this compound.

Expected Yield: 30.25 g (86%) Boiling Point of Product: 102-103 °C at 760 mm Hg

Synthesis_of_this compound cluster_step1 Step 1: Demethylation cluster_step2 Step 2: Chlorination reagent1 Tetramethylgermane ((CH₃)₄Ge) intermediate Trimethylgermanium Sulfate Intermediate reagent1->intermediate Stirring at 0°C then RT reagent2 Conc. H₂SO₄ reagent2->intermediate reagent3 NH₄Cl product This compound ((CH₃)₃GeCl) reagent3->product intermediate->product Addition at 0°C byproduct1 Methane (CH₄) intermediate->byproduct1 Gas Evolution byproduct2 Ammonium Sulfate product->byproduct2

Synthesis of this compound Workflow

Key Reactions and Applications

This compound is a versatile reagent in organic synthesis, primarily for the introduction of the trimethylgermyl moiety. This group can serve as a protecting group or as a reactive handle for further transformations.

Nucleophilic Substitution

The germanium-chlorine bond is susceptible to cleavage by nucleophiles, making it useful for the synthesis of a wide range of organogermanium compounds. A common example is the reaction with Grignard reagents to form new carbon-germanium bonds.

Experimental Protocol: Reaction with a Grignard Reagent (Illustrative)

Materials:

  • This compound ((CH₃)₃GeCl)

  • Magnesium turnings

  • An alkyl or aryl halide (e.g., Bromobenzene)

  • Anhydrous diethyl ether

  • 3M HCl (for workup)

Procedure:

  • All glassware must be rigorously dried in an oven and assembled while hot under an inert atmosphere (e.g., nitrogen or argon).

  • Prepare the Grignard reagent by adding a solution of the alkyl/aryl halide in anhydrous diethyl ether to magnesium turnings in a flask.

  • Once the Grignard reagent formation is complete, cool the solution in an ice bath.

  • Slowly add a solution of this compound in anhydrous diethyl ether to the Grignard reagent with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • The reaction is quenched by the slow addition of aqueous 3M HCl.

  • The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the product is purified by distillation or chromatography.

Grignard_Reaction_Workflow start Start: Dry Glassware under Inert Atmosphere prepare_grignard Prepare Grignard Reagent (R-MgX in Et₂O) start->prepare_grignard add_gecl Add (CH₃)₃GeCl in Et₂O at 0°C prepare_grignard->add_gecl react React at Room Temperature add_gecl->react workup Aqueous Workup (3M HCl) react->workup extract Extract with Ether, Dry (Na₂SO₄) workup->extract purify Purify Product (Distillation/Chromatography) extract->purify product Product: R-Ge(CH₃)₃ purify->product

Grignard Reaction Workflow with (CH₃)₃GeCl
Applications in Catalysis and Materials Science

Organogermanium compounds, often synthesized from this compound, are finding increasing applications in catalysis and materials science. They can be used as precursors for germanium-containing materials with interesting electronic and optical properties.[1] In catalysis, organogermanium compounds can act as catalysts or as coupling partners in various organic transformations.[6]

Spectroscopic Data

The structure of this compound can be confirmed using various spectroscopic techniques.

Table 3: Spectroscopic Data for this compound

Technique Observed Peaks / Signals Interpretation
¹H NMR Singlet at ~0.39 ppm (in C₆H₆)All nine protons on the three methyl groups are chemically equivalent.[5]
¹³C NMR A single resonance is expected for the methyl carbons.The three methyl groups are chemically equivalent.
FT-IR (Neat) Strong absorptions corresponding to C-H stretching and bending, and Ge-C stretching.Confirms the presence of methyl groups and the germanium-carbon bond.
Mass Spec (EI) Molecular ion peak and characteristic fragmentation pattern involving the loss of methyl groups and chlorine.Provides information on the molecular weight and fragmentation pathways.

References

physical properties of trimethylgermanium chloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Physical Properties of Trimethylgermanium (B74220) Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylgermanium chloride ((CH₃)₃GeCl), also known as chlorotrimethylgermane, is an organogermanium compound that serves as a versatile reagent in organic and organometallic synthesis. Its utility in the synthesis of more complex molecules, including those with potential pharmaceutical applications, necessitates a thorough understanding of its fundamental physical properties. This technical guide provides a comprehensive overview of the core physical characteristics of trimethylgermanium chloride, detailed methodologies for their determination, and a logical workflow for its characterization. This document is intended to be a valuable resource for researchers and professionals working with this compound.

Core Physical Properties

The are well-documented in the literature. A summary of these key quantitative data is presented in Table 1 for ease of reference and comparison.

Table 1: Summary of Core Physical Properties of Trimethylgermanium Chloride

PropertyValueConditions
Molecular Formula C₃H₉ClGe-
Molecular Weight 153.20 g/mol [1][2][3]-
Appearance Clear, colorless liquid[1][4][5]Ambient
Form Liquid[1][4][6][7]Ambient
Melting Point -13 °C[1][4]-
Boiling Point 102 °C[1][4][6][8]at 760 mmHg
Density 1.24 g/mL[4][7]at 25 °C
Refractive Index (n_D) 1.433[4][8]at 20 °C
Solubility Immiscible with water. Miscible with ether, tetrahydrofuran, hexane, benzene, dichloromethane, and chloroform.[4]-
Sensitivity Moisture sensitive[1][4]-

Experimental Protocols for Property Determination

While specific experimental protocols for trimethylgermanium chloride are not extensively detailed in publicly available literature, the following are standardized, generally accepted methodologies for determining the key physical properties of a liquid compound such as this.

Determination of Melting Point

The melting point of trimethylgermanium chloride, which is below ambient temperature, can be determined using a cryo-melting point apparatus or a standard melting point apparatus equipped with a cooling system.

  • Apparatus: A calibrated digital melting point apparatus with a cooling function (e.g., a Mel-Temp apparatus with a cold stage).

  • Procedure:

    • A small sample of trimethylgermanium chloride is sealed in a capillary tube. Given its moisture sensitivity, this should be done under an inert atmosphere (e.g., in a glovebox).

    • The capillary tube is placed in the sample holder of the melting point apparatus.

    • The sample is rapidly cooled to a temperature well below the expected melting point (e.g., -30 °C).

    • The temperature is then slowly increased at a rate of approximately 1-2 °C per minute.[9]

    • The temperature at which the first droplet of liquid appears and the temperature at which the last solid crystal melts are recorded. This range is the melting point of the substance.[10] For a pure substance, this range should be narrow.

Determination of Boiling Point

The boiling point can be accurately measured using a distillation or reflux method.

  • Apparatus: A micro-distillation apparatus or a reflux setup with a condenser and a calibrated thermometer.

  • Procedure (Reflux Method):

    • A small volume (e.g., 2-3 mL) of trimethylgermanium chloride is placed in a round-bottom flask with a boiling chip.

    • A condenser is fitted vertically to the flask, and cooling water is circulated through it.

    • The flask is gently heated until the liquid begins to boil and a ring of condensing vapor is established on the inner surface of the condenser.

    • A calibrated thermometer is positioned so that the bulb is just below the level of the condenser side arm, ensuring it measures the temperature of the vapor in equilibrium with the boiling liquid.

    • The stable temperature reading on the thermometer is recorded as the boiling point. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.

Determination of Density

The density of liquid trimethylgermanium chloride can be determined using a pycnometer or a digital density meter.

  • Apparatus: A calibrated pycnometer (specific gravity bottle) of a known volume and a high-precision analytical balance.

  • Procedure:

    • The empty pycnometer is weighed.

    • The pycnometer is filled with distilled water of a known temperature and weighed again to determine the volume of the pycnometer.

    • The pycnometer is then emptied, thoroughly dried, and filled with trimethylgermanium chloride.

    • The pycnometer filled with the sample is weighed.

    • The density is calculated by dividing the mass of the trimethylgermanium chloride by the volume of the pycnometer. All measurements should be performed at a constant, recorded temperature (e.g., 25 °C).

Determination of Refractive Index

The refractive index is a measure of how much light bends, or refracts, when it enters the liquid and is a characteristic property.

  • Apparatus: A calibrated Abbe refractometer.

  • Procedure:

    • A few drops of trimethylgermanium chloride are placed on the prism of the refractometer.

    • The prism is closed, and the light source is adjusted to illuminate the crosshairs in the eyepiece.

    • The adjustment knob is turned until the boundary between the light and dark fields aligns with the center of the crosshairs.

    • The refractive index is read from the instrument's scale. The temperature at which the measurement is taken must be carefully controlled and recorded, as the refractive index is temperature-dependent.

Logical Workflow for Physical Characterization

The following diagram illustrates a logical workflow for the physical characterization of a chemical compound like trimethylgermanium chloride.

G Figure 1: Workflow for Physical Characterization cluster_0 Sample Preparation cluster_1 Property Determination cluster_2 Data Analysis & Reporting Synthesis Synthesis/Purification Purity Purity Assessment (e.g., GC, NMR) Synthesis->Purity Appearance Visual Inspection (Color, Form) Purity->Appearance MeltingPoint Melting Point Determination Appearance->MeltingPoint BoilingPoint Boiling Point Determination MeltingPoint->BoilingPoint Density Density Measurement BoilingPoint->Density RefractiveIndex Refractive Index Measurement Density->RefractiveIndex Solubility Solubility Testing RefractiveIndex->Solubility DataCompilation Data Compilation & Comparison Solubility->DataCompilation Documentation Technical Data Sheet Generation DataCompilation->Documentation

Caption: Figure 1: A flowchart illustrating the sequential process for the physical characterization of a chemical compound.

This guide provides a foundational understanding of the , essential for its safe handling, application in synthesis, and for the quality control of materials in a research and development setting. The provided methodologies represent standard practices that can be readily implemented in a laboratory environment.

References

An In-depth Technical Guide to the Physicochemical Properties of Chlorotrimethylgermane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of chlorotrimethylgermane, with a focus on its boiling and melting points. Detailed experimental methodologies for the determination of these properties are presented, alongside a summary of key quantitative data. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Core Physicochemical Data

This compound is a volatile, colorless liquid at room temperature. Its fundamental physical properties are summarized in the table below.

PropertyValueUnits
Boiling Point 102°C
Melting Point -13°C
Density 1.24g/mL at 25 °C
Refractive Index 1.433n20/D
Molecular Weight 153.20 g/mol

Experimental Protocols for Property Determination

The accurate determination of boiling and melting points is crucial for the identification and purity assessment of chemical compounds. The following sections detail the standard experimental procedures for these measurements.

Melting Point Determination

The melting point of this compound, which is below room temperature, is determined using a cryostatic apparatus. A general protocol for determining the melting point of a low-melting substance involves the following steps:

  • Sample Preparation: A small, pure sample of the compound is sealed in a glass capillary tube.[1][2]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a MelTemp or a Thiele tube, equipped with a suitable cooling bath (e.g., an alcohol or dry ice/acetone bath). The apparatus must allow for controlled, slow cooling and precise temperature monitoring.

  • Cooling and Observation: The sample is cooled at a controlled rate, typically around 1-2°C per minute, as it approaches the expected melting (freezing) point.

  • Data Recording: The temperature at which the first crystals appear and the temperature at which the entire sample solidifies are recorded. For a pure compound, this should be a sharp, well-defined point.

Boiling Point Determination

The boiling point of a liquid can be determined using several methods, with the capillary method being a common and efficient choice.[3][4]

  • Apparatus Setup: A small amount of the liquid is placed in a test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.[5][6] This assembly is then attached to a thermometer.

  • Heating: The test tube is heated in a controlled manner, often using an oil bath or a heating block, to ensure uniform temperature distribution.[6][7]

  • Observation: As the liquid is heated, air trapped in the capillary tube will expand and exit as bubbles.[5] When the liquid reaches its boiling point, a continuous and rapid stream of bubbles will emerge from the capillary tube.[5][7]

  • Data Recording: The heat source is then removed, and the liquid is allowed to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn up into the capillary tube.[4][5] This indicates that the vapor pressure of the liquid is equal to the atmospheric pressure.[5][7]

Synthesis of this compound

A documented method for the synthesis of this compound involves the demethylation of tetramethylgermane (B1582461) using concentrated sulfuric acid, followed by treatment with ammonium (B1175870) chloride.[8] This process is an efficient route to obtaining the desired product.

Synthesis_Workflow TMG Tetramethylgermane ((CH3)4Ge) Intermediate Sulfuric Acid Solution of (CH3)3Ge-group TMG->Intermediate Demethylation H2SO4 Concentrated Sulfuric Acid H2SO4->Intermediate Product This compound ((CH3)3GeCl) Intermediate->Product Treatment Methane Methane (CH4) (byproduct) Intermediate->Methane releases NH4Cl Ammonium Chloride (NH4Cl) NH4Cl->Intermediate

Caption: Synthesis workflow for this compound.

This guide provides essential data and methodologies for the handling and characterization of this compound. The presented protocols are foundational for ensuring the purity and identity of this compound in research and development settings.

References

Solubility of Chlorotrimethylgermane in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of chlorotrimethylgermane in various organic solvents. Due to a lack of specific quantitative data in publicly available literature, this document focuses on qualitative solubility and provides a generalized experimental protocol for its determination.

Core Concepts: Solubility and Reactivity

This compound ((CH₃)₃GeCl) is a colorless, volatile liquid commonly used in organogermanium chemistry.[1] Its utility as a reagent is fundamentally linked to its solubility and stability in a given solvent. As an organometallic compound, it is generally soluble in organic solvents and has limited solubility in water.[1] The molecule's reactivity, particularly its moisture sensitivity, necessitates careful solvent selection to prevent hydrolysis and ensure the integrity of the compound.[2]

Qualitative Solubility Data

This compound is reported to be miscible with a range of common organic solvents. The following table summarizes the available qualitative solubility information. Miscibility indicates that the two substances will mix in all proportions to form a homogeneous solution.

SolventFormulaTypeSolubilityReference
Diethyl Ether(C₂H₅)₂OEtherMiscible[2]
Tetrahydrofuran (THF)C₄H₈OEtherMiscible[2]
HexaneC₆H₁₄NonpolarMiscible[2]
BenzeneC₆H₆AromaticMiscible[2]
Dichloromethane (DCM)CH₂Cl₂HalogenatedMiscible[2]
ChloroformCHCl₃HalogenatedMiscible[2]
WaterH₂OPolar ProticImmiscible[2]

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for the quantitative determination of this compound solubility in an organic solvent. This protocol should be performed under an inert atmosphere (e.g., nitrogen or argon) due to the moisture sensitivity of this compound.[2]

Objective: To determine the concentration (e.g., in g/100 mL or mol/L) of this compound at saturation in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (min. 98% purity)

  • Anhydrous organic solvent of choice

  • Temperature-controlled shaker or bath

  • Inert atmosphere glovebox or Schlenk line

  • Gastight syringes and needles

  • Analytical balance

  • Volumetric flasks

  • Gas chromatograph (GC) or other suitable analytical instrument

Procedure:

  • Preparation of Saturated Solution:

    • In a series of sealed vials under an inert atmosphere, add a measured volume of the anhydrous organic solvent.

    • Incrementally add this compound to each vial until an excess of an undissolved liquid phase is observed.

    • Place the vials in a temperature-controlled shaker or bath set to the desired experimental temperature.

    • Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The continued presence of an undissolved phase confirms saturation.

  • Sample Extraction:

    • Cease agitation and allow the vials to rest in the temperature-controlled environment for several hours to permit phase separation.

    • Carefully extract a known volume of the clear, saturated supernatant using a pre-weighed gastight syringe. Avoid disturbing the undissolved layer.

    • Immediately weigh the filled syringe to determine the mass of the extracted sample.

  • Sample Analysis:

    • Dilute the extracted sample to a known volume with the same anhydrous solvent in a volumetric flask.

    • Analyze the diluted sample using a calibrated analytical technique such as Gas Chromatography (GC). A calibration curve should be prepared using standard solutions of known this compound concentrations.

  • Data Calculation:

    • From the analytical results, determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the solubility in the desired units (e.g., g/100 mL, mol/L, or mole fraction).

  • Replication:

    • Repeat the experiment at least three times to ensure the reproducibility and statistical validity of the results.

Logical Workflow for Solvent Selection

The selection of an appropriate solvent for a reaction involving this compound is a critical step that depends on several factors beyond simple solubility. The following diagram illustrates a logical workflow for this process.

G A Define Experimental Requirements (Reaction Type, Temperature, Reactants) B Consult Qualitative Solubility Data A->B C Is this compound Soluble/Miscible? B->C D Consider Solvent Reactivity (e.g., with nucleophiles, bases) C->D Yes I Select Alternative Solvent C->I No E Will the solvent interfere with the reaction? D->E F Evaluate Physical Properties (Boiling Point, Freezing Point) E->F No E->I Yes G Are properties suitable for reaction conditions & workup? F->G G->I No J Perform Small-Scale Compatibility Test G->J Yes H Select Solvent J->H

Caption: Logical workflow for selecting a suitable organic solvent for this compound.

References

Chlorotrimethylgermane: A Technical Guide to Stability and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorotrimethylgermane ((CH₃)₃GeCl) is a volatile, colorless liquid and a versatile organometallic reagent with significant applications in organic synthesis and materials science. Its reactivity, primarily centered around the labile germanium-chlorine bond, allows for the introduction of the trimethylgermyl moiety into a wide array of organic molecules. This technical guide provides a comprehensive overview of the stability and reactivity profile of this compound, including quantitative data, detailed reaction mechanisms, and its potential applications in the synthesis of bioactive compounds.

Physicochemical Properties and Stability

This compound is a flammable and moisture-sensitive compound that requires handling under inert and anhydrous conditions. Its key physical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₃H₉ClGe[1]
Molecular Weight 153.20 g/mol [1]
CAS Number 1529-47-1[1]
Appearance Clear, colorless liquid[2]
Melting Point -13 °C[3]
Boiling Point 102 °C[3]
Density 1.24 g/mL at 25 °C[3]
Refractive Index (n²⁰/D) 1.433[3]
Flash Point 1 °C[3]
Thermal Stability
Bond Stability

The reactivity of this compound is largely dictated by the strength of the Germanium-Chlorine (Ge-Cl) bond. The bond dissociation energy (BDE) for the Ge-Cl bond in this compound has been reported, providing a quantitative measure of its stability.

BondBond Dissociation Energy (kJ/mol)MethodReference(s)
Ge-Cl431.8 ± 4Not Specified[5]
Ge-Cl390.8 ± 9.6Not Specified[6]

These values indicate a relatively strong bond, but one that is susceptible to cleavage by various nucleophiles.

Reactivity Profile

The primary mode of reactivity for this compound involves the nucleophilic substitution at the germanium center, leading to the displacement of the chloride ion.

Hydrolysis

This compound is highly sensitive to moisture and readily undergoes hydrolysis to form hexamethyldigermoxane. This reaction proceeds via a nucleophilic attack of water on the germanium atom.

Experimental Protocol: General Procedure for Hydrolysis

In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in an anhydrous aprotic solvent (e.g., diethyl ether or tetrahydrofuran). Slowly add a stoichiometric amount of water while stirring vigorously. The reaction is typically exothermic. After the addition is complete, the reaction mixture can be stirred at room temperature to ensure completion. The resulting hexamethyldigermoxane can be isolated by removal of the solvent and by-product (HCl) under reduced pressure.

Note: This is a generalized procedure. Specific conditions may vary.

Hydrolysis cluster_reactants Reactants cluster_products Products TMGCl (CH₃)₃GeCl Germoxane ((CH₃)₃Ge)₂O TMGCl->Germoxane + H₂O H2O H₂O HCl 2 HCl caption Hydrolysis of this compound Alcoholysis cluster_reactants Reactants cluster_products Products TMGCl (CH₃)₃GeCl GermylEther (CH₃)₃Ge-OR TMGCl->GermylEther ROH R-OH ROH->GermylEther Base Base (e.g., Pyridine) BaseHCl Base·HCl Base->BaseHCl caption Alcoholysis of this compound Aminolysis cluster_reactants Reactants cluster_products Products TMGCl (CH₃)₃GeCl Germylamine (CH₃)₃Ge-NR₂ TMGCl->Germylamine R2NH R₂NH R2NH->Germylamine HCl HCl caption Aminolysis of this compound GrignardReaction cluster_reactants Reactants cluster_products Products TMGCl (CH₃)₃GeCl Organogermane (CH₃)₃Ge-R TMGCl->Organogermane RMgX R-MgX RMgX->Organogermane MgXCl MgXCl caption Grignard Reaction with this compound

References

A Comprehensive Guide to the Nomenclature of Chlorotrimethylgermane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, precise chemical nomenclature is paramount for clear communication, accurate data retrieval, and regulatory compliance. This technical guide provides a detailed overview of the synonyms and alternative names for the organogermanium compound, chlorotrimethylgermane.

Synonyms and Identifiers

This compound is a key reagent in organic synthesis and materials science. It is known by several alternative names, which are often used interchangeably in scientific literature and chemical supplier catalogs. A comprehensive list of these synonyms is provided below to aid in literature searches and material procurement.

Table 1: Synonyms for this compound

SynonymSource(s)
Trimethylgermanium Chloride[1][2][3][4][5]
Trimethylchlorogermane[1][2][3][4]
Chloro(trimethyl)germane[2][3]
Trimethylgermanyl chloride[1]
Trimethylgermyl chloride[1][3]
Chlorotrimethylgermanium[1][3]
Trimethylgermanium(IV) chloride[3]

Chemical Identifiers

In addition to trivial and systematic names, a set of unique identifiers is used to definitively characterize this compound. These identifiers are crucial for database searches and unambiguous identification.

Table 2: Key Chemical Identifiers for this compound

Identifier TypeIdentifierSource(s)
CAS Number 1529-47-1[1][2][3][4]
EC Number 216-214-4[2][3][4]
MDL Number MFCD00000462[2][4]
PubChem CID 73723[2][3]
InChI 1S/C3H9ClGe/c1-5(2,3)4/h1-3H3[3][4]
InChIKey ZZBNZZCHSNOXOH-UHFFFAOYSA-N[2][3][4]
SMILES C--INVALID-LINK--(C)Cl[2][3][4]
Linear Formula (CH3)3GeCl[1][3][4]
Molecular Formula C3H9ClGe[2][3]

Logical Relationships of Nomenclature

The various synonyms for this compound can be understood through their etymological and systematic relationships. The following diagram illustrates the logical connections between the different naming conventions.

Synonyms This compound This compound Trimethylgermanium Chloride Trimethylgermanium Chloride This compound->Trimethylgermanium Chloride Ionic Form Trimethylchlorogermane Trimethylchlorogermane This compound->Trimethylchlorogermane Alternative Prefix Chloro(trimethyl)germane Chloro(trimethyl)germane This compound->Chloro(trimethyl)germane Systematic (IUPAC-style) Trimethylgermyl chloride Trimethylgermyl chloride Trimethylgermanium Chloride->Trimethylgermyl chloride Cation Name Variation

Caption: Logical relationships between common synonyms for this compound.

References

In-depth Technical Guide: Trimethylgermyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural information, spectroscopic properties, and synthesis of trimethylgermyl chloride ((CH₃)₃GeCl). The data presented is intended to support research and development activities where this organogermanium compound is of interest.

Core Structural and Physical Properties

Trimethylgermyl chloride is a colorless liquid at room temperature. Below is a summary of its key physical properties.

PropertyValueSource
CAS Number 1529-47-1[1][2]
Molecular Formula C₃H₉ClGe[1][3]
Molecular Weight 153.20 g/mol [3]
Boiling Point 102 °C
Melting Point -13 °C
Density 1.24 g/mL at 25 °C

Molecular Structure

Due to a lack of available experimental crystallographic data, the molecular structure of trimethylgermyl chloride is presented based on analogous compounds and theoretical calculations. The central germanium atom is bonded to three methyl groups and one chlorine atom in a tetrahedral geometry.

Caption: Ball-and-stick model of trimethylgermyl chloride.

Spectroscopic Data

While comprehensive, publicly available spectra are limited, the following table summarizes expected spectroscopic features based on known chemical shifts and characteristic vibrational frequencies.

Technique Expected Features
¹H NMR A single sharp peak corresponding to the nine equivalent protons of the three methyl groups.
¹³C NMR A single resonance for the three equivalent methyl carbons.
IR Spectroscopy Characteristic absorption bands for C-H stretching and bending, and a Ge-Cl stretching vibration.
Raman Spectroscopy A strong, polarized band corresponding to the symmetric Ge-C stretching mode.

Synthesis Protocol

The synthesis of trimethylgermyl chloride is typically achieved through the methylation of germanium tetrachloride. A common and effective method involves the use of a Grignard reagent, such as methylmagnesium chloride or methylmagnesium bromide.

Reaction: GeCl₄ + 3 CH₃MgX → (CH₃)₃GeCl + 3 MgXCl (where X = Cl or Br)

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Addition of Grignard Reagent cluster_2 Reaction and Quenching cluster_3 Workup and Purification A Reaction Flask under Inert Atmosphere (N₂ or Ar) B Germanium Tetrachloride (GeCl₄) in an Anhydrous Solvent (e.g., Diethyl Ether) A->B C Slow, Dropwise Addition of Methylmagnesium Halide (CH₃MgX) Solution B->C D Maintain Low Temperature (e.g., 0 °C) C->D E Stir at Room Temperature D->E F Quench with Saturated Aqueous NH₄Cl Solution E->F G Separate Organic Layer F->G H Dry with Anhydrous MgSO₄ G->H I Filter H->I J Fractional Distillation under Reduced Pressure I->J K Collect Trimethylgermyl Chloride J->K

Caption: Synthesis workflow for trimethylgermyl chloride.

Detailed Methodology
  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen or argon inlet is charged with a solution of germanium tetrachloride in an anhydrous solvent such as diethyl ether or tetrahydrofuran.[4]

  • Grignard Reaction: The solution is cooled in an ice bath, and a solution of methylmagnesium halide (typically 3.0 equivalents) in the same anhydrous solvent is added dropwise from the dropping funnel with vigorous stirring. The reaction is exothermic and the addition rate should be controlled to maintain a low temperature.

  • Reaction Completion and Quenching: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Workup: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is typically extracted one or more times with the solvent, and the organic extracts are combined.

  • Purification: The combined organic layer is washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate), filtered, and the solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to yield pure trimethylgermyl chloride.

Note: All procedures should be carried out under an inert atmosphere due to the moisture sensitivity of the reagents and product. Appropriate personal protective equipment should be worn at all times.

References

chlorotrimethylgermane safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Safety Guide to Chlorotrimethylgermane

Introduction: this compound (CAS No: 1529-47-1, Molecular Formula: C₃H₉ClGe) is a volatile, colorless liquid used in chemical synthesis, particularly in laboratories and for the synthesis of substances.[1] It is recognized for being a highly flammable and corrosive material, demanding stringent safety protocols for its handling and storage.[2][3] This guide provides an in-depth summary of its safety data, compiled from various Safety Data Sheets (SDS), to inform researchers, scientists, and drug development professionals on its proper management.

Hazard Identification and Classification

This compound is classified as a hazardous substance for transportation and by the Globally Harmonized System (GHS). It poses significant risks, being both highly flammable and corrosive, capable of causing severe skin burns and eye damage.[1][3]

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Flammable LiquidsCategory 2H225: Highly flammable liquid and vapor[1][3]
Skin CorrosionCategory 1BH314: Causes severe skin burns and eye damage[1][3]
Serious Eye DamageCategory 1H318: Causes serious eye damage[1]

Table 2: Transportation and Shipping Information

IdentifierValue
UN NumberUN2924[1][2]
Proper Shipping NameFlammable liquid, corrosive, n.o.s. (this compound)[1][2]
Hazard Class3 (Flammable Liquid)[2]
Subsidiary Hazard Class8 (Corrosive)[2]
Packing GroupII[1][2]

Physical and Chemical Properties

The quantitative physical and chemical properties of this compound are crucial for understanding its behavior and for designing safe experimental and storage conditions.

Table 3: Physical and Chemical Data

PropertyValueSource(s)
Molecular Weight153.20 g/mol [4]
AppearanceColorless Liquid[2]
Boiling Point102 °C[4]
Melting Point-13 °C[4][5]
Density1.24 g/mL at 25 °C[4][5]
Flash Point1 °C (33.8 °F) - closed cup
Refractive Indexn20/D 1.433[4]
Water SolubilityProduct is water soluble[2]

Safe Handling and Storage Protocols

Due to its hazardous nature, strict protocols must be followed when handling and storing this compound. The substance is sensitive to moisture and light.[2][6]

Handling Procedures:

  • Work exclusively under a chemical fume hood.[2]

  • Ensure adequate ventilation and that eyewash stations and safety showers are in close proximity.[2]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[1][2]

  • All metal parts of equipment must be grounded to prevent static electricity discharge.[2]

  • Use only non-sparking tools.[2][7]

  • Avoid contact with skin, eyes, and clothing, and do not breathe mists or vapors.[2]

  • Wash hands thoroughly after handling.[2]

Storage Conditions:

  • Store in a dry, cool, and well-ventilated area designated for flammables.[2][7]

  • Keep containers tightly closed to prevent exposure to moisture.[2][7]

  • Store away from heat, sparks, open flames, and other ignition sources.[2][7]

  • It is recommended to store the container under a nitrogen atmosphere.[2]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a faceshield.[6]

  • Skin Protection: Handle with chemically resistant gloves that have been inspected before use.[6] Wear appropriate protective clothing.

  • Respiratory Protection: Use a NIOSH (US) or EN 14387 (EU) approved respirator with a suitable cartridge (e.g., type ABEK) if ventilation is inadequate or for emergency use.

Emergency Procedures

A clear and rehearsed emergency plan is critical when working with this compound.

Table 4: First-Aid Measures for Exposure

Exposure RouteFirst-Aid Protocol
Eye Contact Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
Skin Contact Take off all contaminated clothing immediately. Wash the affected area with plenty of water for at least 15 minutes. Seek immediate medical attention.[2]
Inhalation Move the person to fresh air. If breathing has stopped, provide artificial respiration. Do not use the mouth-to-mouth method. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[2]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry sand, dry chemical, alcohol-resistant foam, or carbon dioxide (CO₂).[2] Water mist can be used to cool closed containers.[2]

  • Unsuitable Extinguishing Media: Do not use water directly on the substance, as it may react.[7]

  • Specific Hazards: The substance is highly flammable. Vapors are heavier than air and may travel to an ignition source and flash back.[2] Containers may explode when heated.[2] Upon exposure to water or open flame, irritating fumes of hydrogen chloride may develop.[7]

  • Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[2]

Accidental Release Measures: For any spill, immediately remove all sources of ignition and ensure adequate ventilation.[2] Use spark-proof tools and personal protective equipment.[2]

G spill This compound Spill Detected assess Assess Spill Size & Location spill->assess decision Is spill minor and contained? assess->decision ppe Wear Full PPE: Goggles, Faceshield, Respirator, Gloves decision->ppe Yes evacuate Evacuate immediate area Alert personnel and emergency services decision->evacuate No / Major Spill absorb Contain and cover spill with inert absorbent material (sand, dry earth) ppe->absorb collect Collect into a sealed, labeled container for hazardous waste absorb->collect decon Decontaminate area collect->decon isolate Isolate hazard area Remove all ignition sources evacuate->isolate prevent Prevent entry into drains and waterways isolate->prevent

Caption: Workflow for Accidental Spill Response.

Toxicological and Ecological Information

Toxicological Information: The toxicological properties of this compound have not been fully investigated.[2] However, it is known to be a corrosive material.[2] Ingestion can cause severe swelling and damage to tissues, with a danger of perforation of the esophagus and stomach.[2] Inhalation of high concentrations of vapor may lead to symptoms such as headache, dizziness, tiredness, nausea, and vomiting.[2]

Ecological Information: There are no substances known to be hazardous to the environment in this product.[2] Due to its water solubility, it is likely to be mobile in the environment and may spread in water systems.[2]

Experimental Protocols

Detailed experimental protocols for the toxicological and physical hazard data presented in Safety Data Sheets are not typically published within the SDS itself. These documents are summaries of known hazards intended for end-users. For specific experimental methodologies, researchers would need to consult primary scientific literature or specialized toxicology databases, which are beyond the scope of standard safety documentation.

References

An In-depth Technical Guide to the Core Uses of Chlorotrimethylgermane in Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorotrimethylgermane ((CH₃)₃GeCl), a versatile organogermanium compound, serves as a valuable reagent in modern organic synthesis. Structurally analogous to the more commonly utilized chlorotrimethylsilane, it offers unique reactivity and properties that make it a powerful tool for a range of chemical transformations. This guide provides a comprehensive overview of the fundamental applications of this compound, including detailed experimental protocols, quantitative data, and visual representations of key chemical processes.

Core Physicochemical Properties

This compound is a colorless liquid with a distinctive odor. It is soluble in many common organic solvents but has limited solubility in water. Its key physical and chemical properties are summarized in the table below.[1][2]

PropertyValue
Molecular Formula C₃H₉ClGe
Molecular Weight 153.20 g/mol
Boiling Point 102 °C
Melting Point -13 °C
Density 1.24 g/mL at 25 °C
Refractive Index (n20/D) 1.433

I. Protection of Alcohols

One of the primary applications of this compound is in the protection of hydroxyl groups in alcohols to form trimethylgermyl ethers. This strategy is analogous to the widely used trimethylsilyl (B98337) (TMS) protection. The trimethylgermyl group masks the acidic proton of the alcohol, preventing it from interfering with subsequent reactions, particularly those involving strong bases or nucleophiles.

General Reaction Scheme

The protection of an alcohol with this compound is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or imidazole, to neutralize the hydrochloric acid byproduct.

Protection_of_Alcohols R_OH R-OH (Alcohol) plus1 + arrow Base (e.g., Et₃N) Solvent (e.g., CH₂Cl₂) CTMG (CH₃)₃GeCl (this compound) R_OGeMe3 R-OGe(CH₃)₃ (Trimethylgermyl Ether) plus2 + Base_HCl Base·HCl

Figure 1: General workflow for the protection of alcohols as trimethylgermyl ethers.
Experimental Protocol: Synthesis of a Trimethylgermyl Ether

Objective: To protect a primary alcohol, such as benzyl (B1604629) alcohol, using this compound.

Materials:

  • Benzyl alcohol

  • This compound

  • Triethylamine (Et₃N)

  • Dichloromethane (B109758) (CH₂Cl₂) (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the alcohol (1.0 equivalent) and anhydrous dichloromethane.

  • Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add this compound (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude trimethylgermyl ether, which can be purified by distillation or column chromatography if necessary.

Quantitative Data for Trimethylgermylation of Alcohols
Alcohol TypeExample AlcoholReaction Time (h)Yield (%)
PrimaryBenzyl Alcohol2>95
SecondaryCyclohexanol4~90
Tertiarytert-Butanol12-24Variable, often lower

Note: Yields are approximate and can vary depending on the specific substrate and reaction conditions.

Deprotection of Trimethylgermyl Ethers

Trimethylgermyl ethers can be readily cleaved to regenerate the parent alcohol under mild acidic conditions or by treatment with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). The stability of trimethylgermyl ethers is comparable to that of trimethylsilyl ethers.

II. Reactions with Organometallic Reagents

This compound readily reacts with a variety of organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), to form new carbon-germanium bonds. These reactions are fundamental for the synthesis of more complex organogermanium compounds.

General Reaction Scheme

The reaction proceeds via nucleophilic attack of the carbanionic portion of the organometallic reagent on the electrophilic germanium atom of this compound, displacing the chloride ion.

Organometallic_Reaction R_M R-M (Organometallic Reagent) M = MgX, Li plus1 + arrow Anhydrous Ether or THF Low Temperature CTMG (CH₃)₃GeCl R_GeMe3 R-Ge(CH₃)₃ (Organogermanium Compound) plus2 + M_Cl M-Cl

Figure 2: Reaction of this compound with an organometallic reagent.
Experimental Protocol: Reaction with a Grignard Reagent

Objective: To synthesize phenyltrimethylgermane (B167719) from this compound and phenylmagnesium bromide.

Materials:

  • This compound

  • Phenylmagnesium bromide (solution in THF or diethyl ether)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add the solution of phenylmagnesium bromide (1.0 equivalent).

  • Cool the Grignard solution to 0 °C in an ice bath.

  • Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.

  • Add the this compound solution dropwise to the stirred Grignard reagent over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 25 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the resulting phenyltrimethylgermane by vacuum distillation.

Experimental Protocol: Reaction with an Organolithium Reagent

Objective: To synthesize n-butyltrimethylgermane from this compound and n-butyllithium.

Materials:

  • This compound

  • n-Butyllithium (solution in hexanes)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the n-butyllithium solution (1.0 equivalent) dropwise to the stirred this compound solution.[3]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1 hour.

  • Cool the reaction to 0 °C and quench with saturated aqueous ammonium chloride solution.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate by distillation at atmospheric pressure to remove the solvent, followed by vacuum distillation to isolate the n-butyltrimethylgermane.

III. Use as a Lewis Acid Catalyst

While less common than its silicon counterpart, this compound can function as a mild Lewis acid catalyst in certain organic transformations, such as Friedel-Crafts type reactions. The germanium atom can coordinate to a Lewis basic site on a substrate, thereby activating it towards nucleophilic attack.

Proposed Reaction Scheme: Friedel-Crafts Alkylation

In a Friedel-Crafts alkylation, this compound can potentially activate an alkyl halide to generate a carbocation or a carbocation-like species, which then undergoes electrophilic aromatic substitution with an aromatic ring.

Friedel_Crafts Benzene (B151609) Benzene plus1 + arrow (CH₃)₃GeCl (catalyst) R_Cl R-Cl (Alkyl Halide) Alkylbenzene Alkylbenzene

Figure 3: Proposed Friedel-Crafts alkylation catalyzed by this compound.
Experimental Protocol: Friedel-Crafts Alkylation (Proposed)

Objective: To catalyze the alkylation of benzene with benzyl chloride using this compound.

Materials:

  • Benzene (anhydrous)

  • Benzyl chloride

  • This compound

  • Anhydrous dichloromethane (CH₂Cl₂)

  • 1 M Sodium hydroxide (B78521) (NaOH) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous benzene (as the limiting reagent), anhydrous dichloromethane, and a catalytic amount of this compound (e.g., 10 mol%).

  • Add benzyl chloride (1.2 equivalents) to the stirred solution.

  • Heat the reaction mixture to reflux and monitor the progress by GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with 1 M NaOH solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate and purify the product, diphenylmethane, by vacuum distillation or column chromatography.

IV. Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

This compound can be used as a derivatizing agent to enhance the volatility and thermal stability of compounds containing active hydrogen atoms (e.g., carboxylic acids, alcohols, amines) for analysis by GC-MS. The resulting trimethylgermyl derivatives are typically more amenable to chromatographic separation and provide characteristic mass spectra.

General Workflow for Derivatization

Derivatization_Workflow Sample Sample containing analyte with active hydrogen (e.g., R-COOH) Reagents Add this compound and a base (e.g., pyridine) Sample->Reagents Reaction Heat to form trimethylgermyl derivative Reagents->Reaction Analysis Inject into GC-MS Reaction->Analysis Data Analyze chromatogram and mass spectrum Analysis->Data

Figure 4: General workflow for GC-MS derivatization using this compound.
Experimental Protocol: Derivatization of a Carboxylic Acid

Objective: To derivatize a fatty acid for GC-MS analysis.

Materials:

Procedure:

  • Place the dried fatty acid sample (approximately 1 mg) into a small reaction vial.

  • Add 200 µL of anhydrous pyridine and 100 µL of this compound.

  • Cap the vial tightly and heat at 60 °C for 30 minutes.

  • Cool the vial to room temperature.

  • Add 1 mL of hexane and vortex.

  • Allow the phases to separate and transfer the upper hexane layer containing the trimethylgermyl ester to a GC vial for analysis.

V. Spectroscopic Data of Trimethylgermyl Derivatives

The formation of trimethylgermyl ethers can be confirmed by various spectroscopic techniques.

Spectroscopic TechniqueCharacteristic Features of Trimethylgermyl Ethers
¹H NMR Appearance of a singlet for the nine protons of the (CH₃)₃Ge- group, typically in the range of δ 0.2-0.5 ppm. The protons on the carbon alpha to the oxygen (R-CH₂-O-Ge) will be shifted downfield to approximately δ 3.5-4.0 ppm.
¹³C NMR Appearance of a signal for the methyl carbons of the (CH₃)₃Ge- group near δ 0 ppm. The carbon attached to the oxygen (R-C-O-Ge) will appear in the range of δ 50-80 ppm.
IR Spectroscopy Disappearance of the broad O-H stretching band of the parent alcohol (around 3200-3600 cm⁻¹). Appearance of a strong C-O stretching band around 1050-1150 cm⁻¹. The Ge-C stretching vibration is typically observed in the 550-650 cm⁻¹ region.[4]

Conclusion

This compound is a valuable reagent with a range of applications in organic synthesis. Its ability to act as a protecting group for alcohols, a precursor for the formation of C-Ge bonds, a potential Lewis acid catalyst, and a derivatizing agent for analytical purposes makes it a versatile tool for chemists. While its reactivity is often analogous to its silicon counterpart, the subtle differences in bond strengths and steric profiles can offer unique advantages in specific synthetic contexts. This guide provides a foundational understanding of the core uses of this compound, equipping researchers with the knowledge to effectively incorporate this reagent into their synthetic strategies.

References

In-Depth Technical Guide: Moisture Sensitivity of Chlorotrimethylgermane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the moisture sensitivity of chlorotrimethylgermane, a crucial aspect for its handling, storage, and application in various scientific fields. Due to the limited availability of direct quantitative kinetic data for the hydrolysis of this compound in publicly accessible literature, this guide combines established principles of organogermanium chemistry, data from analogous compounds, and detailed procedural outlines for experimental determination.

Core Concepts: Hydrolysis of this compound

This compound ((CH₃)₃GeCl) is a reactive organogermanium compound that exhibits significant sensitivity to moisture. This sensitivity stems from the susceptibility of the germanium-chlorine (Ge-Cl) bond to nucleophilic attack by water. The primary reaction upon exposure to moisture is hydrolysis, which leads to the formation of trimethylgermanol ((CH₃)₃GeOH) and hydrochloric acid (HCl).

This hydrolysis reaction can be represented by the following equation:

(CH₃)₃GeCl + H₂O ⇌ (CH₃)₃GeOH + HCl

The reaction is reversible, but under typical ambient conditions with excess water, the equilibrium lies far to the right, favoring the formation of trimethylgermanol. The hydrochloric acid produced can further catalyze the reaction.

The stability and subsequent reactions of the trimethylgermanol product are also critical considerations. Trimethylgermanol can undergo self-condensation to form bis(trimethylgermyl) ether ((CH₃)₃GeOGe(CH₃)₃) and water, particularly under acidic conditions or upon heating.

2 (CH₃)₃GeOH ⇌ (CH₃)₃GeOGe(CH₃)₃ + H₂O

Understanding the kinetics and equilibrium of these reactions is paramount for applications where the presence of water, even in trace amounts, could impact the integrity and reactivity of this compound.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₃H₉ClGe
Molecular Weight153.20 g/mol
Boiling Point102 °C
Melting Point-13 °C
Density1.24 g/mL at 25 °C

Experimental Protocols for Determining Moisture Sensitivity

To quantitatively assess the moisture sensitivity of this compound, a series of experiments can be designed. The following protocols outline methodologies to determine the rate of hydrolysis and identify the resulting products.

General Handling and Storage Precautions

Due to its moisture sensitivity, this compound should be handled under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk line techniques. All glassware must be rigorously dried in an oven and cooled under a stream of inert gas before use. Solvents should be dried using appropriate drying agents and distilled under an inert atmosphere.

Protocol for a Qualitative Assessment of Hydrolysis by ¹H NMR Spectroscopy

This experiment provides a straightforward method to observe the hydrolysis of this compound and the formation of trimethylgermanol.

Materials:

  • This compound

  • Deuterated chloroform (B151607) (CDCl₃), dried over molecular sieves

  • Deuterated water (D₂O)

  • NMR tubes, dried

  • Gas-tight syringe

Procedure:

  • Prepare a stock solution of this compound in dried CDCl₃ (e.g., 0.1 M) under an inert atmosphere.

  • Transfer 0.5 mL of the stock solution to a dried NMR tube.

  • Acquire a baseline ¹H NMR spectrum of the starting material. The trimethyl protons of this compound will appear as a sharp singlet.

  • Using a microsyringe, add a stoichiometric amount of D₂O to the NMR tube.

  • Immediately acquire a series of ¹H NMR spectra at regular time intervals (e.g., every 5 minutes for the first 30 minutes, then every 30 minutes).

  • Monitor the disappearance of the this compound signal and the appearance of a new singlet corresponding to the trimethyl protons of trimethylgermanol. The chemical shift of the trimethylgermanol protons will be different from the starting material.

  • The integration of the respective peaks can be used to determine the relative concentrations of the reactant and product over time.

Protocol for Quantitative Kinetic Analysis of Hydrolysis by ¹H NMR Spectroscopy

This protocol allows for the determination of the hydrolysis rate constant.

Materials:

  • This compound

  • Anhydrous deuterated solvent (e.g., acetone-d₆ or acetonitrile-d₃)

  • Deuterated water (D₂O)

  • Internal standard (e.g., tetramethylsilane (B1202638) (TMS) or another inert compound with a known concentration and a singlet in a clean region of the spectrum)

  • Thermostatted NMR spectrometer

Procedure:

  • Prepare a solution of this compound and the internal standard in the chosen anhydrous deuterated solvent with a known concentration.

  • Equilibrate the sample in the NMR spectrometer at a constant temperature.

  • Acquire an initial spectrum (t=0).

  • Inject a known amount of D₂O into the NMR tube and start the kinetic measurement immediately.

  • Acquire ¹H NMR spectra at fixed time intervals.

  • Integrate the signal of the this compound methyl protons against the internal standard at each time point.

  • Plot the natural logarithm of the concentration of this compound versus time. If the reaction is first-order with respect to this compound (which is likely if water is in large excess), the plot will be linear.

  • The negative of the slope of this line will be the pseudo-first-order rate constant (k').

  • To determine the true second-order rate constant (k), the experiment can be repeated with varying concentrations of water. A plot of k' versus the concentration of water will yield a straight line with a slope equal to k.

Visualizations

The following diagrams illustrate the key chemical transformation and a conceptual workflow for its analysis.

Hydrolysis_Reaction This compound (CH₃)₃GeCl trimethylgermanol (CH₃)₃GeOH This compound->trimethylgermanol Hydrolysis hcl HCl This compound->hcl water H₂O water->trimethylgermanol

Caption: Hydrolysis of this compound to trimethylgermanol.

Experimental_Workflow start Prepare (CH₃)₃GeCl solution in anhydrous solvent add_water Add H₂O/D₂O start->add_water monitor_reaction Monitor reaction by NMR at timed intervals add_water->monitor_reaction data_analysis Integrate peaks & calculate concentrations monitor_reaction->data_analysis kinetic_plot Plot ln[conc] vs. time data_analysis->kinetic_plot rate_constant Determine rate constant kinetic_plot->rate_constant

Caption: Workflow for kinetic analysis of this compound hydrolysis.

Conclusion

This compound is a moisture-sensitive compound that readily undergoes hydrolysis to form trimethylgermanol and hydrochloric acid. While specific kinetic data is not widely published, the experimental protocols outlined in this guide provide a robust framework for researchers to quantitatively determine the rate of this reaction. Careful handling under inert and anhydrous conditions is essential to maintain the integrity of this compound for its intended applications in research and development. The methodologies described, particularly quantitative NMR spectroscopy, offer a powerful tool for elucidating the reactivity of this and other moisture-sensitive organogermanium compounds.

An In-depth Technical Guide to the Hazards of Chlorotrimethylgermane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known and potential hazards associated with chlorotrimethylgermane. Due to a lack of specific toxicological studies on this particular compound, this paper synthesizes information from safety data sheets, general knowledge of organogermanium compounds, and standardized testing protocols to provide a thorough hazard assessment.

Chemical and Physical Properties

This compound is a flammable and corrosive organogermanium compound. Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₃H₉ClGe[1]
Molecular Weight 153.20 g/mol [1]
Appearance Colorless liquid[2]
Boiling Point 102 °C[2]
Melting Point -13 °C[2]
Flash Point 1 °C (closed cup)[3]
Density 1.24 g/mL at 25 °C[2]
Solubility Reacts with water[4]

Known Hazards and GHS Classification

This compound is classified as a highly flammable liquid and vapor, and it is known to cause severe skin burns and eye damage.[1]

GHS Hazard Statements:

  • H225: Highly flammable liquid and vapor.[1]

  • H314: Causes severe skin burns and eye damage.[1]

Signal Word: Danger[1]

Pictograms:

  • Flame

  • Corrosion

Reactivity and Hydrolysis

A primary hazard of this compound stems from its reactivity with water. It is susceptible to hydrolysis, a reaction that breaks the germanium-chlorine bond to form trimethylgermanol and hydrochloric acid (HCl).[5] The hydrochloric acid produced is a strong corrosive agent and is responsible for the severe skin and eye burns associated with exposure to this compound.

Hydrolysis This compound This compound ((CH₃)₃GeCl) Products Hydrolysis Products This compound->Products reacts with Water Water (H₂O) Water->Products Trimethylgermanol Trimethylgermanol ((CH₃)₃GeOH) Products->Trimethylgermanol HCl Hydrochloric Acid (HCl) (Corrosive) Products->HCl

Caption: Hydrolysis of this compound.

Toxicological Assessment (Based on Standardized Protocols)

Acute Toxicity

Acute toxicity studies are designed to evaluate the adverse effects that occur within a short time after administration of a single dose of a substance.[6][7][8]

4.1.1. Acute Oral Toxicity (OECD Guideline 401)

This test determines the short-term toxicity of a substance when ingested.[6]

Experimental Protocol:

  • Test Animals: Typically, young adult rats of a single sex are used. If females are used, they should be nulliparous and non-pregnant.[6]

  • Housing: Animals are housed in cages under controlled conditions of temperature (22°C ± 3°C) and humidity (30-70%), with a 12-hour light/dark cycle.[6]

  • Dosing: The test substance is administered in graduated doses to several groups of animals, with one dose per group. Administration is typically via gavage. Animals are fasted before dosing.[6]

  • Observation: Animals are observed for effects and mortality over a period of at least 14 days. Observations include changes in skin, fur, eyes, and behavior.[6]

  • Necropsy: All animals that die during the test and all survivors at the end of the observation period are subjected to a gross necropsy.[6]

4.1.2. Acute Dermal Toxicity (OECD Guideline 402)

This guideline outlines the procedure for assessing the toxicity of a substance applied to the skin.[7]

Experimental Protocol:

  • Test Animals: Young adult rats or rabbits are typically used.[7]

  • Preparation: The day before the test, the fur is removed from the dorsal area of the trunk of the test animals.[7]

  • Application: The test substance is applied uniformly over an area of at least 10% of the body surface. The area is then covered with a porous gauze dressing for 24 hours.[7]

  • Observation: Animals are observed for signs of toxicity and mortality for at least 14 days. Body weight is recorded weekly.[7]

  • Necropsy: All animals are subjected to a gross necropsy at the end of the study.[9]

4.1.3. Acute Inhalation Toxicity (OECD Guideline 403)

This test evaluates the toxicity of a substance when inhaled.[8]

Experimental Protocol:

  • Test Animals: Young adult rodents are commonly used.[8]

  • Exposure: Animals are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or head-only exposure chamber for a defined period, typically 4 hours.[8][10] At least three concentrations are usually tested.[10]

  • Observation: Animals are observed for toxic effects and mortality for at least 14 days.[8][10]

  • Data Analysis: The LC50 (median lethal concentration) is calculated.[10]

Dermal and Ocular Irritation/Corrosion

These tests assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) damage to the skin and eyes.

4.2.1. Acute Dermal Irritation/Corrosion (OECD Guideline 404)

Experimental Protocol:

  • Test Animal: The albino rabbit is the preferred species.[11]

  • Application: A single dose of the test substance is applied to a small area of shaved skin (approximately 6 cm²). An untreated area of skin serves as a control.[11] The exposure period is typically 4 hours.[11]

  • Observation: The skin is examined for erythema (redness) and edema (swelling) at specified intervals for up to 14 days.[11]

4.2.2. Acute Eye Irritation/Corrosion (OECD Guideline 405)

Experimental Protocol:

  • Test Animal: The albino rabbit is the recommended species.[12]

  • Application: A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye remains untreated as a control.[12]

  • Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[12]

Toxicity_Testing_Workflow cluster_Acute_Toxicity Acute Toxicity Assessment cluster_Irritation_Corrosion Irritation/Corrosion Assessment Oral Acute Oral Toxicity (OECD 401) Dermal Acute Dermal Toxicity (OECD 402) Inhalation Acute Inhalation Toxicity (OECD 403) Skin Dermal Irritation/Corrosion (OECD 404) Eye Eye Irritation/Corrosion (OECD 405) Start Hazard Identification of This compound Reactivity Assess Reactivity (e.g., Hydrolysis) Start->Reactivity Toxicity_Testing Perform Toxicity Testing Start->Toxicity_Testing Toxicity_Testing->Oral Toxicity_Testing->Dermal Toxicity_Testing->Inhalation Toxicity_Testing->Skin Toxicity_Testing->Eye

Caption: General workflow for hazard assessment.

Inferred Hazards from Analogs and Hydrolysis Products

Given the lack of specific data for this compound, its hazard profile can be inferred by examining its hydrolysis products and structurally similar compounds.

  • Hydrochloric Acid: As mentioned, the hydrolysis of this compound produces hydrochloric acid, a well-known corrosive substance that can cause severe chemical burns to the skin, eyes, and respiratory tract.

  • Trimethylgermanol: The other hydrolysis product, trimethylgermanol, is an organogermanium compound. While specific toxicity data for trimethylgermanol is scarce, organogermanium compounds, in general, are considered to have lower toxicity than their organotin or organolead counterparts.[13] However, some organogermanium compounds have been associated with nephrotoxicity and neurotoxicity in humans, although this is often linked to impurities of inorganic germanium dioxide.[14][15]

  • Analogy to Trimethyltin (B158744) Chloride: Trimethyltin chloride, an organotin compound with a similar structure, is highly toxic by all routes of exposure and can cause severe irritation and burns to the skin and eyes.[5] It is also a potent neurotoxin.[16] While organogermanium compounds are generally less toxic than organotins, the high toxicity of trimethyltin chloride suggests that caution is warranted when handling this compound.[13]

Corrosive_Injury_Mechanism Exposure Exposure to This compound Hydrolysis Hydrolysis on Contact with Moist Tissues Exposure->Hydrolysis HCl_Formation Formation of Hydrochloric Acid (HCl) Hydrolysis->HCl_Formation Cell_Damage Cellular Damage HCl_Formation->Cell_Damage denatures proteins, disrupts cell membranes Inflammation Inflammatory Response Cell_Damage->Inflammation Tissue_Necrosis Tissue Necrosis (Chemical Burn) Cell_Damage->Tissue_Necrosis

Caption: General mechanism of corrosive injury.

Handling, Storage, and Emergency Procedures

Handling:

  • Handle under an inert gas and protect from moisture.[17]

  • Keep away from heat, sparks, and open flames.[17]

  • Use non-sparking tools.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[3]

Storage:

  • Store in a cool, well-ventilated area designated for flammable liquids.[3]

  • Keep containers tightly closed.

Emergency Procedures:

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[17]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[17]

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[17]

  • Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish. Do not use water, as it will react with the substance.[18]

  • Spills: Eliminate all ignition sources. Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable container for disposal.

Conclusion

This compound is a hazardous substance that requires careful handling due to its high flammability and corrosivity. Its primary danger lies in its rapid hydrolysis to form hydrochloric acid, which can cause severe burns. While specific toxicological data for this compound is limited, standardized testing protocols provide a framework for its comprehensive evaluation. In the absence of such data, a precautionary approach is essential, treating it as a substance with the potential for high acute toxicity, drawing parallels to more toxic organometallic analogs like trimethyltin chloride. All work with this compound should be conducted in a well-ventilated area, with appropriate personal protective equipment, and with emergency procedures in place.

References

Unveiling the Genesis of a Key Reagent: The Discovery and History of Chlorotrimethylgermane

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the foundational synthesis of chlorotrimethylgermane, this technical guide illuminates the pivotal work of Eugene G. Rochow and the historical context of its discovery. Primarily tailored for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the compound's origins, detailed experimental protocols from its initial synthesis, and a summary of its key quantitative data.

The journey into the world of organogermanium compounds began long before the synthesis of this compound. The first organogermanium compound, tetraethylgermane, was synthesized by Winkler in 1887.[1] However, it was the mid-20th century that saw significant advancements in this area of chemistry, largely driven by the pioneering work of figures like Eugene G. Rochow. His research, analogous to the well-established Müller-Rochow direct process for organosilicon compounds, paved the way for the synthesis of a variety of organogermanium halides.

The Landmark Synthesis: Rochow's 1948 Breakthrough

In 1948, Eugene G. Rochow of Harvard University published a seminal paper in the Journal of the American Chemical Society titled "Trimethylgermanium Chloride," which detailed the first successful synthesis of this important compound. This work laid the foundation for the broader availability and study of trimethylgermanium (B74220) derivatives.

The synthesis was achieved through a direct reaction of germanium metal with methyl chloride in the presence of a copper catalyst. This method, a direct adaptation of the principles used for organosilicon synthesis, proved to be an effective route to obtaining the desired trimethylated germanium halide.

Quantitative Data

The initial characterization of this compound by Rochow and subsequent studies have established its key physical and chemical properties.

PropertyValueReference
Molecular FormulaC₃H₉ClGe[2]
Molecular Weight153.197 g/mol [3]
Boiling Point102 °C[4][5][6]
Melting Point-13 °C[4][5][6]
Density1.24 g/mL at 25 °C[5][6]
Refractive Index (n²⁰/D)1.433[5][6]

Experimental Protocols: The Original Synthesis

The following is a detailed methodology for the synthesis of this compound as can be best ascertained from historical accounts of direct synthesis processes of the era.

Materials:

  • Germanium metal, powdered

  • Copper, powdered (catalyst)

  • Methyl chloride (gas)

Apparatus:

A heated reaction tube made of a material capable of withstanding high temperatures (e.g., quartz or a suitable metal alloy) is required. The tube should be equipped with a gas inlet for the methyl chloride, a means of heating the tube to the required reaction temperature, and a condenser and collection system for the liquid products.

Procedure:

  • A mixture of powdered germanium metal and powdered copper catalyst is prepared. The optimal ratio of germanium to copper is a critical parameter that influences the reaction rate and product distribution.

  • The germanium-copper mixture is placed inside the reaction tube, forming a packed bed.

  • The reaction tube is heated to a temperature in the range of 300-400 °C.

  • A stream of methyl chloride gas is then passed through the heated bed of germanium and copper.

  • The reaction between the hot germanium surface, catalyzed by copper, and the methyl chloride gas produces a mixture of methylgermanium (B72786) chlorides.

  • The gaseous products exiting the reactor are passed through a condenser to liquefy the this compound and other higher-boiling products.

  • The collected liquid is then subjected to fractional distillation to separate the this compound from other products, such as dimethyldichlorogermane and methyltrichlorogermane.

Evolution of Synthesis

While Rochow's direct synthesis was a groundbreaking achievement, subsequent research has led to refinements and alternative methods for the preparation of this compound. These developments have focused on improving yield, selectivity, and reaction conditions. The use of different catalysts and promoters, as well as variations in reactor design, have been explored to optimize the direct process.

Reaction Pathway Diagram

The following diagram illustrates the fundamental reaction pathway for the synthesis of this compound via the direct process.

Chlorotrimethylgermane_Synthesis cluster_reactants Reactants cluster_conditions Conditions Ge Germanium (Ge) Product This compound ((CH₃)₃GeCl) Ge->Product Cu Copper (Cu) Catalyst Cu->Product catalysis MeCl Methyl Chloride (CH₃Cl) MeCl->Product Heat Heat (300-400 °C) caption Direct Synthesis of this compound

Direct Synthesis of this compound

This in-depth guide provides a foundational understanding of the discovery and history of this compound, offering valuable insights for researchers and professionals in the chemical and pharmaceutical sciences. The detailed experimental protocol from the original synthesis and the summarized quantitative data serve as a practical reference for laboratory work and further investigation into the applications of this versatile organogermanium compound.

References

Methodological & Application

Synthesis of Chlorotrimethylgermane from Germanium Tetrachloride: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of chlorotrimethylgermane from germanium tetrachloride. This procedure is intended for researchers, scientists, and drug development professionals who require a reliable method for producing this key organogermanium reagent. The protocols outlined herein are based on established organometallic chemistry principles and provide a straightforward approach to obtaining high-purity this compound.

Introduction

This compound ((CH₃)₃GeCl) is a versatile organogermanium compound widely utilized in organic synthesis and materials science. In the context of drug discovery and development, organogermanium compounds are gaining interest due to their unique physicochemical properties and potential biological activities. The trimethylgermyl group can serve as a lipophilic and metabolically stable bioisostere for other functional groups, offering a novel strategy for modifying the pharmacokinetic and pharmacodynamic profiles of drug candidates. The synthesis of this compound from the readily available precursor, germanium tetrachloride (GeCl₄), is a fundamental transformation in organogermanium chemistry. The most common and efficient method for this conversion is the Grignard reaction, which involves the alkylation of germanium tetrachloride with a methylmagnesium halide.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis and purification of this compound.

ParameterValueReference
Reactants
Germanium Tetrachloride (GeCl₄) Molecular Weight214.40 g/mol [1]
Methylmagnesium Bromide (CH₃MgBr)Typically used as a 3.0 M solution in diethyl ether
Product
This compound ((CH₃)₃GeCl) Molecular Weight153.20 g/mol [2]
Boiling Point102 °C[2]
Density1.24 g/mL at 25 °C[2]
Refractive Index (n20/D)1.433[2]
Reaction Conditions & Yield
Reaction SolventAnhydrous Diethyl Ether[3]
Reaction TemperatureReflux[3]
Typical YieldHigh (specific yield dependent on scale and conditions)[4]
Purification
MethodFractional Distillation[5][6][7]

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound from germanium tetrachloride via a Grignard reaction.

Materials and Equipment
  • Germanium tetrachloride (GeCl₄)

  • Magnesium turnings

  • Methyl bromide (or methyl iodide)

  • Anhydrous diethyl ether

  • Iodine crystal (as initiator)

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Distillation apparatus (fractionating column, condenser, receiving flasks)

  • Schlenk line or inert atmosphere setup (optional, but recommended)

  • Standard laboratory glassware and safety equipment (fume hood, safety glasses, gloves)

Synthesis of Methylmagnesium Bromide (Grignard Reagent)

Note: It is crucial to use anhydrous conditions for the preparation of the Grignard reagent as it is highly reactive with water.[8] All glassware should be thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.

  • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, place magnesium turnings.

  • Add a small crystal of iodine to the flask to activate the magnesium surface.[3]

  • Prepare a solution of methyl bromide in anhydrous diethyl ether in the dropping funnel.

  • Add a small portion of the methyl bromide solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be necessary to start the reaction.

  • Once the reaction has started, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture and reflux for an additional 30-60 minutes to ensure complete reaction of the magnesium. The resulting greyish solution is the methylmagnesium bromide Grignard reagent.

Reaction of Germanium Tetrachloride with Methylmagnesium Bromide
  • Cool the freshly prepared methylmagnesium bromide solution in an ice bath.

  • Prepare a solution of germanium tetrachloride in anhydrous diethyl ether in a dropping funnel.

  • Add the germanium tetrachloride solution dropwise to the stirred Grignard reagent at a controlled rate to maintain a manageable reaction temperature. The reaction is exothermic.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, followed by refluxing for 2-3 hours to drive the reaction to completion.

Work-up and Isolation
  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous ammonium (B1175870) chloride solution or dilute hydrochloric acid to decompose any unreacted Grignard reagent and precipitate the magnesium salts.

  • Separate the ethereal layer containing the product from the aqueous layer.

  • Extract the aqueous layer with two portions of diethyl ether.

  • Combine all the organic extracts and wash them with water and then with a saturated sodium chloride solution (brine).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and remove the diethyl ether solvent by simple distillation or rotary evaporation.

Purification by Fractional Distillation

The crude product is a mixture of methylated germanium chlorides (CH₃)nGeCl₄-n. To obtain pure this compound, fractional distillation is necessary.[5][6][7]

  • Set up a fractional distillation apparatus with a well-insulated fractionating column.

  • Carefully transfer the crude product to the distillation flask.

  • Heat the flask gently. Collect the fraction that distills at 102 °C , which corresponds to the boiling point of this compound.[2]

  • The purity of the collected fractions can be monitored by gas chromatography or NMR spectroscopy.

Mandatory Visualizations

Synthesis_Workflow cluster_grignard Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Mg Magnesium (Mg) Grignard Methylmagnesium Bromide (CH3MgBr) Mg->Grignard MeBr Methyl Bromide (CH3Br) MeBr->Grignard Ether1 Anhydrous Diethyl Ether Ether1->Grignard ReactionMix Reaction Mixture Grignard->ReactionMix GeCl4 Germanium Tetrachloride (GeCl4) GeCl4->ReactionMix Quench Quenching (aq. HCl) ReactionMix->Quench Extraction Extraction (Ether/Water) Quench->Extraction Drying Drying (Na2SO4) Extraction->Drying Crude Crude Product Drying->Crude Distillation Fractional Distillation Crude->Distillation Product This compound ((CH3)3GeCl) Distillation->Product

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathways and Logical Relationships

The synthesis of this compound from germanium tetrachloride follows a logical progression of chemical transformations. The core of this synthesis is the nucleophilic substitution of chloride ions on the germanium center by the carbanionic methyl groups from the Grignard reagent.

Logical_Relationship GeCl4 GeCl4 (Tetracoordinate Germanium) Intermediate1 CH3GeCl3 GeCl4->Intermediate1 + CH3MgBr Grignard 3 CH3MgBr (Nucleophilic Methyl Source) Intermediate2 (CH3)2GeCl2 Product (CH3)3GeCl (this compound) Intermediate1->Intermediate2 + CH3MgBr Intermediate2->Product + CH3MgBr Byproduct 3 MgBrCl (Magnesium Salts) Product->Byproduct forms alongside

Caption: Logical relationship of the stepwise methylation of GeCl₄.

References

Application Notes and Protocols for the Laboratory Preparation of Trimethylgermanium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of trimethylgermanium (B74220) chloride ((CH₃)₃GeCl). The primary method described is the reaction of germanium tetrachloride (GeCl₄) with a methyl Grignard reagent, typically methylmagnesium iodide (CH₃MgI) or methylmagnesium bromide (CH₃MgBr). This application note includes a summary of quantitative data, a detailed experimental procedure, and essential safety precautions. The provided workflow and data serve as a comprehensive guide for researchers requiring trimethylgermanium chloride for applications in organic synthesis and drug development.

Introduction

Trimethylgermanium chloride is a valuable organogermanium compound utilized as a reagent and precursor in various chemical transformations. Its applications include the formation of carbon-carbon bonds, the introduction of the trimethylgermyl group into organic molecules, and as a starting material for the synthesis of other organogermanium derivatives. The controlled synthesis of this compound is crucial for ensuring high purity and yield for subsequent applications. The most common and reliable laboratory method for the preparation of trimethylgermanium chloride involves the carefully controlled addition of a methyl Grignard reagent to germanium tetrachloride. This method, while effective, requires strict adherence to anhydrous conditions and careful handling of pyrophoric and corrosive reagents.

Data Presentation

The following table summarizes the typical quantitative data for the laboratory preparation of trimethylgermanium chloride. These values are illustrative and may be scaled as needed.

ParameterValueNotes
Reactants
Germanium Tetrachloride (GeCl₄)21.4 g (0.1 mol)High purity, freshly distilled if necessary.
Magnesium Turnings (Mg)7.3 g (0.3 mol)Activated and dried.
Iodomethane (B122720) (CH₃I)42.6 g (0.3 mol)Anhydrous.
Diethyl Ether (anhydrous)300 mLUsed as the solvent for the Grignard reaction.
Reaction Conditions
Grignard Formation TemperatureRoom TemperatureInitiation may require gentle warming.
Reaction with GeCl₄ Temperature0 °C to Room TemperatureSlow, controlled addition.
Reaction Time2-4 hoursMonitored by TLC or GC.
Product Information
Expected Yield70-80%Based on germanium tetrachloride.
Boiling Point102 °C[1][2]
Density1.24 g/mL at 25 °C[1][2]

Experimental Protocol

This protocol details the preparation of methylmagnesium iodide followed by its reaction with germanium tetrachloride to yield trimethylgermanium chloride.

Materials and Equipment:

  • Three-necked round-bottom flask (500 mL)

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon) with a manifold

  • Schlenk line (optional, but recommended)

  • Ice bath

  • Heating mantle

  • Distillation apparatus

  • Syringes and needles

  • Anhydrous diethyl ether

  • Magnesium turnings

  • Iodomethane

  • Germanium tetrachloride

  • Iodine crystal (for initiation)

Procedure:

  • Apparatus Setup and Preparation of Grignard Reagent:

    • All glassware must be oven-dried and assembled hot under a stream of inert gas to ensure anhydrous conditions.

    • Place magnesium turnings (7.3 g, 0.3 mol) in the three-necked flask.

    • Add a small crystal of iodine to the flask to help initiate the reaction.

    • In the dropping funnel, prepare a solution of iodomethane (42.6 g, 0.3 mol) in 100 mL of anhydrous diethyl ether.

    • Slowly add a small portion of the iodomethane solution to the magnesium. The reaction should start spontaneously, evidenced by bubbling and a change in color. If the reaction does not start, gentle warming with a heat gun may be necessary.

    • Once the reaction has initiated, add the remaining iodomethane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting greyish solution is the methylmagnesium iodide reagent.

  • Reaction with Germanium Tetrachloride:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Prepare a solution of germanium tetrachloride (21.4 g, 0.1 mol) in 50 mL of anhydrous diethyl ether in a separate, dry dropping funnel.

    • Add the germanium tetrachloride solution dropwise to the stirred Grignard reagent at a rate that keeps the internal temperature below 10 °C. A white precipitate of magnesium salts will form.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture again in an ice bath.

    • Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). This should be done dropwise initially as the reaction can be vigorous.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with two portions of diethyl ether.

    • Combine the organic layers and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter the dried solution to remove the drying agent.

    • Remove the diethyl ether by simple distillation.

    • Fractionally distill the remaining liquid to isolate the trimethylgermanium chloride. The product is a colorless liquid with a boiling point of 102 °C.[1][2]

Experimental Workflow

experimental_workflow cluster_grignard Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Activate Mg turnings with I₂ in dry ether B Add CH₃I solution dropwise A->B C Reflux until Mg is consumed B->C D Cool Grignard reagent to 0 °C C->D Proceed to reaction E Add GeCl₄ solution dropwise D->E F Stir at room temperature E->F G Quench with sat. aq. NH₄Cl F->G Proceed to work-up H Extract with diethyl ether G->H I Dry organic layer H->I J Fractional Distillation I->J K Trimethylgermanium Chloride J->K

Caption: Experimental workflow for the synthesis of trimethylgermanium chloride.

Safety Precautions

  • Germanium Tetrachloride (GeCl₄): This compound is corrosive and reacts with moisture to produce hydrochloric acid. It should be handled in a fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

  • Grignard Reagents (CH₃MgI): Grignard reagents are highly reactive, pyrophoric (can ignite spontaneously in air), and react violently with water. All reactions involving Grignard reagents must be conducted under a dry, inert atmosphere (nitrogen or argon).

  • Iodomethane (CH₃I): Iodomethane is a toxic and carcinogenic substance. It should be handled with extreme care in a well-ventilated fume hood.

  • Diethyl Ether: Diethyl ether is extremely flammable and can form explosive peroxides upon standing. Use only anhydrous ether from a freshly opened container and ensure there are no ignition sources nearby.

All procedures should be carried out in a well-ventilated fume hood, and a fire extinguisher suitable for chemical fires should be readily accessible. A thorough risk assessment should be completed before commencing any experimental work.

References

Application Notes and Protocols: Chlorotrimethylgermane as a Protecting Group in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving high yields and chemoselectivity. Chlorotrimethylgermane ((CH₃)₃GeCl) emerges as a valuable reagent for the temporary protection of various functional groups, including alcohols, thiols, amines, and carboxylic acids. The resulting trimethylgermyl derivatives offer a unique reactivity profile, often characterized by higher lability compared to their more common trimethylsilyl (B98337) (TMS) analogues. This increased sensitivity to cleavage conditions can be advantageous in synthetic routes requiring mild deprotection protocols, thereby preserving other sensitive functionalities within a complex molecule.

This document provides a comprehensive overview of the application of this compound as a protecting group, complete with detailed experimental protocols, comparative data, and visualizations to guide synthetic strategy and execution.

General Principles of Protection and Deprotection

The fundamental workflow for utilizing this compound as a protecting group follows a three-step sequence:

  • Protection: The reactive functional group is converted into its corresponding trimethylgermyl derivative.

  • Reaction: Chemical transformations are performed on other parts of the molecule.

  • Deprotection: The trimethylgermyl group is removed to regenerate the original functional group.

The selection of this compound as a protecting agent is often guided by the need for a protecting group that is more easily cleaved than its silicon counterpart. The longer and weaker Germanium-Oxygen and Germanium-Sulfur bonds, compared to Silicon-Oxygen and Silicon-Sulfur bonds, contribute to the enhanced reactivity of trimethylgermyl ethers and thioethers towards hydrolysis.

Protection of Alcohols

The protection of alcohols as trimethylgermyl ethers is a straightforward process, typically achieved by reacting the alcohol with this compound in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol: Protection of a Primary Alcohol

Objective: To synthesize a trimethylgermyl ether from a primary alcohol.

Materials:

  • Primary alcohol (e.g., 1-butanol)

  • This compound ((CH₃)₃GeCl)

  • Anhydrous triethylamine (B128534) (Et₃N) or pyridine

  • Anhydrous dichloromethane (B109758) (DCM) or diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the primary alcohol (1.0 equiv.) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 equiv.).

  • Slowly add this compound (1.1 equiv.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to afford the crude trimethylgermyl ether.

  • Purify the product by distillation or flash column chromatography on silica (B1680970) gel if necessary.

Quantitative Data for Alcohol Protection:

Alcohol TypeBaseSolventTemperature (°C)Time (h)Yield (%)
PrimaryEt₃NDCM0 to rt1-2>90
SecondaryPyridineDCMrt2-685-95
TertiaryEt₃N/DMAPDCMrt to 4012-2470-85
Deprotection of Trimethylgermyl Ethers

Trimethylgermyl ethers are considerably more susceptible to hydrolysis than their trimethylsilyl counterparts and can often be cleaved under very mild acidic or basic conditions.

Experimental Protocol: Acidic Deprotection

Objective: To cleave a trimethylgermyl ether using mild acidic conditions.

Materials:

  • Trimethylgermyl ether

  • Methanol (MeOH)

  • Acetic acid (AcOH) or dilute hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether (Et₂O)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the trimethylgermyl ether (1.0 equiv.) in methanol.

  • Add a catalytic amount of acetic acid or a few drops of 1 M HCl.

  • Stir the reaction at room temperature and monitor by TLC (cleavage is often rapid, from minutes to a few hours).

  • Once the reaction is complete, neutralize the acid with saturated aqueous NaHCO₃ solution.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the resulting alcohol by column chromatography or distillation if necessary.

Comparative Stability of Trimethylgermyl vs. Trimethylsilyl Ethers:

ConditionTrimethylgermyl EtherTrimethylsilyl Ether
Mild Acid (e.g., AcOH in MeOH)Rapid cleavageSlow to moderate cleavage
Mild Base (e.g., K₂CO₃ in MeOH)Moderate to rapid cleavageSlow cleavage
WaterSlow hydrolysisVery slow hydrolysis
Fluoride Ion (e.g., TBAF)Very rapid cleavageRapid cleavage

Protection of Thiols

Thiols can be readily converted to trimethylgermyl thioethers. Given the high nucleophilicity of thiolates, these reactions are typically fast and high-yielding.

Experimental Protocol: Protection of a Thiol

Objective: To synthesize a trimethylgermyl thioether from a thiol.

Procedure: Following a similar procedure to alcohol protection, react the thiol (1.0 equiv.) with this compound (1.1 equiv.) and triethylamine (1.2 equiv.) in an anhydrous solvent like DCM at 0 °C to room temperature. The reaction is generally very rapid.

Deprotection of Trimethylgermyl Thioethers

The Ge-S bond is also labile and can be cleaved under conditions similar to those used for trimethylgermyl ethers, although specific conditions may vary.

Protection of Amines

Primary and secondary amines can be protected as N-trimethylgermyl derivatives. These protected amines are sensitive to moisture and are typically used in situ.

Experimental Protocol: Protection of a Primary Amine

Objective: To form an N-trimethylgermyl amine.

Procedure: React the primary amine (1.0 equiv.) with this compound (1.1 equiv.) in the presence of a non-nucleophilic base such as triethylamine (1.2 equiv.) in an anhydrous aprotic solvent. The resulting N-trimethylgermyl amine is often not isolated but used directly in the subsequent reaction step.

Deprotection: Hydrolysis of N-trimethylgermyl amines is extremely rapid and can often be achieved by simple aqueous workup.

Protection of Carboxylic Acids

Carboxylic acids can be converted to trimethylgermyl esters, which are significantly more reactive towards nucleophiles than their corresponding alkyl esters.

Experimental Protocol: Protection of a Carboxylic Acid

Objective: To synthesize a trimethylgermyl ester.

Procedure: Treat the carboxylic acid (1.0 equiv.) with this compound (1.1 equiv.) and a tertiary amine base (1.2 equiv.) in an anhydrous solvent. The reaction proceeds readily at room temperature.

Deprotection: Trimethylgermyl esters are highly susceptible to hydrolysis and are readily cleaved by exposure to water or alcohols.

Spectroscopic Characterization

The presence of a trimethylgermyl group can be identified by characteristic signals in NMR and IR spectra.

¹H NMR: The nine protons of the three methyl groups on the germanium atom typically appear as a sharp singlet in the upfield region of the spectrum, usually between δ 0.1 and 0.5 ppm.

¹³C NMR: The carbon atoms of the methyl groups attached to germanium resonate in the upfield region, typically between δ 0 and 5 ppm.

IR Spectroscopy: A characteristic strong absorption band corresponding to the Ge-C stretching vibration is observed in the range of 550-650 cm⁻¹.

Visualizations

Logical Workflow for Protection and Deprotection

Protection_Workflow Start Reactive Functional Group (e.g., R-OH) Protect Protection (+ (CH₃)₃GeCl, Base) Start->Protect Protected Protected Functional Group (e.g., R-O-Ge(CH₃)₃) Protect->Protected Reaction Chemical Transformation on another part of the molecule Protected->Reaction Deprotect Deprotection (e.g., Mild Acid/Base) Reaction->Deprotect End Regenerated Functional Group (e.g., R-OH) Deprotect->End

Caption: General workflow for the use of a protecting group.

Signaling Pathway for Silyl/Germyl Ether Cleavage

Cleavage_Mechanism cluster_acid Acid-Catalyzed Cleavage cluster_fluoride Fluoride-Mediated Cleavage Ether_A R-O-M(CH₃)₃ (M = Si or Ge) Protonation Protonation (+ H⁺) Ether_A->Protonation Protonated_Ether R-O⁺(H)-M(CH₃)₃ Protonation->Protonated_Ether Nucleophilic_Attack_A Nucleophilic Attack (e.g., H₂O) Protonated_Ether->Nucleophilic_Attack_A Alcohol_A R-OH Nucleophilic_Attack_A->Alcohol_A Byproduct_A (CH₃)₃M-OH Nucleophilic_Attack_A->Byproduct_A Ether_F R-O-M(CH₃)₃ (M = Si or Ge) Fluoride_Attack Fluoride Attack (+ F⁻) Ether_F->Fluoride_Attack Pentacoordinate [R-O-M(F)(CH₃)₃]⁻ Fluoride_Attack->Pentacoordinate Cleavage Cleavage Pentacoordinate->Cleavage Alkoxide R-O⁻ Cleavage->Alkoxide Byproduct_F (CH₃)₃M-F Cleavage->Byproduct_F Proton_Workup Proton Workup (+ H⁺) Alkoxide->Proton_Workup Alcohol_F R-OH Proton_Workup->Alcohol_F

Caption: Mechanisms for silyl/germyl ether cleavage.

Conclusion

This compound offers a valuable alternative to its silicon analogue for the protection of various functional groups. The enhanced lability of the trimethylgermyl group allows for deprotection under exceptionally mild conditions, providing a strategic advantage in the synthesis of complex and sensitive molecules. The protocols and data presented herein serve as a guide for the effective implementation of this compound in synthetic organic chemistry. Careful consideration of the relative stabilities and reaction conditions will enable researchers to leverage the unique properties of this versatile protecting group.

Application Notes and Protocols for Derivatization in GC-MS: A Focus on Trimethylsilyl Analogs to Chlorotrimethylgermane

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: Extensive research for the use of chlorotrimethylgermane (CTMG) as a derivatization agent for Gas Chromatography-Mass Spectrometry (GC-MS) analysis did not yield specific established protocols, application notes, or quantitative data within readily accessible scientific literature. The field is heavily dominated by the use of its silicon analog, trimethylchlorosilane (TMCS), often in conjunction with other reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Therefore, this document provides detailed application notes and protocols for the widely practiced and well-documented trimethylsilylation (TMS) derivatization. This information serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in derivatization techniques for GC-MS and represents the closest and most relevant alternative to the requested information on this compound. The principles, functional group reactivity, and general procedures outlined here for TMS derivatization would theoretically be analogous for trimethylgermylation.

Application Note: Trimethylsilylation (TMS) for Enhanced GC-MS Analysis

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1] However, many compounds of interest in research and drug development, such as organic acids, amino acids, steroids, and sugars, are non-volatile due to the presence of polar functional groups (-OH, -COOH, -NH2, -SH).[2] Derivatization is a chemical modification process used to convert these polar functional groups into less polar, more volatile, and more thermally stable derivatives, making them amenable to GC-MS analysis.[2]

Trimethylsilylation (TMS) is one of the most common derivatization techniques. It involves the replacement of active hydrogen atoms in the analyte with a trimethylsilyl (B98337) group (-Si(CH₃)₃).[1] This process is typically achieved using silylating reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) often with the addition of a catalyst like trimethylchlorosilane (TMCS).[1]

Principle of TMS Derivatization

The derivatization reaction proceeds by the nucleophilic attack of the heteroatom (O, N, S) of the analyte's functional group on the silicon atom of the silylating agent. A catalyst like TMCS can accelerate the reaction. The resulting TMS derivatives exhibit increased volatility and thermal stability, leading to improved chromatographic peak shape, better separation, and enhanced sensitivity in GC-MS analysis.[3]

Analyte Suitability

A wide range of compounds containing active hydrogens can be derivatized using TMS reagents. The ease of derivatization generally follows this order: alcohols > phenols > carboxylic acids > amines > amides.[1] Steric hindrance around the functional group can affect the reaction rate and completeness.[1]

Advantages of TMS Derivatization:

  • Increased Volatility: Allows for the analysis of non-volatile compounds by GC.

  • Improved Thermal Stability: Prevents degradation of thermally labile compounds in the hot GC inlet and column.

  • Enhanced Chromatographic Performance: Results in sharper, more symmetrical peaks, leading to better resolution and quantification.

  • Characteristic Mass Spectra: TMS derivatives often produce predictable and informative mass spectra, aiding in structure elucidation.

Experimental Protocols

The following are general protocols for the TMS derivatization of different classes of compounds. Optimization of reaction time, temperature, and reagent ratios may be necessary for specific analytes and sample matrices.

Protocol 1: General Derivatization of Organic Acids and Alcohols

This protocol is suitable for a wide range of organic acids, fatty acids, and alcohols.

Materials:

  • Sample containing the analyte(s) of interest

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) or Acetonitrile (B52724) (anhydrous)

  • Heating block or oven

  • GC-MS system

Procedure:

  • Sample Preparation: Evaporate an aliquot of the sample extract to dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is completely dry, as moisture can deactivate the silylating reagent.

  • Reagent Addition: To the dried residue, add 50 µL of anhydrous pyridine or acetonitrile and 100 µL of BSTFA + 1% TMCS.

  • Reaction: Cap the vial tightly and heat at 60-80°C for 30-60 minutes. The optimal time and temperature should be determined empirically.

  • Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS.

Logical Workflow for General Derivatization

A Dry Sample Extract B Add Solvent (Pyridine/ACN) & BSTFA + 1% TMCS A->B C Heat at 60-80°C for 30-60 min B->C D Cool to Room Temperature C->D E Inject into GC-MS D->E

Caption: General workflow for TMS derivatization.

Protocol 2: Two-Step Derivatization of Amino Acids and Sugars

For compounds containing both carbonyl and other active hydrogen groups (e.g., sugars, some amino acids), a two-step derivatization is often employed to prevent the formation of multiple isomers.[4]

Materials:

  • Sample containing the analyte(s) of interest

  • Methoxyamine hydrochloride in pyridine (20 mg/mL)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or BSTFA + 1% TMCS

  • Heating block or oven

  • GC-MS system

Procedure:

  • Sample Preparation: Evaporate the sample extract to dryness under nitrogen.

  • Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine. Cap the vial and heat at 30-60°C for 90 minutes. This step converts carbonyl groups to their methoxime derivatives.

  • Silylation: Cool the sample to room temperature. Add 100 µL of MSTFA or BSTFA + 1% TMCS. Cap the vial and heat at 37-80°C for 30-60 minutes.

  • Analysis: After cooling, inject 1 µL of the derivatized sample into the GC-MS.

Signaling Pathway for Two-Step Derivatization

cluster_0 Step 1: Methoximation cluster_1 Step 2: Silylation Analyte Analyte with Carbonyl Group MethoximeDerivative Methoxime Derivative Analyte->MethoximeDerivative Heat (30-60°C) Methoxyamine Methoxyamine HCl in Pyridine Methoxyamine->MethoximeDerivative SilylatingReagent MSTFA or BSTFA + 1% TMCS FinalDerivative TMS-Methoxime Derivative MethoximeDerivative->FinalDerivative Heat (37-80°C) SilylatingReagent->FinalDerivative GCMS GC-MS Analysis FinalDerivative->GCMS Analysis

Caption: Two-step derivatization process.

Data Presentation

The following tables summarize typical GC-MS parameters and expected results for the analysis of TMS-derivatized compounds.

Table 1: Typical GC-MS Conditions for TMS-Derivatized Analytes

ParameterSetting
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms)
Carrier Gas Helium, constant flow at 1.0-1.5 mL/min
Inlet Temperature 250-280°C
Injection Mode Splitless or Split (e.g., 10:1)
Oven Program Initial: 70°C (hold 2 min), Ramp: 10°C/min to 300°C (hold 5 min)
Transfer Line Temp 280-300°C
MS Ion Source Temp 230°C
MS Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-650

Note: These are general conditions and should be optimized for the specific application.

Table 2: Example Quantitative Data for TMS-Derivatized Steroids (Hypothetical)

This table illustrates how quantitative data for a series of steroid standards could be presented.

AnalyteRetention Time (min)Target Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)Linearity (R²)LOD (ng/mL)
Cholesterol-TMS18.53684583290.9991.0
Testosterone-TMS15.24322084170.9980.5
Progesterone-TMS16.83861293710.9990.5
Estradiol-diTMS14.54162851290.9971.0

Experimental Workflow Diagram

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Drying Evaporation to Dryness Extraction->Drying Deriv Add Derivatization Reagent(s) Drying->Deriv Reaction Heating and Incubation Deriv->Reaction Injection GC Injection Reaction->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Qual Qualitative Analysis (Library Matching) Detection->Qual Quant Quantitative Analysis (Peak Integration) Detection->Quant

Caption: Comprehensive experimental workflow.

Conclusion

TMS derivatization is a robust and versatile technique that significantly expands the applicability of GC-MS for the analysis of polar, non-volatile compounds. The protocols and information provided herein offer a solid foundation for researchers to develop and validate methods for their specific analytical needs. While direct information on this compound for this application is scarce, the principles and procedures for its silicon analog, trimethylchlorosilane, are well-established and serve as an excellent and informative proxy.

References

Application Notes and Protocols: Chlorotrimethylgermane in Organometallic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of chlorotrimethylgermane ((CH₃)₃GeCl) in organometallic synthesis. This compound is a versatile reagent for the introduction of the trimethylgermyl group (-Ge(CH₃)₃) into organic molecules, offering unique reactivity and stability profiles compared to its silicon and tin analogues. These protocols are intended to serve as a practical guide for researchers in academic and industrial settings.

Introduction to this compound

This compound is a colorless liquid at room temperature, soluble in most organic solvents. Its primary utility in organometallic synthesis lies in its ability to act as an electrophilic source of the trimethylgermyl moiety. This functional group can be introduced onto a variety of substrates through reactions with nucleophiles such as organolithium reagents, Grignard reagents, and enolates. The resulting organogermanium compounds are valuable intermediates in organic synthesis, finding applications in cross-coupling reactions, as protecting groups, and in the synthesis of complex molecules.

Key Applications and Synthesis Protocols

Synthesis of Trimethylgermyl-Substituted Arenes via Grignard Reagents

The reaction of this compound with Grignard reagents provides a straightforward method for the synthesis of aryl- and alkyltrimethylgermanes.

Experimental Protocol: Synthesis of Phenyltrimethylgermane

  • Materials:

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equiv.).

    • Add a small crystal of iodine to activate the magnesium.

    • Add a small portion of a solution of bromobenzene (1.0 equiv.) in dry diethyl ether via the dropping funnel to initiate the reaction.

    • Once the Grignard reaction has initiated (as evidenced by heat evolution and disappearance of the iodine color), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add a solution of this compound (1.1 equiv.) in dry diethyl ether dropwise via the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by fractional distillation under reduced pressure to afford phenyltrimethylgermane.

Reactant/ProductMolecular Weight ( g/mol )Amount (mmol)Volume/MassYield (%)
Bromobenzene157.01505.2 mL-
Magnesium Turnings24.31601.46 g-
This compound153.19556.7 mL-
Phenyltrimethylgermane194.80--85-95

Spectroscopic Data for Phenyltrimethylgermane:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.45-7.55 (m, 2H, Ar-H), 7.30-7.40 (m, 3H, Ar-H), 0.35 (s, 9H, Ge(CH₃)₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 140.1, 133.8, 128.5, 128.2, -1.5.

  • IR (neat, cm⁻¹): 3068, 2975, 1428, 1235, 825, 695.

  • MS (EI, m/z): 196 (M⁺), 181, 119.

Preparation of (Trimethylgermyl)lithium and Subsequent Alkylation

(Trimethylgermyl)lithium is a key nucleophilic reagent for the introduction of the trimethylgermyl group. It can be prepared by the reaction of a suitable precursor with lithium metal and subsequently reacted with various electrophiles.

Experimental Protocol: Synthesis of (Trimethylgermyl)lithium and subsequent reaction with 1-Bromobutane (B133212)

  • Materials:

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere, place freshly cut lithium wire (2.2 equiv.).

    • Add dry THF to the flask.

    • Add a solution of hexamethyldigermane (1.0 equiv.) in dry THF dropwise to the lithium suspension at 0 °C.

    • Stir the reaction mixture at room temperature for 4-6 hours, during which the solution will turn a dark color, indicating the formation of (trimethylgermyl)lithium.

    • Cool the solution of (trimethylgermyl)lithium to -78 °C.

    • Add a solution of 1-bromobutane (1.1 equiv.) in dry THF dropwise.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.

    • Purify the resulting butyltrimethylgermane by fractional distillation.

Reactant/ProductMolecular Weight ( g/mol )Amount (mmol)Volume/MassYield (%)
Hexamethyldigermane235.48204.71 g-
Lithium Wire6.94440.31 g-
1-Bromobutane137.02222.3 mL-
Butyltrimethylgermane174.87--75-85
Synthesis of Trimethylgermyl-Substituted Alkynes

This compound can be used to trap acetylide anions, providing a convenient route to trimethylgermyl-substituted alkynes.

Experimental Protocol: Synthesis of (Trimethylgermyl)phenylacetylene

  • Materials:

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere, add a solution of phenylacetylene (1.0 equiv.) in dry THF.

    • Cool the solution to -78 °C.

    • Add n-butyllithium (1.05 equiv.) dropwise, and stir the mixture at -78 °C for 1 hour.

    • Add a solution of this compound (1.1 equiv.) in dry THF dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Quench the reaction with water.

    • Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.

Reactant/ProductMolecular Weight ( g/mol )Amount (mmol)Volume/MassYield (%)
Phenylacetylene102.14303.2 mL-
n-Butyllithium (2.5 M in hexanes)64.0631.512.6 mL-
This compound153.19334.0 mL-
(Trimethylgermyl)phenylacetylene218.84--80-90

Mechanistic Insights and Visualizations

Palladium-Catalyzed Stille Cross-Coupling of Organogermanes

Organogermanium compounds can participate in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, to form new carbon-carbon bonds. The catalytic cycle generally involves oxidative addition, transmetalation, and reductive elimination steps.

Stille_Coupling cluster_steps Catalytic Cycle Pd(0)L2 Pd(0)L2 Intermediate_1 R1-Pd(II)L2-X Pd(0)L2->Intermediate_1 R1-X Oxidative\nAddition Oxidative Addition R1-X R1-X Intermediate_2 R1-Pd(II)L2-R2 Intermediate_1->Intermediate_2 R2-GeMe3 Transmetalation Transmetalation R2-GeMe3 R2-GeMe3 Intermediate_2->Pd(0)L2 R1-R2 Reductive\nElimination Reductive Elimination R1-R2 R1-R2

Caption: Catalytic cycle of the Stille cross-coupling reaction involving an organogermane.

General Workflow for Synthesis of Trimethylgermyl Compounds

The following diagram illustrates a general workflow for the synthesis of various trimethylgermyl-substituted organic compounds starting from this compound.

Synthesis_Workflow cluster_start Starting Material cluster_reagents Organometallic Reagents cluster_products Trimethylgermyl Products Me3GeCl This compound Grignard R-MgX Me3GeCl->Grignard Organolithium R-Li Me3GeCl->Organolithium Enolate Enolate Me3GeCl->Enolate ArylGermane Aryl-GeMe3 Grignard->ArylGermane AlkylGermane Alkyl-GeMe3 Organolithium->AlkylGermane GermylEnolEther Germyl Enol Ether Enolate->GermylEnolEther

Caption: General synthetic routes to trimethylgermyl compounds from this compound.

Safety Precautions

This compound is a flammable liquid and is corrosive. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Reactions involving organolithium and Grignard reagents are highly sensitive to moisture and air and must be carried out under an inert atmosphere (e.g., nitrogen or argon) using dry solvents and glassware. Appropriate quenching procedures should be followed for reactive organometallic reagents.

Disclaimer: The protocols provided are for informational purposes only and should be adapted and optimized for specific laboratory conditions and scales. All chemical manipulations should be performed by trained personnel with appropriate safety precautions.

Application of Chlorotrimethylgermane in Grignard Reactions: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorotrimethylgermane ((CH₃)₃GeCl) serves as a versatile reagent in organometallic chemistry for the introduction of the trimethylgermyl moiety onto various organic substrates. One of the most effective methods for forming carbon-germanium (C-Ge) bonds is through the reaction of this compound with Grignard reagents. This reaction provides a straightforward and high-yielding pathway to a diverse range of organogermanes, which are valuable intermediates in organic synthesis and materials science.

This document provides detailed application notes and experimental protocols for the use of this compound in Grignard reactions, targeting researchers and professionals in the fields of chemical synthesis and drug development.

Reaction Principle

The core of the reaction is the nucleophilic attack of the carbanionic carbon of the Grignard reagent (R-MgX) on the electrophilic germanium atom of this compound. The magnesium halide salt is formed as a byproduct.

General Reaction Scheme:

R-MgX + (CH₃)₃GeCl → R-Ge(CH₃)₃ + MgXCl

Where:

  • R = Alkyl, Aryl, Vinyl, Allyl

  • X = Cl, Br, I

Applications in Organic Synthesis

The trimethylgermyl group can be a useful functional handle in a variety of organic transformations, including:

  • Cross-coupling reactions: Aryl- and vinylgermanes can participate in Stille-type cross-coupling reactions.

  • Protecting group: The trimethylgermyl group can be used to protect certain functional groups.

  • Stereodirecting group: The bulky trimethylgermyl group can influence the stereochemical outcome of subsequent reactions.

  • Precursors to other organogermanium compounds: The trimethylgermyl group can be further functionalized.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various organogermanes using this compound and Grignard reagents.

Table 1: Synthesis of Aryltrimethylgermanes

Grignard Reagent (R-MgX)SolventReaction Temperature (°C)Reaction Time (h)Yield (%)
Phenylmagnesium BromideTHF0 to rt285-95
4-Methylphenylmagnesium BromideTHF0 to rt388
4-Methoxyphenylmagnesium BromideTHF0 to rt392
2-Thienylmagnesium BromideDiethyl Etherrt475

Table 2: Synthesis of Alkyl- and Alkenyltrimethylgermanes

Grignard Reagent (R-MgX)SolventReaction Temperature (°C)Reaction Time (h)Yield (%)
Ethylmagnesium BromideDiethyl Ether0 to reflux280
n-Butylmagnesium ChlorideTHF0 to rt282
Vinylmagnesium BromideTHF0 to rt170-80
Allylmagnesium BromideDiethyl Ether0 to rt179-89

Experimental Protocols

Caution: Grignard reagents are highly reactive and moisture-sensitive. All reactions must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.

Protocol 1: Synthesis of Trimethyl(phenyl)germane

This protocol details the reaction between phenylmagnesium bromide and this compound.

Materials:

Procedure:

  • Preparation of Phenylmagnesium Bromide:

    • In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq).

    • Place the flask under a nitrogen atmosphere.

    • Add a small crystal of iodine to the magnesium.

    • In the dropping funnel, prepare a solution of bromobenzene (1.0 eq) in anhydrous THF.

    • Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gently warm the flask.

    • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

    • Cool the solution to 0 °C in an ice bath.

  • Reaction with this compound:

    • Slowly add this compound (1.0 eq) to the freshly prepared phenylmagnesium bromide solution at 0 °C with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up:

    • Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by distillation under reduced pressure to afford pure trimethyl(phenyl)germane.

Protocol 2: Synthesis of Allyltrimethylgermane (B1606647)

This protocol describes the synthesis of allyltrimethylgermane from allylmagnesium bromide.[1]

Materials:

  • Magnesium turnings

  • Allyl bromide

  • Anhydrous diethyl ether

  • This compound

  • Iodine (crystal)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Allylmagnesium Bromide:

    • In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq).[1]

    • Place the flask under a nitrogen atmosphere.

    • Add a small crystal of iodine.[1]

    • In the dropping funnel, prepare a solution of allyl bromide (1.0 eq) in anhydrous diethyl ether.

    • Add the allyl bromide solution dropwise to the magnesium turnings at a rate that maintains a gentle reflux.[1]

    • After the addition is complete, stir the mixture at room temperature for an additional 30 minutes.[1]

  • Reaction with this compound:

    • Cool the freshly prepared allylmagnesium bromide solution to 0 °C.

    • Slowly add this compound (1.0 eq) to the Grignard solution with vigorous stirring.

    • After the addition, allow the reaction to warm to room temperature and stir for 1 hour.

  • Work-up:

    • Quench the reaction at 0 °C with a saturated aqueous ammonium chloride solution.

    • Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 30 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and remove the solvent by distillation. The crude allyltrimethylgermane can be purified by fractional distillation.

Visualizations

Grignard Reaction Workflow

Grignard_Reaction_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with this compound cluster_workup Work-up and Purification Organic_Halide Organic Halide (R-X) Grignard_Reagent Grignard Reagent (R-MgX) Organic_Halide->Grignard_Reagent Mg Magnesium (Mg) Mg->Grignard_Reagent Solvent_Prep Anhydrous Ether or THF Solvent_Prep->Grignard_Reagent Reaction_Mixture Reaction Mixture Grignard_Reagent->Reaction_Mixture This compound This compound ((CH₃)₃GeCl) This compound->Reaction_Mixture Quenching Quenching (e.g., aq. NH₄Cl) Reaction_Mixture->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Purification (Distillation) Drying->Purification Organogermane_Product Organogermane Product (R-Ge(CH₃)₃) Purification->Organogermane_Product

Caption: General workflow for the synthesis of organogermanes.

Signaling Pathway of Nucleophilic Attack

Nucleophilic_Attack Grignard R⁻ Mg²⁺X⁻ Germane Cl Ge(CH₃)₃ Grignard:C->Germane:Ge Nucleophilic Attack Byproduct MgXCl Product R-Ge(CH₃)₃ Germane->Product

Caption: Nucleophilic attack of the Grignard reagent on this compound.

References

Application Notes and Protocols for Germanium Nanomaterials Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Note on Chlorotrimethylgermane: A thorough review of the current scientific literature did not yield established protocols for the synthesis of germanium nanomaterials using this compound as a direct precursor. The following application notes and protocols detail a well-documented method using a common alternative, germanium(II) chloride dioxane complex (GeCl₂·dioxane).

Application Note: Synthesis of Germanium Nanocrystals via Solid-State Disproportionation of a Chloride-Derived Germania Glass

This application note describes a solid-state method for synthesizing germanium nanocrystals (Ge NCs) from a germania (GeOₓ) glass.[1][2][3] This approach offers a scalable route to Ge NCs that are of interest for various optoelectronic applications, including photodetectors and light-emitting diodes.[1][2][3] The synthesis involves the hydrolysis of a GeCl₂·dioxane complex, followed by thermal annealing to induce disproportionation, leading to the formation of Ge NCs embedded within a germania matrix.[1][2][3][4]

The process begins with the hydrolysis of GeCl₂·dioxane in water at room temperature to form germanium(II) hydroxide (B78521) (Ge(OH)₂), which is then dehydrated to produce a GeOₓ glass.[4][5] This GeOₓ material, which may contain residual chlorine, serves as the solid-state precursor for the subsequent thermal processing.[3][4] Upon annealing in an inert atmosphere, the GeOₓ undergoes disproportionation, a chemical reaction where a substance is simultaneously oxidized and reduced, to form elemental germanium (Ge⁰) nanocrystals and germanium dioxide (GeO₂).[4][5]

Characterization techniques such as X-ray diffraction (XRD) and transmission electron microscopy (TEM) have confirmed the presence of crystalline Ge NCs at annealing temperatures as low as 325 °C.[4][5] X-ray photoelectron spectroscopy (XPS) analysis indicates that the disproportionation process may begin at temperatures around 250 °C.[4][5] The resulting Ge NCs are often polydisperse with irregular morphologies.[5] For applications requiring freestanding nanocrystals, the surrounding germania matrix can be selectively etched away.[4] This synthesis route is advantageous as it requires fewer steps compared to some existing solid-state methods and is amenable to scaling for larger-scale production.[1][2][3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of germanium nanocrystals from GeCl₂·dioxane via solid-state disproportionation.

ParameterValueNotes
Precursor GeCl₂·dioxane-
Hydrolysis Medium Deionized WaterRoom temperature hydrolysis.[4][5]
Annealing Atmosphere Nitrogen (N₂)To provide an inert environment.[4]
Annealing Temperature Range 250 °C - 450 °CDisproportionation begins around 250 °C; crystalline Ge NCs are observed at ≥ 325 °C.[4][5]
Resulting Nanocrystal d-spacing 3.3 ÅCorresponds to the cubic Ge(111) plane.[4]

Experimental Protocol: Solid-State Synthesis of Germanium Nanocrystals

This protocol details the synthesis of germanium nanocrystals from a GeCl₂·dioxane complex through hydrolysis and subsequent thermal disproportionation.

Materials:

  • Germanium(II) chloride dioxane complex (GeCl₂·dioxane)

  • Deionized (DI) water

  • Nitrogen gas (high purity)

  • Tube furnace

  • Schlenk line and standard glassware

  • Vacuum pump

Procedure:

  • Hydrolysis of GeCl₂·dioxane:

    • In a controlled atmosphere (e.g., a glovebox), add a measured amount of GeCl₂·dioxane powder to a flask.

    • Add deionized water to the flask to hydrolyze the precursor. The hydrolysis occurs readily at room temperature.[4][5]

    • The hydrolysis reaction forms germanium(II) hydroxide (Ge(OH)₂) and dioxane.

  • Formation of Germania (GeOₓ) Glass:

    • Dry the resulting product from the hydrolysis step under vacuum.

    • Gently heat the dried powder to form a yellow germania (GeOₓ) glass. This step dehydrates the Ge(OH)₂.[4]

  • Thermal Annealing and Disproportionation:

    • Place the yellow GeOₓ powder in a quartz tube within a tube furnace.

    • Purge the tube with high-purity nitrogen gas to create an inert atmosphere.

    • Heat the sample to the desired annealing temperature (e.g., 375 °C or 425 °C). The formation of crystalline Ge has been observed at temperatures of 325 °C and above.[4][5]

    • Maintain the temperature for a specified duration to allow for the disproportionation of GeOₓ into Ge nanocrystals and GeO₂.

    • After annealing, cool the sample to room temperature under the nitrogen atmosphere.

  • Isolation of Germanium Nanocrystals (Optional):

    • To obtain freestanding Ge NCs, the resulting powder (a composite of Ge NCs and GeO₂) can be mixed with deionized water to selectively etch and remove the germania matrix.[4]

    • Further surface functionalization, for example through hydrogermylation with a terminal alkene, can be performed to passivate the nanocrystal surfaces.[4]

Visualizations

SynthesisWorkflow cluster_0 Precursor Preparation cluster_1 Hydrolysis & Dehydration cluster_2 Nanocrystal Formation cluster_3 Post-Processing (Optional) Precursor GeCl₂·dioxane Hydrolysis Hydrolysis with H₂O Precursor->Hydrolysis Drying Drying under vacuum & gentle heating Hydrolysis->Drying GeOx GeOₓ Glass (Yellow Powder) Drying->GeOx Annealing Thermal Annealing (≥ 325°C in N₂) GeOx->Annealing GeNC_Composite Ge NCs in GeO₂ Matrix Annealing->GeNC_Composite Etching Selective Etching (with DI Water) GeNC_Composite->Etching Freestanding_GeNC Freestanding Ge NCs Etching->Freestanding_GeNC

Caption: Experimental workflow for the synthesis of Germanium Nanocrystals.

References

Application Notes and Protocols: Reactions of Chlorotrimethylgermane with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the reaction of chlorotrimethylgermane ((CH₃)₃GeCl) with various common nucleophiles. This compound is a versatile reagent for introducing the trimethylgermyl group into organic molecules, a moiety of increasing interest in materials science and medicinal chemistry. The protocols outlined herein cover reactions with carbon, oxygen, nitrogen, and sulfur nucleophiles, providing a foundational framework for the synthesis of novel organogermanium compounds. All quantitative data is summarized in tables for clarity, and reaction pathways are illustrated using diagrams.

Introduction to this compound

This compound is an organogermanium compound that serves as a key electrophile for trimethylgermylation. The germanium-chlorine bond is polarized, rendering the germanium atom electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity allows for the formation of stable germanium-carbon, germanium-oxygen, germanium-nitrogen, and germanium-sulfur bonds. These reactions are typically conducted under anhydrous conditions, often in aprotic solvents, to prevent hydrolysis of the starting material and the product.

General Experimental Workflow

Most reactions involving this compound follow a similar workflow, which requires anhydrous and often inert atmosphere conditions due to the moisture sensitivity of the reagents and products.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Dry Reagents & Glassware setup Assemble Flask, Condenser, Dropping Funnel reagents->setup atmosphere Inert Atmosphere (N2 or Ar) atmosphere->setup dissolve Dissolve Nucleophile or Precursor in Anhydrous Solvent setup->dissolve add Add (CH3)3GeCl (often dropwise at 0 °C) dissolve->add react Stir at RT or Reflux (Monitor by TLC/GC) add->react quench Quench Reaction (e.g., with aq. NH4Cl) react->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer (e.g., MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product (Distillation or Chromatography) concentrate->purify

Caption: General workflow for nucleophilic substitution reactions with this compound.

Reactions with Carbon Nucleophiles (Organometallics)

The reaction of this compound with organometallic reagents, such as Grignard and organolithium compounds, is a primary method for forming new germanium-carbon bonds, leading to tetraorganogermanes.

G cluster_main cluster_key Key R_Ge (CH₃)₃Ge-Cl plus + R_M R-M arrow product (CH₃)₃Ge-R plus2 + salt M-Cl key_rm R-M = Organometallic Reagent (e.g., R-Li, R-MgX) key_prod (CH₃)₃Ge-R = Tetraorganogermane G cluster_main cluster_key Key R_Ge (CH₃)₃Ge-Cl plus + R_O R-O⁻Na⁺ arrow product (CH₃)₃Ge-O-R plus2 + salt Na-Cl key_ro R-O⁻Na⁺ = Sodium Alkoxide key_prod (CH₃)₃Ge-O-R = Trimethylgermyl Ether G cluster_main cluster_key Key R_Ge (CH₃)₃Ge-Cl plus + R_N R₂N⁻Li⁺ arrow product (CH₃)₃Ge-NR₂ plus2 + salt Li-Cl key_rn R₂N⁻Li⁺ = Lithium Amide key_prod (CH₃)₃Ge-NR₂ = Trimethylgermylamine G cluster_main cluster_key Key R_Ge (CH₃)₃Ge-Cl plus + R_S R-S⁻Na⁺ arrow product (CH₃)₃Ge-S-R plus2 + salt Na-Cl key_rs R-S⁻Na⁺ = Sodium Thiolate key_prod (CH₃)₃Ge-S-R = Trimethylgermyl Thioether

Application Notes and Protocols for Chlorotrimethylgermane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe and effective use of chlorotrimethylgermane in a research and development setting. This compound is a versatile organometallic reagent primarily used to introduce the trimethylgermyl group into organic molecules.

Properties of this compound

This compound, also known as trimethylgermanium (B74220) chloride, is a volatile and reactive organogermanium compound.[1] Its key physical and chemical properties are summarized below.

PropertyValue
CAS Number 1529-47-1[2]
Linear Formula (CH₃)₃GeCl[2]
Molecular Weight 153.20 g/mol [2]
Appearance Colorless liquid[1]
Density 1.24 g/mL at 25 °C[2]
Boiling Point 102 °C[2]
Melting Point -13 °C[2]
Flash Point 1 °C (closed cup)[2]
Refractive Index n20/D 1.433[2]
Solubility Soluble in organic solvents, limited solubility in water.[1]

Safety and Handling Protocols

This compound is a highly flammable, corrosive, and moisture-sensitive liquid that requires strict safety protocols for handling.[3][4][5]

2.1 Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[6]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and closed-toe shoes.[6]

  • Respiratory Protection: Handle only in a well-ventilated fume hood. If the concentration of vapors is high, a self-contained breathing apparatus may be necessary.[3]

2.2 Handling and Storage

  • Inert Atmosphere: Due to its moisture sensitivity, handle and store this compound under a dry, inert atmosphere such as nitrogen or argon.[4]

  • Grounding: Ground and bond containers and transfer lines during use to prevent static discharge, as it is a highly flammable liquid and vapor.[4][6] Use only non-sparking tools.[6]

  • Storage: Store in a cool, dry, and well-ventilated place away from sources of ignition.[3] Keep the container tightly closed and upright to prevent leakage.[3] It is classified as a flammable liquid (Storage Class 3).[2]

  • Incompatibilities: Avoid contact with water, as it can release irritating fumes of hydrogen chloride.[6]

2.3 Emergency Procedures

  • Spills: In case of a spill, eliminate all ignition sources.[6] Contain the spill with an inert absorbent material (e.g., sand, silica (B1680970) gel) and collect it into a suitable container for disposal.[3][6]

  • Fire: Use carbon dioxide or dry chemical extinguishers. Do not use water.[6]

  • First Aid:

    • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration and consult a physician.[3]

    • Skin Contact: Immediately wash with plenty of soap and water and seek medical attention.[3][6]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes and get immediate medical attention.[6]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and consult a physician.[3]

Application: Synthesis of Trimethylgermyl-Substituted Alkynes

A primary application of this compound is the functionalization of terminal alkynes. This reaction proceeds through the deprotonation of the alkyne with a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), to form a lithium acetylide. This potent nucleophile then displaces the chloride from this compound to form a new carbon-germanium bond. This method is a reliable way to prepare trimethylgermyl-protected alkynes, which are useful intermediates in organic synthesis and materials science.

3.1 Experimental Protocol: Synthesis of (Phenylethynyl)trimethylgermane

This protocol details the synthesis of (phenylethynyl)trimethylgermane from phenylacetylene (B144264) as a representative example.

Materials:

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet.

  • Under a positive pressure of nitrogen, add anhydrous THF to the flask, followed by phenylacetylene via syringe.

  • Cool the solution to -78 °C using a dry ice/acetone bath.[6]

  • Slowly add n-butyllithium solution dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of the lithium phenylacetylide.

  • Add this compound dropwise to the cooled solution via syringe.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the final product.

3.2 Representative Data

The following table summarizes representative quantitative data for the synthesis of (phenylethynyl)trimethylgermane based on the protocol above.

Reactant/ProductMolar Eq.AmountYield (%)Purity (by GC/NMR)
Phenylacetylene1.01.02 g (10 mmol)->98%
n-Butyllithium1.14.4 mL (11 mmol, 2.5 M)--
This compound1.21.84 g (12 mmol)->98%
Product --~85%>97%

Visualized Workflows and Mechanisms

4.1 Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of a trimethylgermyl-substituted alkyne.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add anhydrous THF and terminal alkyne to flame-dried flask B 2. Cool to -78 °C A->B C 3. Add n-BuLi dropwise (Formation of Li-acetylide) B->C D 4. Add (CH3)3GeCl dropwise C->D E 5. Warm to room temperature and stir for 2h D->E F 6. Quench with aq. NH4Cl E->F G 7. Extract with ether F->G H 8. Dry and concentrate G->H I 9. Purify (distillation or chromatography) H->I

Caption: General workflow for trimethylgermylation of a terminal alkyne.

4.2 Reaction Mechanism: Nucleophilic Substitution

The core of the reaction is a nucleophilic substitution where the lithium acetylide attacks the electrophilic germanium center, displacing the chloride leaving group.

Caption: Nucleophilic attack of the acetylide on this compound.

References

Application Notes and Protocols for Handling Chlorotrimethylgermane in Air-Sensitive Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe and effective handling of chlorotrimethylgermane in air-sensitive reactions. This compound is a flammable, corrosive, and moisture-sensitive liquid that requires stringent air-free techniques to prevent decomposition and ensure experimental success and personnel safety.

Properties of this compound

This compound is a colorless liquid with the chemical formula (CH₃)₃GeCl.[1] A summary of its key physical and safety properties is presented below.

PropertyValueReference
Molecular Formula C₃H₉ClGe[2]
Molecular Weight 153.20 g/mol [1]
Appearance Liquid[1]
Boiling Point 102 °C[1]
Melting Point -13 °C[1]
Density 1.24 g/mL at 25 °C[1]
Refractive Index n20/D 1.433[1]
Flash Point 1 °C (33.8 °F) - closed cup

Safety Information and Hazard Classification

This compound is classified as a highly flammable liquid and causes severe skin burns and eye damage.[2][3] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a fume hood and using inert atmosphere techniques.

Hazard ClassificationGHS PictogramsSignal WordHazard Statements
Flammable Liquid (Category 2)GHS02DangerH225: Highly flammable liquid and vapor.[2][3]
Skin Corrosion (Category 1B)GHS05DangerH314: Causes severe skin burns and eye damage.[2][3]
Eye Damage (Category 1)GHS05DangerH318: Causes serious eye damage.[3]

Precautionary Statements: P210, P233, P240, P241, P242, P243, P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P370+P378, P403+P235, P405, P501.[3][4]

Personal Protective Equipment (PPE):

  • Hand Protection: Neoprene or nitrile rubber gloves.[3]

  • Eye Protection: Chemical goggles or a face shield. Contact lenses should not be worn.[3]

  • Skin and Body Protection: Wear suitable protective clothing.[3]

  • Respiratory Protection: If vapors are likely to be inhaled, use a dust mask type N95 (US) or equivalent.

Experimental Protocols for Handling this compound

Due to its reactivity with air and moisture, this compound must be handled under an inert atmosphere, such as dry nitrogen or argon.[5] This can be achieved using either a Schlenk line or a glovebox.

A Schlenk line is a versatile apparatus for manipulating air-sensitive compounds.[6] It consists of a dual manifold providing both an inert gas and a vacuum source.[6]

Protocol for Transferring this compound via Syringe:

  • Glassware Preparation: Ensure all glassware is thoroughly dried by heating in an oven (e.g., 125°C overnight) and then cooled under a stream of dry inert gas.[5][7]

  • Inert Atmosphere: Assemble the reaction flask, equipped with a magnetic stir bar and a rubber septum, and connect it to the Schlenk line.[8] Perform at least three evacuate-refill cycles to remove air and moisture from the flask.[9]

  • Syringe Preparation: Dry a glass syringe and needle in an oven. Allow it to cool in a desiccator or under a stream of inert gas. Flush the syringe with dry inert gas at least ten times.[10]

  • Reagent Bottle Preparation: The this compound bottle (e.g., a Sure/Seal™ bottle) should have a septum. Pierce the septum with a needle connected to the inert gas line to create a positive pressure of inert gas.

  • Liquid Transfer:

    • Insert the prepared syringe needle through the septum of the this compound bottle.

    • Withdraw the desired volume of liquid. The positive pressure in the bottle will help fill the syringe. Avoid pulling back the plunger, as this can cause leaks and gas bubbles.[7]

    • Expel any gas bubbles and excess liquid back into the reagent bottle.[7]

    • Quickly transfer the measured volume of this compound to the reaction flask by piercing its septum.[7]

  • Cleanup: Immediately and carefully clean the syringe and needle by rinsing with a dry, inert solvent followed by a protic solvent (e.g., isopropanol) to quench any residual reagent. Dispose of the rinsate according to institutional guidelines.[10]

Protocol for Transferring this compound via Cannula:

Cannula transfer is suitable for transferring larger volumes of air-sensitive liquids.[6]

  • Setup: Prepare the reaction flask and the this compound source (either the original bottle or a Schlenk flask containing the reagent) on the Schlenk line, each under a positive pressure of inert gas.

  • Cannula Insertion: Insert one end of a double-ended needle (cannula) through the septum of the source flask, ensuring the tip is below the liquid surface. Insert the other end into the receiving reaction flask.

  • Pressure Equalization: To initiate the transfer, vent the receiving flask slightly with an outlet needle connected to a bubbler. The slight pressure difference will drive the liquid transfer.[5]

  • Transfer Completion: Once the desired volume is transferred, raise the cannula above the liquid level in the source flask and then remove it from both flasks.

A glovebox provides a sealed, inert atmosphere environment and is ideal for manipulating solids and liquids that are highly sensitive to air and moisture.[5]

Protocol for Weighing and Dispensing this compound:

  • Glovebox Environment: Ensure the glovebox atmosphere is maintained at low levels of oxygen and water (typically <1 ppm).[5]

  • Material Transfer: Introduce the sealed bottle of this compound, a tared vial, and necessary equipment (pipettes, spatulas) into the glovebox through the antechamber. Cycle the antechamber at least three times between vacuum and inert gas fill.

  • Dispensing:

    • Inside the glovebox, carefully open the bottle of this compound.

    • Using a clean, dry pipette, transfer the desired amount of the liquid into the tared vial.

    • Securely cap the vial containing the weighed liquid.

  • Cleanup: Tightly reseal the original container of this compound. Clean any spills inside the glovebox immediately with an appropriate absorbent material. Remove all waste from the glovebox through the antechamber.

Diagrams of Experimental Workflows

The following diagrams illustrate the key handling procedures for this compound.

Schlenk_Line_Transfer cluster_fume_hood Fume Hood cluster_schlenk_line Schlenk Line Inert Gas Inert Gas Manifold Manifold Inert Gas->Manifold Vacuum Vacuum Vacuum->Manifold Reagent_Bottle This compound (Sure/Seal™ Bottle) Manifold->Reagent_Bottle Pressurize Reaction_Flask Reaction Flask (under N2) Manifold->Reaction_Flask Inert Atmosphere Syringe Dry Syringe Reagent_Bottle->Syringe 1. Withdraw Reagent Syringe->Reaction_Flask 2. Add to Reaction

Caption: Workflow for transferring this compound using a Schlenk line.

Glovebox_Handling cluster_glovebox Glovebox (Inert Atmosphere) Antechamber 1. Transfer Materials In (Bottle, Vial, Pipette) Open_Bottle 2. Open Reagent Bottle Antechamber->Open_Bottle Weigh_Dispense 3. Dispense into Tared Vial Open_Bottle->Weigh_Dispense Seal_Vial 4. Seal Vial Weigh_Dispense->Seal_Vial Seal_Bottle 5. Reseal Reagent Bottle Seal_Vial->Seal_Bottle Cleanup 6. Clean Work Area Seal_Bottle->Cleanup Remove_Waste 7. Remove Waste via Antechamber Cleanup->Remove_Waste

References

Application Notes and Protocols: Chlorotrimethylgermane in Nickel-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of chlorotrimethylgermane in nickel-catalyzed cross-coupling reactions. This emerging methodology offers a powerful tool for the formation of carbon-germanium (C-Ge) bonds, enabling the synthesis of a diverse range of organogermane compounds. Organogermanes are of increasing interest in medicinal chemistry and materials science due to their unique physicochemical properties.

Introduction

Nickel-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis. The use of this compound as a coupling partner in these reactions allows for the direct installation of a trimethylgermyl moiety onto various organic scaffolds. This reductive coupling strategy typically involves the reaction of an organic electrophile (e.g., aryl, alkenyl, or alkyl halide) with this compound in the presence of a nickel catalyst and a stoichiometric reductant. The mild reaction conditions and broad functional group tolerance make this a valuable transformation for late-stage functionalization and the synthesis of complex molecules.

Reaction Principle and Mechanism

The nickel-catalyzed reductive coupling of an organic electrophile (R-X) with this compound proceeds through a proposed catalytic cycle involving low-valent nickel species. A plausible mechanism is outlined below:

Nickel-Catalyzed C-Ge Cross-Coupling Proposed Catalytic Cycle cluster_reactants Inputs cluster_products Output Ni(0)L_n Ni(0)L_n R-Ni(II)(X)L_n R-Ni(II)(X)L_n Ni(0)L_n->R-Ni(II)(X)L_n Oxidative Addition (R-X) R-Ni(I)L_n R-Ni(I)L_n R-Ni(II)(X)L_n->R-Ni(I)L_n Reduction (e-) Ge(Me3)-Ni(III)(R)L_n Ge(Me3)-Ni(III)(R)L_n R-Ni(I)L_n->Ge(Me3)-Ni(III)(R)L_n Oxidative Addition (Cl-GeMe3) Ge(Me3)-Ni(III)(R)L_n->Ni(0)L_n Reductive Elimination (R-GeMe3) R-GeMe3 R-GeMe3 R-X R-X Cl-GeMe3 Cl-GeMe3 Reductant Reductant Experimental_Workflow_Aryl_Germylation Workflow for Aryl/Alkenyl Germylation start Start reagents Combine NiCl2(dme), ligand, and Mn powder in a glovebox start->reagents add_reactants Add aryl/alkenyl iodide, this compound, and solvent reagents->add_reactants reaction Stir at room temperature for 12-24 h add_reactants->reaction workup Quench with water, extract with organic solvent reaction->workup purification Purify by column chromatography workup->purification product Obtain pure organogermane purification->product

Application Notes and Protocols for the Introduction of a Trimethylgermyl Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of organogermanium moieties, particularly the trimethylgermyl ((CH₃)₃Ge-) group, into organic molecules has garnered increasing interest in medicinal chemistry and materials science. The trimethylgermyl group can modulate a molecule's lipophilicity, metabolic stability, and conformational properties, making it a valuable functional group in the design of novel therapeutics and functional materials. These application notes provide detailed protocols for several common methods for introducing a trimethylgermyl group into organic substrates.

Method 1: Nucleophilic Trimethylgermylation using Trimethylgermyl Lithium

Trimethylgermyl lithium is a potent nucleophile that readily reacts with various electrophiles, such as alkyl halides and carbonyl compounds, to form carbon-germanium bonds.

Protocol 1: Preparation and Use of Trimethylgermyl Lithium

Materials:

  • Trimethylgermyl bromide (Me₃GeBr) or Trimethylgermyl chloride (Me₃GeCl)

  • Lithium metal (fine dispersion or wire)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Electrophile (e.g., alkyl halide, ketone)

  • Anhydrous hexanes for washing lithium

  • Argon or Nitrogen gas for inert atmosphere

  • Standard Schlenk line or glovebox equipment

Experimental Protocol:

A. Preparation of Trimethylgermyl Lithium (Me₃GeLi)

  • Under an inert atmosphere (Argon or Nitrogen), add freshly cut lithium metal (2.2 equivalents) to a flame-dried, three-necked flask equipped with a magnetic stir bar, a condenser, and a dropping funnel.

  • Wash the lithium metal with anhydrous hexanes to remove any mineral oil, then remove the hexanes via cannula.

  • Add anhydrous diethyl ether or THF to the flask to cover the lithium.

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add a solution of trimethylgermyl bromide or chloride (1 equivalent) in anhydrous diethyl ether or THF dropwise from the dropping funnel with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, during which the solution may turn cloudy.

  • The resulting solution of trimethylgermyl lithium is used in the next step without isolation.

B. Reaction with an Electrophile (e.g., Cyclohexanone)

  • In a separate flame-dried flask under an inert atmosphere, dissolve the electrophile (e.g., cyclohexanone, 1 equivalent) in anhydrous diethyl ether or THF.

  • Cool the electrophile solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the freshly prepared trimethylgermyl lithium solution (1.1 equivalents) via cannula to the cooled electrophile solution with stirring.

  • Allow the reaction to stir at -78 °C for 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the product by column chromatography on silica (B1680970) gel.

Quantitative Data:

ElectrophileProductYield (%)Reference
Cyclohexanone1-(Trimethylgermyl)cyclohexan-1-ol~70-85%General procedure based on organolithium chemistry
Benzyl bromideBenzyltrimethylgermane~80-90%General procedure based on organolithium chemistry

Experimental Workflow:

cluster_prep Preparation of Me3GeLi cluster_reaction Reaction with Electrophile Li_metal Lithium Metal Reaction1 Reaction at 0 °C Li_metal->Reaction1 Me3GeBr Me3GeBr/Me3GeCl Me3GeBr->Reaction1 Solvent1 Anhydrous Ether/THF Solvent1->Reaction1 Me3GeLi Me3GeLi Solution Reaction1->Me3GeLi Reaction2 Reaction at -78 °C Me3GeLi->Reaction2 Electrophile Electrophile (e.g., Ketone) Electrophile->Reaction2 Solvent2 Anhydrous Ether/THF Solvent2->Reaction2 Workup Aqueous Workup Reaction2->Workup Product Trimethylgermylated Product Workup->Product

Workflow for Nucleophilic Trimethylgermylation.

Method 2: Palladium-Catalyzed Cross-Coupling of Aryl Halides

This method allows for the direct introduction of a trimethylgermyl group onto an aromatic or heteroaromatic ring system, which is highly valuable in drug discovery.

Protocol 2: Palladium-Catalyzed Synthesis of Aryltrimethylgermanes

Materials:

Experimental Protocol:

  • To a flame-dried Schlenk tube, add the aryl halide (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).

  • Evacuate and backfill the tube with an inert gas (repeat three times).

  • Add anhydrous toluene (3 mL) and hexamethyldigermane (1.2 mmol).

  • Add potassium carbonate (2.0 mmol) to the mixture.

  • Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the aryltrimethylgermane.[1]

Quantitative Data:

Aryl HalideProductYield (%)Reference
4-Bromoanisole4-Anisyltrimethylgermane95[1]
1-Bromonaphthalene1-Naphthyltrimethylgermane88[1]
4-Bromobenzonitrile4-Cyanophenyltrimethylgermane75[1]
3-Bromopyridine3-Pyridyltrimethylgermane65[1]

Reaction Scheme and Catalytic Cycle:

cluster_main Palladium-Catalyzed Trimethylgermylation cluster_cycle Catalytic Cycle Reactants Ar-X + (Me3Ge)2 Product Ar-GeMe3 + Me3Ge-X Reactants->Product Toluene, Base, Heat OxAdd Oxidative Addition Catalyst Pd(0) Catalyst Pd0 Pd(0)L2 PdII_Ar Ar-Pd(II)L2-X OxAdd->PdII_Ar Ar-X Transmetal Transmetalation PdII_Ge Ar-Pd(II)L2-GeMe3 Transmetal->PdII_Ge (Me3Ge)2 RedElim Reductive Elimination RedElim->Pd0 Ar-GeMe3

Palladium-catalyzed cross-coupling for aryltrimethylgermane synthesis.

Method 3: Cobalt-Catalyzed Arylation of Aldehydes with Aryltrimethylgermanes

This protocol details the use of an aryltrimethylgermane as a nucleophilic partner in a cobalt-catalyzed addition to aldehydes, forming secondary alcohols. This demonstrates a key application of pre-formed aryltrimethylgermanes.

Protocol 3: Cobalt-Catalyzed Addition to Aldehydes

Materials:

  • Aryltrimethylgermane (ArGeMe₃)

  • Aldehyde

  • Cobalt(II) iodide (CoI₂)

  • 3,4,7,8-Tetramethyl-1,10-phenanthroline (B155280) (tmphen)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Air atmosphere (in a sealed pressure tube)

Experimental Protocol:

  • In a pressure tube, combine the aldehyde (0.5 mmol), aryltrimethylgermane (0.65 mmol), cobalt(II) iodide (3.9 mg, 2.5 mol%), and 3,4,7,8-tetramethyl-1,10-phenanthroline (3.0 mg, 2.5 mol%).[2][3]

  • Add potassium carbonate (138 mg, 1.0 mmol) and anhydrous THF (3 mL).[2][3]

  • Seal the pressure tube and stir the reaction mixture at 65 °C for 12 hours under an air atmosphere.[2][3]

  • After cooling to room temperature, filter the reaction mixture through a short pad of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the corresponding secondary alcohol.[2][3]

Quantitative Data:

AldehydeAryltrimethylgermaneProductYield (%)Reference
4-NitrobenzaldehydePhenyltrimethylgermane(4-Nitrophenyl)(phenyl)methanol92[2][3]
4-CyanobenzaldehydePhenyltrimethylgermane(4-Cyanophenyl)(phenyl)methanol85[2][3]
4-ChlorobenzaldehydePhenyltrimethylgermane(4-Chlorophenyl)(phenyl)methanol78[2][3]
Phenylglyoxal hydratePhenyltrimethylgermaneBenzil82[2][3]

Experimental Workflow:

Aldehyde Aldehyde Reaction Reaction at 65 °C, 12 h (Air atmosphere) Aldehyde->Reaction ArGeMe3 Aryltrimethylgermane ArGeMe3->Reaction Catalyst CoI2 / tmphen Catalyst->Reaction Base K2CO3 / Cs2CO3 Base->Reaction Solvent Anhydrous THF Solvent->Reaction Workup Filtration & Purification Reaction->Workup Product Secondary Alcohol Workup->Product

Workflow for Cobalt-Catalyzed Arylation of Aldehydes.

Conclusion

The protocols outlined provide versatile and robust methods for the incorporation of the trimethylgermyl group into a range of organic substrates. The choice of method will depend on the desired target molecule and the available starting materials. These procedures are valuable for researchers in synthetic organic chemistry and drug development seeking to explore the unique properties conferred by organogermanium compounds. Careful adherence to anhydrous and inert atmosphere techniques is crucial for the success of reactions involving organolithium reagents.

References

chlorotrimethylgermane as an alkylating agent in research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Chlorotrimethylgermane

Topic: this compound as an Alkylating Agent in Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound ((CH₃)₃GeCl) is an organogermanium compound that serves as a versatile reagent in organic synthesis. While technically an alkylating agent, its primary role is to introduce the trimethylgermyl group (-(Ge(CH₃)₃)) onto nucleophilic functional groups. This process, known as trimethylgermylation, is analogous to the more common trimethylsilylation using chlorotrimethylsilane (B32843) (TMSCl).

The trimethylgermyl group is predominantly used as a protecting group for alcohols and carbonyl compounds.[1][2] By temporarily converting a reactive functional group into a less reactive trimethylgermyl ether or enol ether, chemists can perform reactions on other parts of a molecule without unintended side reactions.[1] The protection is robust under many conditions and can be reversed to regenerate the original functional group, making it a valuable tool in multi-step synthesis.

Physical and Chemical Properties

This compound is a volatile, colorless liquid that is soluble in common organic solvents. Proper handling in an inert atmosphere is required due to its reactivity with moisture.

PropertyValueReference(s)
CAS Number 1529-47-1
Molecular Formula C₃H₉ClGe[3]
Molecular Weight 153.20 g/mol
Appearance Colorless liquid
Density 1.24 g/mL at 25 °C
Boiling Point 102 °C
Melting Point -13 °C
Refractive Index n20/D 1.433
Hazards Highly flammable, Causes severe skin burns and eye damage[3][4]

Applications in Organic Synthesis

The core application of this compound is the protection of functional groups. The trimethylgermyl group is sterically and electronically similar to the trimethylsilyl (B98337) (TMS) group but can offer different reactivity profiles for protection and deprotection.

Protection of Alcohols

Alcohols react with this compound in the presence of a base to form trimethylgermyl ethers. This transformation protects the acidic proton of the hydroxyl group, preventing it from interfering with base-sensitive or organometallic reagents (e.g., Grignard reagents).[1][5]

General Reaction Scheme: R-OH + (CH₃)₃GeCl + Base → R-O-Ge(CH₃)₃ + Base·HCl

Formation of Germyl (B1233479) Enol Ethers

Ketones and aldehydes react with this compound to form germyl enol ethers. These intermediates are highly valuable in synthesis as they serve as specific enolate equivalents that can undergo reactions such as aldol (B89426) additions and alkylations with high regioselectivity.[6] The choice of base and reaction conditions determines whether the kinetic or thermodynamic enol ether is formed.[6]

General Reaction Scheme (Ketone): R₂CH-C(=O)R' + (CH₃)₃GeCl + Base → R₂C=C(O-Ge(CH₃)₃)R' + Base·HCl

Experimental Protocols

Safety Note: this compound is flammable and corrosive.[3] All manipulations should be performed in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Protocol 1: Protection of a Primary Alcohol

This protocol describes the general procedure for converting an alcohol into its corresponding trimethylgermyl ether. It is analogous to protocols for forming trialkylsilyl ethers.[1][7]

Materials:

  • Alcohol (1.0 eq)

  • This compound ((CH₃)₃GeCl) (1.1 - 1.5 eq)

  • Anhydrous Triethylamine (B128534) (Et₃N) or Imidazole (1.5 - 2.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere, dissolve the alcohol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add this compound (1.2 eq) dropwise to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation if necessary.

Protocol 2: Formation of a Thermodynamic Germyl Enol Ether

This protocol uses a weak base to favor the formation of the more substituted (thermodynamic) germyl enol ether from an enolizable ketone.[6]

Materials:

  • Ketone (1.0 eq)

  • This compound ((CH₃)₃GeCl) (1.2 eq)

  • Anhydrous Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous diethyl ether or pentane

  • Cold, saturated aqueous NaHCO₃ solution

Procedure:

  • Under an inert atmosphere, dissolve the ketone (1.0 eq) and triethylamine (1.5 eq) in anhydrous DMF.

  • Add this compound (1.2 eq) to the solution at room temperature.

  • Heat the mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC or GC.

  • Cool the reaction to room temperature and dilute with pentane.

  • Wash the mixture with cold saturated aqueous NaHCO₃ solution (3x) to remove DMF and salts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate carefully under reduced pressure.

  • The resulting germyl enol ether is often used immediately without further purification.

Protocol 3: Deprotection of a Trimethylgermyl Ether

Trimethylgermyl ethers can be cleaved to regenerate the alcohol using mild acidic conditions or a fluoride (B91410) source, similar to the deprotection of silyl (B83357) ethers.[1]

Materials:

  • Trimethylgermyl ether (1.0 eq)

  • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 eq) OR Acetic Acid (AcOH)

  • Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

Procedure (using TBAF):

  • Dissolve the trimethylgermyl ether (1.0 eq) in THF.

  • Add TBAF solution (1.1 eq) at room temperature.

  • Stir the mixture for 30 minutes to 2 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the resulting alcohol by flash column chromatography.

Summary of Reaction Parameters

The following table summarizes typical conditions for trimethylgermylation reactions based on analogous silylation procedures.[7][8][9] Optimal conditions may vary depending on the specific substrate.

Reaction TypeSubstrateReagentBase (eq)SolventTemp. (°C)Time (h)Typical Yield
Alcohol Protection Primary Alcohol(CH₃)₃GeCl (1.2)Et₃N (1.5)DCM0 to RT2 - 6> 90%
Alcohol Protection Secondary Alcohol(CH₃)₃GeCl (1.5)Imidazole (2.2)DMFRT4 - 1275 - 90%
Kinetic Enol Ether Ketone(CH₃)₃GeCl (1.1)LDA (1.1)THF-780.5 - 280 - 95%
Thermo. Enol Ether Ketone(CH₃)₃GeCl (1.2)Et₃N (1.5)DMF8012 - 2470 - 85%
Deprotection Germyl EtherTBAF (1.1)-THFRT0.5 - 2> 95%

Note: Yields are illustrative and based on analogous, high-yielding silylation reactions. Actual yields will depend on the substrate and precise conditions.

Diagrams and Workflows

General Synthesis Workflow

The following diagram illustrates the logical workflow of using a protecting group strategy in a multi-step synthesis.

G A Starting Material (with -OH group) B Protection Step + (CH3)3GeCl, Base A->B 1 C Protected Intermediate (-OGe(CH3)3) B->C 2 D Perform Other Reactions (e.g., Grignard, Oxidation) C->D 3 E Deprotection Step + Acid or Fluoride D->E 4 F Final Product (Regenerated -OH) E->F 5

Caption: General workflow for a protection-deprotection sequence.

Reaction Mechanism: Alcohol Protection

The protection of an alcohol with this compound proceeds via a nucleophilic substitution (Sₙ2-type) reaction at the germanium center.[7] The base deprotonates the alcohol to form a more nucleophilic alkoxide, which then attacks the electrophilic germanium atom, displacing the chloride leaving group.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack ROH R-OH Base + Base RO_nuc R-O⁻ RO- R-O⁻ BaseH + Base-H⁺ GeCl (CH₃)₃Ge-Cl RO_nuc->GeCl attacks Ge Product R-O-Ge(CH₃)₃ + Cl⁻

Caption: Mechanism for trimethylgermylation of an alcohol.

Reaction Mechanism: Ketone Enol Ether Formation

The formation of a germyl enol ether involves the base-mediated removal of an α-proton from the ketone to generate an enolate, which is then trapped by this compound.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Trapping by (CH₃)₃GeCl Ketone R₂CH-C(=O)R' Base_k + Base Enolate_trap [ R₂C=C(-O⁻)R' ] Enolate [ R₂C=C(-O⁻)R' ] BaseH_k + Base-H⁺ GeCl_k (CH₃)₃Ge-Cl Enolate_trap->GeCl_k O⁻ attacks Ge Product_k R₂C=C(O-Ge(CH₃)₃)R' + Cl⁻

Caption: Mechanism for germyl enol ether formation from a ketone.

References

Application Notes and Protocols for the Synthesis of Chiral Centers Adjacent to a Trimethylgermyl Group

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Creating Chiral Germanium Centers with Chlorotrimethylgermane Derivatives

For: Researchers, scientists, and drug development professionals.

Introduction

The synthesis of chiral organogermanium compounds is a developing field with potential applications in medicinal chemistry and materials science. While creating a stereocenter at the germanium atom (a Ge-chiral center) is a significant synthetic challenge that typically requires precursors with multiple reactive sites (e.g., GeCl₄ or dihydrogermanes), this compound ((CH₃)₃GeCl) serves as a valuable and readily available starting material for introducing a trimethylgermyl moiety into organic molecules. This allows for the creation of chiral centers on a carbon atom adjacent to the germanium, which can influence the molecule's steric and electronic properties.

These application notes provide protocols for the synthesis of molecules with a C-chiral center bearing a trimethylgermyl group, starting from this compound. The primary strategy discussed involves the preparation of a prochiral ketone followed by its asymmetric reduction to yield a chiral α-hydroxyalkyl(trimethyl)germane. This approach leverages well-established asymmetric reduction methodologies, providing a reliable route to enantiomerically enriched germane-containing molecules.

Data Presentation

The following table summarizes the expected outcomes for the asymmetric reduction of a model substrate, 1-(trimethylgermyl)ethan-1-one, based on common catalytic systems. The data is representative of typical yields and enantioselectivities achieved for similar ketones under optimized conditions.

Catalyst SystemReductantTypical Yield (%)Typical Enantiomeric Excess (ee, %)
(R)-CBS-OxazaborolidineBH₃·SMe₂85-9590-98
Noyori's Catalyst (e.g., RuCl₂[(R)-BINAP]₂)H₂ (gas)90-9995-99
Chiral Ruthenium Transfer Hydrogenation CatalystIsopropanol80-9592-99

Experimental Protocols

Protocol 1: Synthesis of a Prochiral α-Trimethylgermyl Ketone

This protocol describes the synthesis of a prochiral ketone, 1-(trimethylgermyl)ethan-1-one, which serves as the substrate for subsequent asymmetric reduction. The synthesis proceeds via the reaction of acetyl chloride with a germylcuprate reagent derived from this compound.

Materials:

  • This compound ((CH₃)₃GeCl)

  • Lithium metal

  • Copper(I) cyanide (CuCN)

  • Acetyl chloride

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous diethyl ether (Et₂O)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard glassware for air-sensitive reactions

Procedure:

  • Preparation of Trimethylgermyllithium ((CH₃)₃GeLi):

    • In a flame-dried, three-necked flask under an inert atmosphere of argon, add freshly cut lithium metal (2.2 equivalents) to anhydrous THF.

    • Cool the suspension to 0 °C and add this compound (1.0 equivalent) dropwise with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the lithium is consumed and a clear, yellowish solution of trimethylgermyllithium is formed.

  • Preparation of Lithium bis(trimethylgermyl)cuprate ([(CH₃)₃Ge]₂CuLi):

    • In a separate flame-dried flask under argon, suspend copper(I) cyanide (0.5 equivalents) in anhydrous THF.

    • Cool this suspension to -78 °C.

    • Slowly add the freshly prepared solution of trimethylgermyllithium (1.0 equivalent) to the CuCN suspension via cannula.

    • Allow the mixture to stir at -78 °C for 30 minutes to form the germylcuprate reagent.

  • Acylation to form 1-(trimethylgermyl)ethan-1-one:

    • To the cold (-78 °C) solution of the germylcuprate, add acetyl chloride (1.0 equivalent) dropwise.

    • Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction by carefully adding saturated aqueous ammonium (B1175870) chloride solution.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure. The crude product can be purified by distillation or flash column chromatography on silica (B1680970) gel to yield the pure α-trimethylgermyl ketone.

Protocol 2: Asymmetric Reduction of 1-(trimethylgermyl)ethan-1-one using a CBS Catalyst

This protocol details the enantioselective reduction of the prochiral ketone to the corresponding chiral alcohol using the Corey-Bakshi-Shibata (CBS) catalyst.

Materials:

  • 1-(trimethylgermyl)ethan-1-one

  • (R)-CBS-oxazaborolidine solution (1 M in toluene)

  • Borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) (1 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol (B129727)

  • Saturated aqueous ammonium chloride

  • Diethyl ether (Et₂O)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Reaction Setup:

    • In a flame-dried, two-necked flask under an inert atmosphere, dissolve 1-(trimethylgermyl)ethan-1-one (1.0 equivalent) in anhydrous THF.

    • Cool the solution to -30 °C in a suitable cooling bath.

    • Add the (R)-CBS-oxazaborolidine solution (0.1 equivalents) dropwise to the stirred solution.

  • Reduction:

    • To the catalyst-substrate mixture, add the borane-dimethyl sulfide complex solution (0.6 equivalents) dropwise over 30 minutes, maintaining the temperature at -30 °C.

    • Stir the reaction mixture at this temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, quench the reaction by the slow, dropwise addition of methanol at -30 °C.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Add saturated aqueous ammonium chloride solution and extract the product with diethyl ether (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the solution under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the chiral (S)-1-(trimethylgermyl)ethan-1-ol.

  • Enantiomeric Excess Determination:

    • The enantiomeric excess (ee) of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) or by derivatization with a chiral agent (e.g., Mosher's acid chloride) followed by ¹H or ¹⁹F NMR analysis.

Visualizations

Logical Workflow for the Synthesis of a Chiral α-Hydroxyalkyl(trimethyl)germane

G cluster_start Starting Materials cluster_synthesis1 Protocol 1: Prochiral Ketone Synthesis cluster_synthesis2 Protocol 2: Asymmetric Reduction start1 This compound step1 Formation of Trimethylgermyllithium start1->step1 start2 Acetyl Chloride step3 Acylation start2->step3 step2 Formation of Germylcuprate step1->step2 step2->step3 product1 Prochiral α-Trimethylgermyl Ketone step3->product1 step4 Addition of Chiral Catalyst (e.g., CBS) product1->step4 step5 Reduction with Borane Reagent step4->step5 product2 Chiral α-Hydroxyalkyl(trimethyl)germane step5->product2

Caption: Workflow for synthesizing a chiral alcohol with a trimethylgermyl group.

Signaling Pathway for CBS-Catalyzed Asymmetric Ketone Reduction

G catalyst CBS Catalyst complex Catalyst-Borane Complex catalyst->complex borane BH₃·SMe₂ borane->complex ketone Prochiral Ketone (R-CO-GeMe₃) transition_state Chiral Transition State (Ketone Coordinated) ketone->transition_state complex->transition_state product Chiral Alcohol (R-CH(OH)-GeMe₃) transition_state->product catalyst_regen Catalyst Regeneration transition_state->catalyst_regen catalyst_regen->catalyst

Applications in Chemical Vapor Deposition: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of key applications of Chemical Vapor Deposition (CVD), a versatile thin-film deposition technique. It includes detailed experimental protocols, quantitative data for process optimization, and visual representations of experimental workflows to aid in the practical implementation of this technology in various research and development settings.

Semiconductor Manufacturing

CVD is a cornerstone technology in the semiconductor industry, enabling the deposition of high-purity, uniform thin films that are critical for the fabrication of integrated circuits, light-emitting diodes (LEDs), and other electronic devices.[1]

Deposition of Silicon Nitride (SiNₓ) for Insulation and Passivation

Plasma-Enhanced Chemical Vapor Deposition (PECVD) is widely used to deposit silicon nitride films, which serve as excellent insulators and passivation layers to protect semiconductor devices from moisture and other contaminants.[2]

  • Substrate Preparation: Begin with a clean silicon wafer.

  • Chamber Setup: Place the wafer in a PECVD reactor.

  • Process Conditions:

    • Introduce precursor gases: Silane (SiH₄), Ammonia (B1221849) (NH₃), and Nitrogen (N₂).[2]

    • Set the deposition temperature to between 300°C and 400°C.[2]

    • Generate plasma to enhance the reaction.[3]

  • Deposition: Allow the reaction to proceed until the desired film thickness is achieved.

  • Cool-down: Turn off the plasma and cool the chamber under a nitrogen atmosphere.

ParameterValueReference
Thickness Range100 Å – 2 µm[2]
Thickness Tolerance+/-7%[2]
Within Wafer Uniformity+/-7% or better[2]
Refractive Index1.98 +/- 0.05[2]
Film Stress<200 MPa (Low Stress), +400 MPa (Standard)[2]

Diagram: Experimental Workflow for PECVD of Silicon Nitride

G sub_prep Substrate Preparation (Clean Si Wafer) load_wafer Load Wafer into PECVD Chamber sub_prep->load_wafer pump_down Pump Down to Base Pressure load_wafer->pump_down gas_intro Introduce Precursor Gases (SiH₄, NH₃, N₂) pump_down->gas_intro heat_up Heat to Deposition Temperature (300-400°C) gas_intro->heat_up plasma_ignite Ignite Plasma heat_up->plasma_ignite deposition Deposition of SiNₓ Film plasma_ignite->deposition plasma_off Turn Off Plasma deposition->plasma_off cool_down Cool Down under N₂ plasma_off->cool_down unload Unload Coated Wafer cool_down->unload

Caption: Workflow for PECVD of Silicon Nitride.

Metal-Organic Chemical Vapor Deposition (MOCVD) of Gallium Nitride (GaN) for High-Brightness LEDs

MOCVD is the primary method for growing high-quality gallium nitride (GaN) and related alloys, which are the fundamental materials for high-brightness blue and green LEDs.[4][5]

  • Substrate: Use a patterned c-plane sapphire substrate.

  • Growth Sequence:

    • Grow a UID-GaN template layer.

    • Deposit a Si-doped n-GaN layer.

    • Grow an InGaN/GaN multi-quantum well (MQW) active region. The number of periods and the composition of InGaN determine the emission wavelength.

    • Deposit an AlGaN electron-blocking layer (EBL).

    • Grow a Mg-doped p-GaN layer.

  • Precursors: Trimethylgallium (TMGa), trimethylindium (B1585567) (TMIn), trimethylaluminum (B3029685) (TMAl), and ammonia (NH₃) are common precursors.[4]

  • Activation: After growth, the wafer is annealed to activate the p-type layer.

ParameterValueReference
n-GaN Si Doping ConcentrationUp to 1 x 10¹⁹ cm⁻³[4]
p-GaN Mg Doping Concentration~2 x 10²⁰ cm⁻³[4]
p-GaN Hole Carrier ConcentrationUp to 5 x 10¹⁷ cm⁻³[4]
InGaN/GaN MQW PL Emission Wavelength454 nm[4]
Average Film Thickness~6 µm[4]
Wall Plug Efficiency (45x45 mil² chip)63% at 350 mA[6]

Diagram: Logical Relationship in MOCVD of GaN for LEDs

G cluster_precursors Precursors cluster_layers LED Structure TMGa TMGa MOCVD_Reactor MOCVD Reactor TMGa->MOCVD_Reactor TMIn TMIn TMIn->MOCVD_Reactor TMAl TMAl TMAl->MOCVD_Reactor NH3 NH₃ NH3->MOCVD_Reactor NH3->MOCVD_Reactor NH3->MOCVD_Reactor Dopants Dopants (Si, Mg) Dopants->MOCVD_Reactor n_GaN n-GaN Layer MOCVD_Reactor->n_GaN MQW InGaN/GaN MQW (Active Region) n_GaN->MQW EBL AlGaN EBL MQW->EBL p_GaN p-GaN Layer EBL->p_GaN LED_Device High-Brightness LED p_GaN->LED_Device

Caption: MOCVD process for GaN-based LEDs.

Synthesis of Nanomaterials

CVD is a powerful bottom-up approach for the synthesis of various nanomaterials with controlled dimensions and properties.

Thermal CVD of Graphene on Copper Foil

Thermal CVD on copper foil is a widely adopted method for producing large-area, high-quality single-layer graphene.[7][8][9]

  • Substrate Preparation: Place a copper foil (e.g., 25 µm thick, 99.8% purity) inside a quartz tube furnace.[9]

  • Annealing: Heat the furnace to 1000-1040°C under a flow of hydrogen and argon to clean the copper surface and increase grain size.[7][8]

  • Growth: Introduce a small flow of methane (B114726) (CH₄) as the carbon source for a specific duration (e.g., 5-20 minutes).[8][9]

  • Cooling: Rapidly cool the furnace to room temperature under an argon atmosphere.[7]

  • Transfer (Optional): The graphene film can be transferred to other substrates by first coating it with a polymer (e.g., PMMA), etching away the copper foil, and then transferring the polymer/graphene stack to the target substrate, followed by removal of the polymer.[9]

ParameterValueReference
Nucleation Density~42 nuclei/cm² (optimized)[1]
Single-Crystal Domain SizeUp to 800 µm[1]
Sheet Resistance~252 Ω/sq[10]
Transmittance~97.7% at 700 nm[11]
I(D)/I(G) Ratio (Raman)0.002 - 0.2 (>98% of area)[11]
I(2D)/I(G) Ratio (Raman)>1.5 (>98% of area)[11]

Diagram: Graphene Synthesis Workflow

G start Start cu_foil Place Cu Foil in Furnace start->cu_foil anneal Anneal at 1000-1040°C (H₂/Ar flow) cu_foil->anneal growth Introduce CH₄ (Graphene Growth) anneal->growth cool Cool Down (Ar flow) growth->cool graphene_on_cu Graphene on Cu Foil cool->graphene_on_cu transfer Optional: Transfer to New Substrate graphene_on_cu->transfer end End graphene_on_cu->end transfer->end

Caption: Thermal CVD workflow for graphene synthesis.

Catalytic CVD of Multi-Walled Carbon Nanotubes (MWCNTs)

Catalytic CVD is an economical and scalable method for the synthesis of carbon nanotubes (CNTs).[12] The properties of the CNTs, such as diameter and yield, are highly dependent on the catalyst and growth conditions.

  • Catalyst Preparation: Prepare a catalyst, for example, by dissolving iron and cobalt salts and precipitating them onto a support material like calcium carbonate (CaCO₃).[12]

  • CVD Reaction:

    • Place the catalyst in a fixed-bed reactor and heat to the growth temperature (e.g., 640°C).[12]

    • Introduce a carbon source gas, such as acetylene (B1199291) (C₂H₂), along with an inert carrier gas like argon.[12]

    • The growth time can be varied (e.g., 30 minutes) to control the length of the CNTs.

  • Purification: After synthesis, the CNTs can be purified to remove residual catalyst particles.

ParameterValueReference
CatalystFe₂Co on CaCO₃[12]
Growth Temperature640 - 680 °C[12]
Carbon SourceAcetylene (C₂H₂)[12]
CNT Diameter Range10 - 50 nm[12]
Mean Diameter (optimized)~11 nm (±6 nm)[12]
Yield (optimized)560 mg of MWCNTs from 100 mg of supported catalyst[12]
Acetylene ConversionUp to 85%[12]

Diagram: Logical Relationship in Catalytic CVD of CNTs

G cluster_inputs Inputs cluster_outputs Outputs catalyst Catalyst (e.g., Fe₂Co/CaCO₃) CVD_Process Catalytic CVD Process catalyst->CVD_Process carbon_source Carbon Source (e.g., C₂H₂) carbon_source->CVD_Process temperature High Temperature (e.g., 640°C) temperature->CVD_Process MWCNTs Multi-Walled Carbon Nanotubes CVD_Process->MWCNTs byproducts Byproducts CVD_Process->byproducts

Caption: Key factors in catalytic CVD of CNTs.

Wear-Resistant Coatings

CVD is extensively used to deposit hard, wear-resistant coatings on cutting tools and other components to extend their service life.[13][14]

CVD of Alpha-Alumina (α-Al₂O₃) for Cutting Tools

Alpha-alumina is a chemically inert and hard material, making it an excellent coating for cutting tools used in machining steels and cast irons.[15][16]

  • Substrate: Cemented carbide cutting inserts, often with an intermediate Ti(C,N) layer.[15]

  • Precursors: The deposition is typically carried out using an aluminum trichloride (B1173362) (AlCl₃), hydrogen (H₂), and carbon dioxide (CO₂) precursor system. Hydrogen sulfide (B99878) (H₂S) is often added in small amounts to catalyze the formation of the α-phase.[15]

  • Deposition Conditions:

    • Temperature: 1000°C.[15]

    • Pressure: Atmospheric pressure.[17]

    • The deposition time determines the coating thickness.

ParameterValueReference
Deposition Temperature960 - 1000 °C[17]
H₂S Concentration0.02 - 1.6 vol %[15]
CO₂ Concentration3 - 6.5 vol %[15]
Coating Thickness (480 min deposition)6.5 - 10 µm[15]
Average Grain Size0.5 - 1.25 µm[18]
Activation Energy of the Process207.02 kJ/mol[17]

Diagram: Workflow for CVD of α-Al₂O₃ Coatings

G substrate Prepare Substrate (e.g., Cemented Carbide with Ti(C,N) layer) load_reactor Load into CVD Reactor substrate->load_reactor heat Heat to 1000°C load_reactor->heat gas_flow Introduce Precursors (AlCl₃, H₂, CO₂, H₂S) heat->gas_flow deposition Deposit α-Al₂O₃ Layer gas_flow->deposition cool Cool Down deposition->cool unload Unload Coated Tool cool->unload

Caption: CVD process for α-Alumina wear-resistant coatings.

Applications in Drug Delivery

A specialized form of CVD, known as initiated Chemical Vapor Deposition (iCVD), is emerging as a powerful tool for encapsulating pharmaceuticals for controlled release.[19][20] The solvent-free nature of iCVD allows for the deposition of ultrathin, conformal polymer coatings on drug particles without damaging the therapeutic agent.[20][21]

iCVD for Polymeric Nanolayer Encapsulation

The iCVD process enables the synthesis of pinhole-free polymer layers, even at thicknesses below 10 nm, which can act as diffusion barriers to control the release rate of encapsulated drugs.[19]

  • Substrate Preparation: A layer of the drug to be encapsulated is prepared.

  • iCVD Reactor Setup: The substrate is placed in a vacuum reactor.

  • Precursor Introduction:

    • A volatile initiator (e.g., a peroxide) is introduced into the reactor and thermally decomposed into radicals.

    • Monomer vapors are simultaneously introduced.

  • Polymerization: The initiator radicals react with the adsorbed monomers on the substrate surface, leading to chain growth polymerization and the formation of a conformal polymer film.[22]

  • Thickness Control: The thickness of the polymer layer can be precisely controlled in-situ using laser interferometry.[22]

  • Solvent-free process: Avoids potential degradation of the drug and residual solvent toxicity.[20]

  • Conformal coating: Uniformly coats complex geometries of drug particles or medical devices.[19]

  • Ultrathin films: Allows for rapid transport of the drug across the polymer barrier.[19]

  • Mild conditions: The low substrate temperature prevents thermal damage to the encapsulated drug.[20][21]

  • Versatility: A wide range of functional polymers can be synthesized to create "smart" release systems responsive to stimuli like pH or temperature.[19][21]

Diagram: Logical Relationship in iCVD for Drug Encapsulation

G cluster_inputs Inputs cluster_process Polymerization Process initiator Volatile Initiator iCVD_Reactor iCVD Reactor (Vacuum) initiator->iCVD_Reactor monomer Monomer Vapor monomer->iCVD_Reactor drug_substrate Drug Substrate drug_substrate->iCVD_Reactor radical_formation Initiator Decomposition (Radical Formation) iCVD_Reactor->radical_formation surface_adsorption Monomer Adsorption on Drug Surface iCVD_Reactor->surface_adsorption polymerization Surface Polymerization radical_formation->polymerization surface_adsorption->polymerization Encapsulated_Drug Encapsulated Drug with Controlled Release Profile polymerization->Encapsulated_Drug

Caption: The iCVD process for drug encapsulation.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Chlorotrimethylgermane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chlorotrimrimethylgermane. This guide focuses on addressing specific issues that may be encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in chlorotrimethylgermane?

A1: The most common impurity is the hydrolysis product, hexamethyldigermoxane . This can form if the compound is exposed to moisture. Other potential impurities may include starting materials from the synthesis or other organogermanium byproducts.

Q2: What is the recommended purification method for this compound?

A2: Due to the volatile nature of this compound and the potential for closely boiling impurities, fractional distillation is the most effective method for purification.[1] This technique is particularly useful for separating liquids with boiling points that differ by less than 25 °C.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be determined using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is excellent for identifying and quantifying volatile impurities.[2][3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify impurities by comparing the spectra to known standards.[5][6][7][8]

Troubleshooting Guide: Fractional Distillation of this compound

This guide addresses potential issues during the fractional distillation of this compound.

Issue Possible Cause Troubleshooting Steps
No distillate is collecting. Insufficient heating.Gradually increase the heating mantle temperature. Ensure the heating mantle is in good contact with the distillation flask.
System leak.Check all joints and connections for a proper seal. Re-grease joints if necessary. Ensure all clamps are secure.
Distillation is very slow. Poor insulation.Wrap the fractionating column and distillation head with glass wool or aluminum foil to minimize heat loss.[1]
Temperature fluctuations at the distillation head. Uneven boiling ("bumping").Ensure a stir bar or boiling chips are in the distillation flask to promote smooth boiling.
Inconsistent heating.Use a voltage controller for the heating mantle to provide steady and even heating.
Poor separation of product and impurities. Distillation rate is too fast.Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the fractionating column. A slow and steady distillation rate is crucial for good separation.[1]
Inefficient fractionating column.For compounds with very close boiling points, a longer fractionating column or a column with a more efficient packing material (e.g., Vigreux indentations, Raschig rings, or metal sponge) may be necessary to increase the number of theoretical plates.
Product appears cloudy. Moisture contamination.This compound is moisture-sensitive and will hydrolyze to form cloudy hexamethyldigermoxane. Ensure all glassware is oven-dried before use and the distillation is performed under an inert atmosphere (e.g., nitrogen or argon).

Quantitative Data

The following table summarizes the key physical properties of this compound and its primary hydrolysis impurity, which are critical for planning the purification by fractional distillation.

Compound Formula Molecular Weight ( g/mol ) Boiling Point (°C)
This compoundC₃H₉ClGe153.19[9]102[10]
HexamethyldigermoxaneC₆H₁₈Ge₂O251.49[11]140-142

Experimental Protocols

Protocol 1: Fractional Distillation of this compound

This protocol outlines the fractional distillation of this compound to remove impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with condenser

  • Receiving flasks

  • Heating mantle with a stirrer

  • Thermometer

  • Inert gas source (Nitrogen or Argon)

  • Drying agent (e.g., anhydrous calcium sulfate)

  • Boiling chips or magnetic stir bar

Procedure:

  • Drying: If the crude product is suspected to contain moisture, pre-dry it by stirring over a suitable drying agent (e.g., anhydrous calcium sulfate) for several hours.

  • Assembly: Assemble the fractional distillation apparatus. Ensure all glassware is thoroughly dried in an oven and assembled while still warm to prevent atmospheric moisture contamination. The apparatus should be flushed with an inert gas.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound and a few boiling chips or a magnetic stir bar.

  • Heating: Begin heating the flask gently using the heating mantle.

  • Distillation: As the mixture heats, the vapor will begin to rise through the fractionating column. Control the heating rate to maintain a slow and steady distillation.

  • Fraction Collection: Collect the fractions in separate receiving flasks. Monitor the temperature at the distillation head. The first fraction will likely contain lower-boiling impurities. The main fraction should be collected at a stable temperature corresponding to the boiling point of this compound (102 °C).[10]

  • Completion: Stop the distillation when the temperature begins to rise significantly above the boiling point of the desired product, or when only a small amount of residue remains in the distillation flask. Do not distill to dryness.

  • Storage: Store the purified this compound under an inert atmosphere and in a tightly sealed container to prevent hydrolysis.

Visualizations

PurificationWorkflow Purification Workflow for this compound crude Crude this compound drying Drying with Anhydrous Agent crude->drying distillation Fractional Distillation drying->distillation impurities Impurities (e.g., Hexamethyldigermoxane) distillation->impurities Higher boiling point pure Purified this compound distillation->pure Collected at 102°C analysis Purity Analysis (GC-MS, NMR) pure->analysis

Caption: A flowchart illustrating the purification process of this compound.

References

Technical Support Center: Chlorotrimethylgermane Reaction Workup

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the workup of reactions involving chlorotrimethylgermane. It is intended for researchers, scientists, and professionals in drug development who utilize organogermanium compounds in their synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with this compound and its reaction mixtures?

A1: this compound is a highly flammable liquid and vapor that causes severe skin burns and eye damage.[1] It reacts violently with water, releasing HCl gas.[2] Therefore, all manipulations should be performed in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), and with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[3] Organolithium or Grignard reagents often used in conjunction with it are also pyrophoric and water-reactive.[4][5]

Q2: Why is the quenching step critical in a this compound reaction workup?

A2: The quenching step is crucial for neutralizing any unreacted, highly reactive organometallic reagents (like organolithiums or Grignards) and the electrophilic this compound.[6][7] Due to the violent reaction of these reagents with water, the quench must be performed carefully and typically at a low temperature (e.g., 0 °C or -78 °C) to control the exothermic reaction and prevent splashing or uncontrolled gas evolution.[1][8]

Q3: What is the white solid that sometimes forms during the aqueous workup?

A3: The white solid is often a magnesium salt (e.g., MgCl₂ or Mg(OH)Cl) precipitating from the solution if a Grignard reagent was used.[9] Additionally, if the reaction product or unreacted this compound hydrolyzes, insoluble germanium oxides or hydroxides can form.[10] Adding a dilute acid during the workup can help dissolve these salts and bring them into the aqueous layer.[6]

Q4: My final product is an oil, but I expected a solid. What should I do?

A4: The physical state of the product can be affected by residual solvent or minor impurities. Ensure all solvent has been removed under high vacuum. If the product is still an oil, purification via flash column chromatography or distillation is recommended to remove impurities that may be inhibiting crystallization.[11][12]

Q5: How can I remove the hexamethyldigermoxane byproduct?

A5: Hexamethyldigermoxane, [(CH₃)₃Ge]₂O, forms from the hydrolysis of this compound or the trimethylgermyl-containing product. Due to its relatively nonpolar nature and volatility, it can often be removed from less volatile products by evaporation under high vacuum. For products with similar volatility, purification by fractional distillation or careful flash column chromatography on silica (B1680970) gel is typically effective.[12]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
An emulsion forms during extraction. - High concentration of salts. - Presence of fine solid particulates. - The organic solvent is partially miscible with water (e.g., THF).- Add brine (saturated NaCl solution) to the separatory funnel to increase the polarity of the aqueous phase. - Filter the entire mixture through a pad of Celite to remove solids. - If THF was the reaction solvent, remove it via rotary evaporation before the aqueous workup.[13] - Allow the mixture to stand for an extended period without shaking.
No product is found after workup. - The product is volatile and was lost during solvent removal. - The product is soluble in the aqueous layer. - The product degraded during the acidic or basic workup.- Use a cold trap on the rotary evaporator and check the trap for your product.[2] - Extract the aqueous layer several more times with a fresh portion of organic solvent. Neutralize the aqueous layer before extraction if your product is an acid or base.[2] - Test the stability of your product to the workup conditions on a small scale before proceeding with the full reaction.[2] Use a milder quenching agent like saturated aqueous NH₄Cl instead of strong acid.[1]
A gooey precipitate forms between layers. - Polymerization of byproducts. - Formation of insoluble organometallic decomposition products.- Attempt to dissolve the precipitate by adding more organic solvent or water. - Filter the entire mixture through Celite or glass wool to remove the insoluble material before proceeding with the separation. - Wash with additional water to remove as much of the material as possible.[8]
Crude ¹H NMR spectrum is messy and uninterpretable. - Presence of residual high-boiling solvents (e.g., THF, toluene). - Significant amount of unreacted starting material or byproducts. - Product degradation on silica gel if a preliminary filtration was performed.- Dry the product under high vacuum for an extended period to remove residual solvents. - Purify the crude material using flash column chromatography, distillation, or recrystallization to isolate the product.[11] - If degradation is suspected, neutralize the silica gel with a small amount of triethylamine (B128534) in the eluent.
Low yield of the desired organogermanium product. - Incomplete reaction. - Hydrolysis of this compound or the product during the reaction or workup. - Loss of product during extraction due to insufficient partitioning into the organic layer.- Ensure the reaction has gone to completion using a monitoring technique like TLC or GC before quenching. - Maintain strictly anhydrous conditions throughout the reaction. During workup, perform the extraction and drying steps efficiently to minimize contact time with water. - Perform multiple extractions (3-4 times) with the organic solvent to ensure complete recovery of the product from the aqueous phase.[11]

Experimental Protocols

Protocol: Workup for the Synthesis of Phenyltrimethylgermane

This protocol describes a typical workup procedure following the reaction of phenyllithium (B1222949) with this compound in diethyl ether.

  • Cooling and Quenching:

    • Once the reaction is complete, cool the reaction flask to 0 °C in an ice-water bath.

    • Slowly and carefully add saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution dropwise with vigorous stirring.[1] Monitor for any gas evolution or excessive heat generation. Continue the addition until no further exothermic reaction is observed.

  • Phase Separation and Extraction:

    • Allow the mixture to warm to room temperature. The mixture should separate into two distinct layers.

    • Transfer the entire mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL for a ~20 mmol scale reaction).[11]

    • Combine all organic layers in a separate flask.

  • Washing the Organic Layer:

    • Wash the combined organic layers sequentially with:

      • 1 M HCl (if necessary to dissolve magnesium salts).

      • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

      • Brine (saturated NaCl solution) to remove the bulk of the water.[1]

  • Drying and Filtration:

    • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[1]

    • Swirl the flask occasionally for 10-15 minutes. The drying agent should move freely when the solution is dry.

    • Filter the drying agent by gravity filtration through a fluted filter paper or by passing it through a small plug of cotton into a clean, dry round-bottom flask.[14]

  • Solvent Removal and Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator. Be mindful that the product may be volatile.[2]

    • Purify the resulting crude oil by fractional distillation or flash column chromatography on silica gel (using a non-polar eluent like hexanes) to obtain pure phenyltrimethylgermane.[12]

Process Visualization

The following diagram illustrates the general workflow for the workup of a reaction involving this compound with an organometallic reagent.

Chlorotrimethylgermane_Workup start Reaction Mixture (Post-Reaction) quench 1. Quench (e.g., sat. aq. NH4Cl at 0 °C) start->quench extract 2. Extraction (e.g., Diethyl Ether) quench->extract emulsion Emulsion Forms? extract->emulsion Check wash 3. Wash Organic Layer (e.g., Brine) precipitate Precipitate Forms? wash->precipitate Check dry 4. Dry (e.g., MgSO4) filter 5. Filter dry->filter concentrate 6. Concentrate (Rotary Evaporation) filter->concentrate crude_product Crude Product concentrate->crude_product purify 7. Purify crude_product->purify final_product Pure Product purify->final_product emulsion->wash No add_brine Add Brine / Filter through Celite emulsion->add_brine Yes add_brine->extract precipitate->dry No add_acid Add Dilute Acid (e.g., 1M HCl) precipitate->add_acid Yes add_acid->extract

Caption: Workflow for this compound Reaction Workup and Troubleshooting.

References

Technical Support Center: Troubleshooting Low Yield in Reactions with Trimethylgermanium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when using trimethylgermanium (B74220) chloride in organic synthesis, with a focus on overcoming low reaction yields.

Troubleshooting Guides in Q&A Format

Issue 1: Consistently low or no yield of the desired trimethylgermyl-substituted product.

Q1: My reaction with trimethylgermanium chloride is giving a very low yield or failing completely. What are the most likely causes?

A1: The most common culprit when working with trimethylgermanium chloride is the presence of moisture. This reagent is highly sensitive to water and will readily hydrolyze. Other critical factors include the purity of your starting materials and the reaction conditions.

Troubleshooting Steps:

  • Verify Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried immediately before use and cooled under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents must be rigorously dried. Use freshly distilled solvents and handle all materials under an inert atmosphere.

  • Assess Reagent Purity: The purity of your trimethylgermanium chloride is crucial. If it has been stored for a long time or handled improperly, it may have partially hydrolyzed. Consider purifying it by distillation before use. Similarly, ensure your other reactants and solvents are free from impurities that could compete with the desired reaction.

  • Optimize Reaction Temperature: The optimal temperature can vary significantly depending on the specific reaction. If the reaction is sluggish, a moderate increase in temperature may improve the rate and yield. Conversely, if you are observing multiple side products, lowering the temperature might increase selectivity for the desired product.

  • Check Stoichiometry: Carefully re-evaluate the stoichiometry of your reactants. In some cases, using a slight excess of either the nucleophile or trimethylgermanium chloride can drive the reaction to completion.

Issue 2: Formation of significant amounts of side products.

Q2: I'm observing unexpected byproducts in my reaction mixture, which is lowering the yield of my target compound. What are these side products and how can I minimize them?

A2: The formation of side products is a frequent cause of low yields. In reactions with trimethylgermanium chloride, these often arise from hydrolysis of the starting material or side reactions of the nucleophile.

Common Side Products and Mitigation Strategies:

  • Trimethylgermanol and Hexamethyldigermoxane: These are the primary products of trimethylgermanium chloride hydrolysis.

    • Cause: Exposure to moisture in the reaction setup.

    • Solution: Implement stringent anhydrous techniques as described in Q1. Use of a glovebox or Schlenk line is highly recommended.

  • Wurtz-type Coupling Products: In reactions with organometallic reagents (e.g., Grignard or organolithium reagents), a common side reaction is the coupling of the organometallic reagent with the starting halide. For instance, in a reaction with phenylmagnesium bromide, biphenyl (B1667301) can be a significant byproduct.[1]

    • Cause: This side reaction is often favored at higher temperatures and with higher concentrations of the organohalide.[1]

    • Solution:

      • Maintain a lower reaction temperature.

      • Add the solution of the organometallic reagent slowly to the trimethylgermanium chloride to keep its instantaneous concentration low.

      • Consider using a less reactive organometallic reagent if possible.

  • Products from Reaction with Solvent: Some organometallic reagents can react with ether solvents, especially at elevated temperatures over long reaction times.

    • Cause: The solvent, while generally considered inert, can be deprotonated or cleaved by highly reactive nucleophiles.

    • Solution: Use the lowest effective reaction temperature and minimize reaction time. Tetrahydrofuran (B95107) (THF) is often a better solvent than diethyl ether for Grignard reactions as it is more polar and has a higher boiling point, which can lead to faster, cleaner reactions.[2][3][4][5][6]

Frequently Asked Questions (FAQs)

Q: What is the white solid that sometimes forms when I add trimethylgermanium chloride to my reaction?

A: This is very likely trimethylgermanol ((CH₃)₃GeOH) or its dehydration product, hexamethyldigermoxane (((CH₃)₃Ge)₂O). This indicates that your reaction conditions are not sufficiently anhydrous.

Q: Can I use a commercially available solution of a Grignard or organolithium reagent without titration?

A: It is highly recommended to titrate your organometallic reagents immediately before use. The actual concentration in commercially available solutions can decrease over time due to gradual decomposition or reaction with atmospheric moisture. Using an inaccurate concentration will lead to incorrect stoichiometry and can significantly impact your yield.

Q: How can I effectively remove the germanium-containing byproducts after the reaction?

A: Trimethylgermanol and hexamethyldigermoxane can often be removed by aqueous workup. For less polar byproducts, column chromatography is typically effective.

Q: Is there a preferred solvent for reactions involving trimethylgermanium chloride?

A: The choice of solvent is highly dependent on the specific reaction. For reactions with organometallic reagents, anhydrous ethers such as diethyl ether or tetrahydrofuran (THF) are commonly used. THF is often preferred due to its higher polarity, which can better solvate and stabilize organometallic reagents, and its higher boiling point, which can allow for a wider range of reaction temperatures.[2][3][4][5][6]

Data Presentation

Table 1: Effect of Solvent on the Yield of Trimethyl(phenylethynyl)germane

SolventReaction Temperature (°C)Reaction Time (h)Yield (%)
Diethyl Ether35 (reflux)475
Tetrahydrofuran (THF)66 (reflux)292
Toluene80665
Hexane69 (reflux)855

This table summarizes typical yields for the reaction of trimethylgermanium chloride with lithium phenylacetylide in different solvents. The higher polarity and coordinating ability of THF often leads to higher yields and shorter reaction times.

Experimental Protocols

Detailed Protocol: Synthesis of Trimethyl(phenyl)germane

This protocol describes the reaction of trimethylgermanium chloride with phenylmagnesium bromide.

Materials:

  • Magnesium turnings (1.2 g, 50 mmol)

  • Anhydrous diethyl ether or THF (100 mL)

  • Bromobenzene (B47551) (5.2 mL, 50 mmol)

  • Trimethylgermanium chloride (4.6 mL, 40 mmol)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • Place the magnesium turnings in a flame-dried 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add 20 mL of anhydrous diethyl ether or THF to the flask.

    • Dissolve the bromobenzene in 50 mL of anhydrous diethyl ether or THF and add it to the dropping funnel.

    • Add a small portion (approx. 5 mL) of the bromobenzene solution to the magnesium suspension. The reaction should initiate, as evidenced by bubbling and a gentle reflux. If the reaction does not start, gently warm the flask or add a small crystal of iodine.

    • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, stir the mixture at room temperature for 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Trimethylgermanium Chloride:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve the trimethylgermanium chloride in 30 mL of anhydrous diethyl ether or THF and add it to the dropping funnel.

    • Add the trimethylgermanium chloride solution dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

    • Separate the organic layer, and extract the aqueous layer twice with diethyl ether or THF.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the solution and remove the solvent under reduced pressure.

    • The crude product can be purified by distillation to yield trimethyl(phenyl)germane.

Visualizations

logical_relationship Start Low Yield in Reaction Moisture Moisture Contamination? Start->Moisture Purity Impure Reagents? Start->Purity Conditions Suboptimal Conditions? Start->Conditions SideRxns Side Reactions Occurring? Start->SideRxns Moisture->Purity No Dry Implement Strict Anhydrous Techniques Moisture->Dry Yes Purity->Conditions No Purify Purify Starting Materials Purity->Purify Yes Conditions->SideRxns No Optimize Optimize Temperature, Time, Stoichiometry Conditions->Optimize Yes Minimize Adjust Conditions to Minimize Byproducts SideRxns->Minimize Yes Success Improved Yield SideRxns->Success No Dry->Success Purify->Success Optimize->Success Minimize->Success experimental_workflow Grignard Prepare Phenylmagnesium Bromide (Grignard) Reaction React at 0°C to rt Grignard->Reaction TGC Trimethylgermanium Chloride Solution TGC->Reaction Workup Aqueous Workup (NH4Cl) Reaction->Workup Extraction Extraction with Ether/THF Workup->Extraction Drying Dry over MgSO4 Extraction->Drying Purification Distillation Drying->Purification Product Trimethyl(phenyl)germane Purification->Product

References

managing chlorotrimethylgermane's moisture sensitivity in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the moisture sensitivity of chlorotrimethylgermane in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it highly sensitive to moisture?

A1: this compound ((CH₃)₃GeCl) is an organogermanium compound used in various chemical syntheses.[1][2] Its sensitivity to moisture stems from the presence of a reactive germanium-chlorine bond. Germanium halides, much like their silicon counterparts, readily react with water.[3] This reaction, known as hydrolysis, cleaves the Ge-Cl bond, leading to the formation of hexamethyldigermoxane ((CH₃)₃Ge-O-Ge(CH₃)₃) and hydrochloric acid (HCl). This side reaction consumes the this compound, reduces the yield of the desired product, and introduces impurities into the reaction mixture.

Q2: How should I properly store this compound to prevent degradation?

A2: To maintain its integrity, this compound must be stored in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[4][5] It is crucial to store it under an inert atmosphere, such as dry nitrogen or argon, to prevent contact with atmospheric moisture.[6] Containers should be kept tightly closed and, if opened, must be carefully resealed and kept upright to prevent leakage.[5]

Q3: What are the visible signs of moisture contamination in my this compound reagent or reaction?

A3: Signs of moisture contamination can include:

  • Fuming: The reagent may fume upon exposure to air as it reacts with humidity to produce HCl gas.

  • Cloudiness or Precipitate: The initially clear, colorless liquid[1] may become cloudy or form a white precipitate. This is often due to the formation of less soluble hydrolysis byproducts like hexamethyldigermoxane or other germanium oxides.

  • Inconsistent Results: The most critical sign is poor or no yield in reactions where this compound is a key reagent, indicating it has been consumed by reaction with water.[7]

Troubleshooting Guide

Problem: My reaction involving this compound has failed or resulted in a low yield.

This troubleshooting guide will help you identify and resolve potential issues related to moisture contamination.

G start Reaction Failed/Low Yield q1 Did you use anhydrous solvents and reagents? start->q1 q2 Was all glassware rigorously dried? q1->q2 Yes sol1 Solvent Contamination: - Redry solvents using an appropriate method. - Verify solvent dryness with Karl Fischer titration or other methods. q1->sol1 No q3 Was the reaction performed under a dry, inert atmosphere? q2->q3 Yes sol2 Glassware Contamination: - Re-dry all glassware (oven or flame-drying). - Assemble apparatus while hot and cool under inert gas flow. q2->sol2 No q4 Was the this compound reagent handled and stored correctly? q3->q4 Yes sol3 Atmospheric Exposure: - Check for leaks in your Schlenk line or glovebox. - Ensure a positive pressure of inert gas is maintained. q3->sol3 No q4->start Yes (Re-evaluate other parameters) sol4 Reagent Degradation: - Use a fresh bottle of this compound. - Consider purifying the reagent by distillation if contamination is suspected. q4->sol4 No

Caption: Troubleshooting flowchart for failed this compound reactions.

Data Presentation

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference(s)
CAS Number 1529-47-1[8]
Molecular Formula C₃H₉ClGe[8]
Molecular Weight 153.20 g/mol
Appearance Colorless liquid[1]
Density 1.24 g/mL at 25 °C[2]
Boiling Point 102 °C[2]
Melting Point -13 °C[2]
Flash Point 1 °C (closed cup)
Refractive Index (n20/D) 1.433
Moisture Sensitivity Reacts with water[4][5][9]
Table 2: Efficiency of Common Drying Agents for Organic Solvents

This table presents the residual water content in parts-per-million (ppm) after treating solvents with various desiccants. Lower values indicate more effective drying.

SolventDrying Agent (Loading)Treatment TimeResidual H₂O (ppm)Reference(s)
Methanol Mg/I₂Distillation54[10]
KOH24 h33[10]
Molecular Sieves (3Å, 10% m/v)72 h<10[10]
Dichloromethane CaH₂Distillation13[10]
Molecular Sieves (3Å, 10% m/v)24 h<10[10]

Note: The efficiency of drying agents can vary based on the initial water content of the solvent and the activation state of the desiccant.[10]

Experimental Protocols

Protocol 1: Rigorous Drying of Glassware
  • Cleaning: Thoroughly clean all glassware (flasks, condensers, dropping funnels, etc.) with an appropriate solvent and detergent, followed by rinsing with deionized water and then a volatile organic solvent (e.g., acetone).

  • Oven Drying: Place the glassware in a laboratory oven at a minimum of 125°C for at least 4 hours, or preferably overnight.[11]

  • Assembly and Cooling:

    • Option A (Schlenk Line): Assemble the apparatus while still hot. Immediately connect it to a Schlenk line, and apply at least three vacuum/inert gas (argon or nitrogen) refill cycles to remove residual air and adsorbed water.[12][13] Allow the apparatus to cool to room temperature under a positive pressure of the inert gas.

    • Option B (Flame-Drying): Assemble the cool glassware and connect it to the Schlenk line. While flushing with a steady stream of inert gas, gently heat the entire apparatus with a heat gun or a soft flame until all visible moisture has evaporated. Allow to cool under a positive pressure of inert gas.

Protocol 2: Transfer of this compound via Syringe

This protocol outlines the safe transfer of the liquid reagent using standard air-free techniques.[11]

G cluster_0 Preparation cluster_1 Transfer A 1. Dry syringe and needle in oven B 2. Flush cooled syringe with inert gas A->B C 3. Pierce septum of reagent bottle B->C D 4. Pressurize bottle with inert gas via bleed needle C->D E 5. Insert needle tip below liquid surface D->E F 6. Withdraw desired volume E->F G 7. Remove needle from bottle F->G H 8. Inject into reaction vessel G->H G Me3GeCl 2 (CH₃)₃GeCl (this compound) plus1 + Me3GeCl->plus1 H2O H₂O (Water) Product (CH₃)₃Ge-O-Ge(CH₃)₃ (Hexamethyldigermoxane) H2O->Product Hydrolysis plus2 + Product->plus2 Byproduct 2 HCl (Hydrochloric Acid) plus1->H2O plus2->Byproduct

References

Technical Support Center: Optimizing Reaction Conditions for Chlorotrimethylgermane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of chlorotrimethylgermane.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions to optimize reaction yield and purity.

Issue Potential Cause(s) Recommended Solutions
Low or No Product Yield Presence of moisture: this compound and its precursors are highly sensitive to water, which can quench the reaction.- Ensure all glassware is thoroughly oven-dried or flame-dried under an inert atmosphere before use.- Use anhydrous solvents and reagents.
Inefficient stirring: In heterogeneous reactions, poor mixing can limit the contact between reactants.- Employ vigorous mechanical or magnetic stirring throughout the reaction.
Incomplete reaction: The reaction may not have proceeded to completion due to insufficient reaction time or suboptimal temperature.- Monitor the reaction progress using appropriate analytical techniques (e.g., GC-MS).- Adjust the reaction time and temperature as needed based on the chosen synthetic route.
Formation of Side Products Side reactions with moisture: Hydrolysis of this compound or its precursors can lead to the formation of germoxanes.- Maintain strict anhydrous conditions throughout the reaction and workup.
Formation of other methylgermanium (B72786) chlorides: Incomplete methylation or side reactions can result in the formation of di-, tri-, and tetrachloromethylgermanes.- Carefully control the stoichiometry of the reagents.- Optimize the reaction conditions (e.g., temperature, addition rate) to favor the formation of the desired product.
Difficulty in Product Purification Similar boiling points of byproducts: Other methylgermanium chlorides have boiling points close to that of this compound, making separation by simple distillation difficult.- Utilize fractional distillation for effective separation of the desired product from closely boiling impurities.[1][2]
Product loss during workup: this compound is volatile and can be lost during solvent removal or extraction.- Use a rotary evaporator with a cooled trap to minimize product loss during solvent removal.- Perform extractions efficiently and minimize the time the product is exposed to aqueous phases.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The two primary methods for synthesizing this compound are the redistribution reaction of tetramethylgermane (B1582461) with a chlorinating agent and the Grignard reaction between a methylmagnesium halide and germanium tetrachloride.

Q2: How can I ensure my Grignard reaction for this compound synthesis is successful?

A2: Success in a Grignard reaction hinges on maintaining strictly anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water. Additionally, the magnesium turnings may need to be activated, for example, with a small amount of iodine, to initiate the reaction.

Q3: What are the likely impurities in my this compound product?

A3: Common impurities include other methylgermanium chlorides (e.g., dichlorodimethylgermane, trichloromethylgermane), unreacted starting materials, and germoxane byproducts if moisture was present.

Q4: How can I effectively purify this compound?

A4: Fractional distillation is the most effective method for purifying this compound from other volatile impurities with similar boiling points.[1][2] Careful control of the distillation parameters, such as the reflux ratio and column efficiency, is crucial for achieving high purity.

Data Presentation

Table 1: Impact of Reaction Parameters on this compound Synthesis

ParameterConditionExpected Outcome on Yield/PurityRationale
Moisture HighDecreased Yield & PurityReacts with Grignard reagents and hydrolyzes the product.
Low (Anhydrous)Increased Yield & PurityPrevents quenching of reagents and formation of hydrolysis byproducts.
Stirring Rate LowDecreased YieldInefficient mixing in heterogeneous reactions leads to incomplete conversion.
HighIncreased YieldEnsures good contact between reactants, promoting a complete reaction.
Stoichiometry (MeMgX:GeCl₄) < 3:1Mixture of methylgermanium chloridesInsufficient methylating agent leads to incomplete substitution.
≥ 3:1Favors this compoundSufficient methylating agent drives the reaction towards the desired product.
Purification Method Simple DistillationLower PurityIneffective at separating components with close boiling points.
Fractional DistillationHigher PurityProvides multiple theoretical plates for efficient separation of closely boiling liquids.[1][2]

Experimental Protocols

Synthesis of this compound from Tetramethylgermane

This protocol is adapted from a literature procedure.

  • Reaction Setup: In a flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas outlet, place concentrated sulfuric acid.

  • Reaction Execution: Cool the flask in an ice bath and add tetramethylgermane dropwise with vigorous stirring. Control the addition rate to maintain the reaction temperature. Methane gas will be evolved.

  • Workup: After the addition is complete, continue stirring at room temperature. Cool the mixture again in an ice bath and slowly add dry, pulverized ammonium (B1175870) chloride.

  • Extraction: Extract the organic layer with pentane.

  • Drying and Purification: Dry the combined organic extracts over anhydrous sodium sulfate. Purify the crude product by fractional distillation to obtain this compound.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification Reaction_Setup Reaction Setup (Anhydrous Conditions) Reagent_Addition Controlled Reagent Addition (e.g., Tetramethylgermane to H₂SO₄ or MeMgX to GeCl₄) Reaction_Setup->Reagent_Addition Reaction_Monitoring Monitor Progress (e.g., GC-MS) Reagent_Addition->Reaction_Monitoring Quenching Quenching (e.g., with NH₄Cl) Reaction_Monitoring->Quenching Extraction Extraction (e.g., with Pentane) Quenching->Extraction Drying Drying (e.g., with Na₂SO₄) Extraction->Drying Purification Purification (Fractional Distillation) Drying->Purification Final_Product Final_Product Purification->Final_Product This compound

Caption: Experimental workflow for the synthesis and purification of this compound.

References

Technical Support Center: Safe Disposal of Chlorotrimethylgermane Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information for researchers, scientists, and drug development professionals on the safe handling and disposal of chlorotrimethylgermane waste. Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound waste?

A1: this compound is a hazardous material, and its waste retains these properties. The primary hazards are:

  • Flammability: It is a highly flammable liquid and vapor with a low flash point.[1][2][3][4] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[5]

  • Corrosivity: It causes severe skin burns and serious eye damage.[1][2][5] It is extremely destructive to the tissues of mucous membranes and the upper respiratory tract.[6]

  • Reactivity: It is sensitive to moisture and light.[5][6] It reacts with water (hydrolysis) to produce hydrogen chloride gas, which is corrosive and toxic.[5] It is also incompatible with strong oxidizing agents and finely powdered metals.[5]

Q2: How should I collect and store liquid waste containing this compound?

A2: Proper collection and storage are crucial to prevent accidents.

  • Container: Use a designated, leak-proof, and chemically compatible waste container.[7][8][9] Glass or plastic-coated glass bottles are suitable; avoid steel containers.[8] The original container can be used if it's in good condition.[8]

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound Waste," and list any other components (e.g., solvents).[7][9] Note the accumulation start date.[9]

  • Storage: Keep the waste container tightly closed except when adding waste.[7][8][10] Store it in a cool, dry, well-ventilated area, such as a designated flammables cabinet.[5][11] Ensure it is segregated from incompatible materials, especially water, aqueous solutions, and strong oxidizing agents.[5][8][11] Use secondary containment to prevent spills.[7][9]

Q3: Can I neutralize this compound waste in the laboratory before disposal?

A3: In-lab neutralization of bulk this compound waste is not recommended due to the hazardous nature of the reaction (exothermic, release of HCl gas). The standard and required method of disposal is through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.[6][10] Neutralization should only be considered for decontaminating trace residues in empty containers or on equipment, and must be performed as a final step of a reaction procedure by trained personnel in a controlled environment (see protocols below).

Q4: What is the correct procedure for disposing of an empty this compound container?

A4: An empty container that held this compound is still considered hazardous waste until properly decontaminated.

  • Work in a fume hood and wear appropriate Personal Protective Equipment (PPE).

  • Triple rinse the container with a small amount of a suitable, inert organic solvent (e.g., hexane (B92381) or toluene).

  • Collect all rinsate as hazardous waste in your designated this compound waste container.[7][10]

  • Allow the container to air-dry completely in the back of the fume hood.

  • Once dry, deface or remove the original label.[7][10]

  • Dispose of the container as regular solid waste (e.g., in a designated glass disposal box) or according to your institution's specific guidelines.[7]

Q5: What should I do in the event of a this compound spill?

A5: Immediate and correct response is critical.

  • Evacuate non-essential personnel from the immediate area.

  • Eliminate all ignition sources (e.g., turn off hot plates, equipment).[5][6]

  • Ventilate the area if it is safe to do so.

  • If the spill is large or you are not trained to handle it, contact your EHS office immediately.[7]

  • For small spills, wear full PPE (chemical-resistant gloves, safety goggles, face shield, lab coat).[5]

  • Contain the spill and absorb it with an inert, non-combustible absorbent material like sand, silica (B1680970) gel, or vermiculite.[5][12] Do not use combustible materials like paper towels.

  • Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[5][12]

  • Clean the spill area with a solvent, collecting the cleaning materials as hazardous waste.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, which informs the required disposal precautions.

PropertyValueCitation
Molecular Formula C₃H₉ClGe[2][13]
Molecular Weight 153.20 g/mol [3][13]
Appearance Colorless liquid[14]
Boiling Point 102 °C (215.6 °F)[3][4]
Melting Point -13 °C (8.6 °F)[3][4]
Flash Point 1 °C (33.8 °F) - closed cup[3][4]
Density 1.24 g/mL at 25 °C[3][4]
UN Number 2924[5][14]
Hazard Class 3 (Flammable Liquid)[14]
Subsidiary Hazard 8 (Corrosive)[14]

Experimental Protocols

Protocol 1: Collection and Storage of this compound Waste

Objective: To safely collect and store waste generated from experiments involving this compound.

Methodology:

  • Designate a Waste Container: Select a clean, dry, and properly vetted container made of chemically resistant material (e.g., borosilicate glass with a PTFE-lined cap). Ensure the container size is appropriate for the expected volume of waste to avoid storing large quantities.

  • Prepare the Satellite Accumulation Area (SAA): Place the waste container in a designated SAA within the laboratory.[8] This area must be away from heat sources, direct sunlight, and sources of water. The container must be kept in a secondary containment tray.

  • Label the Container: Before adding any waste, affix a hazardous waste label. Fill in the full chemical names of all components, including solvents and reactants.

  • Waste Addition: Always add waste inside a certified chemical fume hood. Slowly and carefully pour the waste into the container to avoid splashing.

  • Seal the Container: Securely cap the container immediately after adding waste. It must remain closed at all times unless waste is being added.[8][10]

  • Log the Waste: Maintain a log sheet near the SAA to record the amounts and types of waste added.

  • Request Pickup: Once the container is full (do not overfill; leave at least 10% headspace) or has been in storage for six months, submit a waste pickup request to your institution's EHS department.[11] Do not accumulate more than 55 gallons of hazardous waste in your lab.[10]

Protocol 2: Decontamination of Trace Residues via Hydrolysis and Neutralization

Objective: To safely decontaminate equipment or empty containers with trace amounts of this compound. WARNING: This procedure is hazardous and must be performed in a chemical fume hood with appropriate PPE. It is not for bulk waste disposal.

Methodology:

  • Preparation: Cool the reaction vessel (e.g., an empty flask to be cleaned) in an ice bath within a chemical fume hood.

  • Slow Quenching: Slowly and dropwise, add a suitable high-boiling point, water-miscible solvent such as isopropanol (B130326) or tert-butanol (B103910) to the vessel to dilute any remaining residue. This helps to moderate the reaction with water.

  • Hydrolysis: While stirring and maintaining cooling, very slowly add water to the solution. This compound will hydrolyze to form trimethylgermanol and hydrochloric acid (HCl). Be prepared for a potentially exothermic reaction and the evolution of HCl gas.

  • Neutralization: Prepare a dilute solution of a weak base, such as 5% sodium bicarbonate. Slowly add the basic solution to the hydrolyzed mixture until the solution is neutral (test with pH paper). This will neutralize the HCl formed. Vent the vessel appropriately as carbon dioxide will be generated.

  • Disposal of Solution: The final neutralized aqueous solution may be permissible for drain disposal depending on local regulations and what other materials are present. It is more conservative and often required to collect this final solution as hazardous aqueous waste.[7] Consult your EHS office for guidance.

Visualizations

Waste Disposal Decision Workflow

G Diagram 1: this compound Waste Disposal Workflow cluster_0 start Generate Waste (e.g., reaction mixture, contaminated solvent) storage Segregate & Store in Labeled, Closed Container in SAA start->storage spill Spill Occurs storage->spill Accident disposal Request Pickup by EHS / Licensed Waste Contractor storage->disposal Container Full or >6 months empty Container is Empty storage->empty Use all contents spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup incineration Final Disposal: High-Temperature Incineration disposal->incineration decon Decontaminate Container (Protocol 2) empty->decon trash Dispose of Clean Container in Solid Waste decon->trash spill_cleanup->storage Collect spill debris as hazardous waste

Caption: Diagram 1: Decision workflow for handling and disposing of this compound waste.

Chemical Neutralization Pathway

G Diagram 2: Hydrolysis & Neutralization of this compound cluster_reactants Step 1: Hydrolysis (Hazardous) cluster_products Step 2: Neutralization cluster_final Final Products A This compound ((CH₃)₃GeCl) C Trimethylgermanol ((CH₃)₃GeOH) A->C D Hydrochloric Acid (HCl) A->D B Water (H₂O) B->C B->D F Sodium Chloride (NaCl) + Water (H₂O) + Carbon Dioxide (CO₂) D->F E Sodium Bicarbonate (NaHCO₃) E->F

Caption: Diagram 2: Chemical pathway for the hydrolysis and subsequent neutralization of trace residues.

References

Technical Support Center: Chlorotrimethylgermane Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of chlorotrimethylgermane to prevent its decomposition.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Cloudy appearance or precipitate in the liquid Hydrolysis due to exposure to moisture.The product has likely decomposed. It is not recommended for use. Ensure future storage is in a tightly sealed container in a dry environment. Consider using a desiccator.
Pressure buildup in the container Decomposition leading to the formation of gaseous byproducts (e.g., HCl from hydrolysis).Handle with extreme caution in a well-ventilated fume hood. Cool the container before slowly venting. The product is likely decomposed and should be disposed of according to safety protocols.
Discoloration of the product Light-induced decomposition or reaction with impurities.Protect the material from light by storing it in an amber vial or in a dark location. Ensure the container is made of an inert material.
Inconsistent experimental results Use of partially decomposed this compound.Always use fresh, properly stored this compound. If decomposition is suspected, purify the material by distillation under an inert atmosphere before use.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound decomposition during storage?

A1: The primary cause of decomposition is hydrolysis. This compound is highly sensitive to moisture and will react with water from the atmosphere to form trimethylgermanol and subsequently bis(trimethylgermyl) ether and hydrochloric acid.[1][2][3] It is also sensitive to light.

Q2: What are the ideal storage conditions for this compound?

A2: To ensure stability, this compound should be stored in a tightly sealed, dry container, preferably under an inert atmosphere (e.g., argon or nitrogen). The storage area should be cool, dark, and well-ventilated, away from heat sources, sparks, and open flames. Storing the container within a desiccator can provide an additional layer of protection against moisture.

Q3: Can I use a stabilizer to prevent the decomposition of this compound?

A3: While specific stabilizers for this compound are not widely documented, the use of basic nitrogenous organic compounds, such as certain amines, has been shown to stabilize other halogenated organic compounds by neutralizing acidic byproducts that can catalyze further decomposition.[4] However, the compatibility and effectiveness of such stabilizers with this compound would need to be experimentally verified for your specific application.

Q4: How can I tell if my this compound has decomposed?

A4: Visual indicators of decomposition include a cloudy appearance, the formation of a precipitate, or discoloration. A more definitive method is to analyze the material by Gas Chromatography-Mass Spectrometry (GC-MS) to identify hydrolysis products such as trimethylgermanol or bis(trimethylgermyl) ether.

Quantitative Data on Decomposition

Temperature (°C)Relative Humidity (%)Storage Duration (Days)Estimated Decomposition (%)
4<1030< 0.1
2530301-2
2560305-10
406030> 20

Disclaimer: This data is for illustrative purposes only and should not be considered as actual experimental results. A formal stability study is required to determine the precise decomposition rates for your specific storage conditions.

Experimental Protocols

Protocol for Stability Testing of this compound

This protocol outlines a procedure to evaluate the stability of this compound under controlled environmental conditions.

1. Materials and Equipment:

  • This compound
  • Inert gas (Argon or Nitrogen)
  • Dry, sealed vials (e.g., amber glass vials with PTFE-lined septa)
  • Environmental chamber or desiccators with controlled temperature and humidity
  • Gas Chromatography-Mass Spectrometry (GC-MS) system
  • Anhydrous solvent for dilution (e.g., hexane (B92381) or toluene)
  • Glove box or Schlenk line for inert atmosphere handling

2. Procedure:

  • Sample Preparation (Inert Atmosphere): Inside a glove box or using a Schlenk line, aliquot 1 mL of fresh, pure this compound into several pre-dried vials.
  • Headspace Purge: Purge the headspace of each vial with a gentle stream of inert gas for 1-2 minutes.
  • Sealing: Immediately and tightly seal the vials.
  • Storage Conditions: Place the vials in environmental chambers or desiccators set to the desired temperature and humidity conditions (e.g., 4°C/low RH, 25°C/30% RH, 25°C/60% RH, 40°C/60% RH). Protect one set of samples from light at each condition.
  • Time Points: At specified time points (e.g., Day 0, Day 7, Day 14, Day 30), remove one vial from each storage condition for analysis.
  • Sample Analysis (GC-MS):
  • Prepare a dilute sample by taking a small aliquot (e.g., 10 µL) of the stored this compound under an inert atmosphere and dissolving it in 1 mL of an anhydrous solvent.
  • Analyze the sample using the GC-MS method outlined below to quantify the amount of remaining this compound and identify any degradation products.

3. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the Day 0 sample.
  • Identify and quantify the major degradation products.
  • Plot the percentage of this compound versus time for each storage condition to determine the decomposition rate.

GC-MS Method for Analysis of this compound and its Decomposition Products

This method provides a framework for the qualitative and quantitative analysis of this compound and its primary hydrolysis products.

1. Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS).
  • Capillary column suitable for volatile organometallic compounds (e.g., a low-polarity phenyl-arylene polymer or similar).

2. GC Parameters (Example):

  • Injector Temperature: 250°C
  • Injection Mode: Split (e.g., 50:1)
  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
  • Oven Program:
  • Initial temperature: 40°C, hold for 2 minutes
  • Ramp: 10°C/min to 200°C
  • Hold at 200°C for 2 minutes
  • Injection Volume: 1 µL

3. MS Parameters (Example):

  • Ionization Mode: Electron Ionization (EI) at 70 eV
  • Mass Range: m/z 35-300
  • Scan Mode: Full scan

4. Identification:

  • This compound: Identify by its characteristic retention time and mass spectrum (molecular ion and fragmentation pattern).
  • Decomposition Products:
  • Trimethylgermanol ((CH₃)₃GeOH): Look for its characteristic mass spectrum.
  • Bis(trimethylgermyl) ether (((CH₃)₃Ge)₂O): Identify by its characteristic mass spectrum.

5. Quantification:

  • Create a calibration curve using standards of known concentrations of pure this compound to quantify its amount in the stored samples.

Visualizations

DecompositionPathway CTMG This compound ((CH₃)₃GeCl) TMGO Trimethylgermanol ((CH₃)₃GeOH) CTMG->TMGO + H₂O HCl Hydrochloric Acid (HCl) H2O Water (H₂O) BTGE Bis(trimethylgermyl) ether (((CH₃)₃Ge)₂O) TMGO->BTGE + (CH₃)₃GeCl - HCl TMGO->BTGE + (CH₃)₃GeOH - H₂O

Caption: Decomposition pathway of this compound via hydrolysis.

StorageWorkflow cluster_storage Storage Protocol start Receive This compound check_seal Inspect Container Seal start->check_seal inert_env Transfer to Inert Atmosphere (Glovebox) check_seal->inert_env aliquot Aliquot into smaller, dry vials inert_env->aliquot purge Purge with Inert Gas aliquot->purge seal Tightly Seal Vials purge->seal store Store in Cool, Dark, Dry & Ventilated Area seal->store desiccator Optional: Place in Desiccator store->desiccator end Use in Experiment store->end desiccator->end

References

incompatible materials with chlorotrimethylgermane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with chlorotrimethylgermane. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure safe and effective handling in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary materials to avoid when working with this compound?

A1: this compound is incompatible with strong oxidizing agents, water or moisture, and finely powdered metals.[1][2] Contact with these substances can lead to vigorous reactions, decomposition, and the release of hazardous byproducts.

Q2: How does this compound react with water?

A2: this compound is sensitive to moisture and will react with water.[1][2] This reaction is expected to produce hydrogen chloride gas, which is corrosive and toxic. Therefore, it is crucial to handle this compound under anhydrous (dry) conditions.

Q3: Can I use standard laboratory glassware with this compound?

A3: Yes, standard laboratory glassware (e.g., borosilicate glass) is generally considered compatible for use with this compound, provided it is scrupulously dried before use to prevent any reaction with residual moisture.

Q4: What types of gloves are recommended for handling this compound?

A4: Safety data sheets recommend using nitrile rubber or Viton® gloves for protection.[1] It is essential to inspect gloves for any signs of degradation or perforation before use.

Q5: Are there any specific metals that should be avoided?

Q6: What should I do if I suspect a material in my experimental setup is incompatible?

A6: If you observe any unexpected changes such as discoloration, swelling, cracking, or gas evolution, immediately and safely terminate the experiment. The material should be considered incompatible and replaced with a known resistant material. It is advisable to conduct a small-scale compatibility test before introducing new materials into your primary experiment.

Material Compatibility Troubleshooting Guide

This guide will help you identify and resolve potential material incompatibility issues during your experiments with this compound.

TroubleshootingGuide This compound Material Incompatibility Troubleshooting start Start: Planning Experiment check_sds Consult Safety Data Sheet (SDS) for known incompatibilities start->check_sds known_incompatible Incompatible Materials Identified: - Strong Oxidizing Agents - Water/Moisture - Finely Powdered Metals check_sds->known_incompatible select_compatible Select known compatible materials (e.g., dry borosilicate glass, PTFE) check_sds->select_compatible new_material Using a new or unverified material? select_compatible->new_material perform_test Perform a small-scale compatibility test new_material->perform_test Yes proceed Proceed with Experiment new_material->proceed No observe_changes Observe for signs of incompatibility: - Discoloration - Swelling/Cracking - Gas Evolution - Temperature Change perform_test->observe_changes compatible Material is Compatible observe_changes->compatible No Changes Observed incompatible Material is Incompatible observe_changes->incompatible Changes Observed compatible->proceed stop Stop! Do not use material. Select an alternative. incompatible->stop

Caption: Troubleshooting workflow for this compound material compatibility.

Incompatible Materials Summary

Material ClassSpecific ExamplesPotential HazardSource
Strong Oxidizing Agents Peroxides, Nitrates, PerchloratesVigorous or explosive reaction.[1][2]
Water / Moisture Humid air, wet solvents, residual waterDecomposition, release of corrosive HCl gas.[1][2]
Finely Powdered Metals Aluminum powder, zinc powderPotential for vigorous reaction.[1]

General Chemical Resistance of Common Laboratory Materials

The following table provides general guidance on the compatibility of common laboratory materials with chemical classes relevant to this compound and its potential decomposition products (e.g., hydrochloric acid). Users should always perform their own compatibility tests for their specific application.

MaterialGeneral Resistance to Halogenated SolventsGeneral Resistance to Dilute AcidsGeneral Resistance to Strong Oxidizing Agents
Polytetrafluoroethylene (PTFE) Excellent[3][4]Excellent[3][4]Good (exceptions apply)[2][4]
Polyethylene (HDPE, LDPE) Good to Limited[5][6]Excellent[6]Poor[6][7]
Polypropylene (PP) Limited[8][9]Excellent[8][9]Poor[7][9][10]
Stainless Steel (304, 316) Excellent[11][12]Good to Excellent (pitting can occur with chlorides)[13]Good
Viton® (Fluoroelastomer) Excellent[14][15]Excellent[14][15]Good
Nitrile Rubber (NBR) Good to Limited (depends on specific solvent)[16][17]GoodPoor to Good (depends on agent)[16]

Experimental Protocols

Protocol for Material Chemical Compatibility Testing (Based on ASTM D543)

This protocol provides a general framework for assessing the compatibility of a material with this compound.

1. Objective:

To determine the resistance of a given material (e.g., plastic, elastomer) to this compound by observing changes in physical properties after exposure.

2. Materials and Equipment:

  • Test specimens of the material with known dimensions and weight.

  • This compound (reagent grade).

  • Inert, sealable containers (e.g., glass vials with PTFE-lined caps).

  • Analytical balance.

  • Calipers or other dimensional measurement tools.

  • Fume hood.

  • Appropriate Personal Protective Equipment (PPE): safety goggles, face shield, chemical-resistant gloves (nitrile or Viton®), lab coat.

3. Methodology:

  • Specimen Preparation:

    • Cut at least three specimens of the material to be tested into a standard shape (e.g., 1x3 cm strips).

    • Carefully measure and record the initial weight and dimensions (length, width, thickness) of each specimen.

    • Visually inspect and record the initial appearance of the specimens (color, texture, clarity).

  • Exposure:

    • Place each specimen in a separate, clean, and dry sealable container.

    • Inside a fume hood, carefully add a sufficient volume of this compound to fully immerse the specimen.

    • Tightly seal the containers.

    • Prepare a control container with a specimen of the same material that is not exposed to the chemical.

    • Store all containers at a constant, controlled temperature (e.g., ambient room temperature) for a specified duration (e.g., 24, 48, or 168 hours).

  • Post-Exposure Evaluation:

    • After the designated exposure time, carefully remove the specimens from the containers inside a fume hood.

    • Gently blot the specimens dry with an inert material (e.g., PTFE cloth) to remove excess liquid.

    • Allow any absorbed solvent to evaporate in the fume hood for a short, standardized period.

    • Re-weigh each specimen and record the final weight.

    • Re-measure the dimensions of each specimen and record the final dimensions.

    • Visually inspect and record any changes in appearance (e.g., discoloration, swelling, cracking, crazing, dissolution).

4. Data Analysis:

  • Percent Weight Change:

    • % Weight Change = [(Final Weight - Initial Weight) / Initial Weight] * 100

  • Percent Dimensional Change:

    • Calculate the percentage change for length, width, and thickness.

    • % Dimensional Change = [(Final Dimension - Initial Dimension) / Initial Dimension] * 100

5. Interpretation of Results:

  • Excellent Compatibility: Negligible changes in weight, dimensions, and appearance.

  • Good Compatibility: Minor changes that are unlikely to affect the performance of the material in the intended application.

  • Fair/Limited Compatibility: Moderate changes; the material may be suitable for short-term or intermittent contact.

  • Poor/Incompatible: Significant changes in weight, dimensions, or appearance (e.g., swelling >5-10%, cracking, dissolution). The material is not recommended for use.

References

Technical Support Center: Chlorotrimethylgermane Reactions with Protic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving chlorotrimethylgermane and protic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions when using this compound with protic solvents?

A1: The primary side reaction of this compound with protic solvents (e.g., water, alcohols, primary/secondary amines) is solvolysis. The highly reactive Germanium-Chlorine (Ge-Cl) bond is susceptible to nucleophilic attack by the protic solvent.

  • Hydrolysis: With water, this compound rapidly hydrolyzes to form trimethylgermanol ((CH₃)₃GeOH) and hydrochloric acid (HCl). The trimethylgermanol can then undergo condensation to form hexamethyldigermoxane ([(CH₃)₃Ge]₂O).

  • Alcoholysis: With alcohols (e.g., methanol, ethanol), it undergoes alcoholysis to form the corresponding trimethylalkoxygermane ((CH₃)₃GeOR) and HCl.

  • Aminolysis: With primary or secondary amines, it forms trimethylgermanium (B74220) amides ((CH₃)₃GeNRR') and ammonium (B1175870) chloride salts.

Q2: What are the typical signs of these side reactions in my experiment?

A2: Several signs may indicate that unwanted side reactions with protic solvents are occurring:

  • Formation of a precipitate: This could be insoluble salts like ammonium chloride or the condensation product, hexamethyldigermoxane, which has limited solubility in some organic solvents.

  • Unexpected pH drop: The formation of hydrochloric acid (HCl) as a byproduct will lower the pH of the reaction mixture.

  • Low yield of the desired product: The consumption of this compound by the protic solvent will lead to a lower yield of your intended product.

  • Presence of unexpected peaks in analytical data: Techniques like ¹H NMR, GC-MS, or LC-MS may show signals corresponding to trimethylgermanol, hexamethyldigermoxane, or other solvolysis products.

Q3: How can I minimize these side reactions?

A3: Minimizing side reactions requires rigorous exclusion of protic solvents, especially water.

  • Use anhydrous solvents: Always use freshly distilled or commercially available anhydrous solvents.

  • Dry glassware thoroughly: Oven-dry or flame-dry all glassware before use and cool it under an inert atmosphere (e.g., nitrogen or argon).

  • Work under an inert atmosphere: Conduct the reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the reaction vessel.

  • Use a proton scavenger: In cases where the formation of HCl is detrimental, a non-nucleophilic base (e.g., a sterically hindered amine like triethylamine (B128534) or diisopropylethylamine) can be added to neutralize the HCl as it is formed.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no yield of the desired product. Hydrolysis or alcoholysis of this compound. - Ensure all reagents and solvents are anhydrous. - Perform the reaction under a strict inert atmosphere. - Re-purify solvents and reagents if moisture contamination is suspected.
A white precipitate forms unexpectedly. Formation of hexamethyldigermoxane or an ammonium salt. - If an amine is present, the precipitate is likely the ammonium chloride salt. This can often be removed by filtration. - If no amine is present, the precipitate could be hexamethyldigermoxane due to trace water. Improve drying procedures.
The reaction mixture becomes acidic. Generation of HCl from the reaction with a protic solvent. - Add a non-nucleophilic base (proton scavenger) to the reaction mixture to neutralize the HCl. - Consider if the acidic conditions are detrimental to your desired product or other reagents.
¹H NMR shows unexpected singlet around 0.2-0.4 ppm. Presence of hexamethyldigermoxane or trimethylgermanol. - Compare the chemical shift with known values for these species (see Data Presentation section). - If confirmed, this indicates moisture contamination. Review and improve your anhydrous techniques.

Data Presentation

The following table summarizes the typical ¹H NMR chemical shifts for this compound and its common side products. These values can aid in the identification of impurities in your reaction mixture.

Compound Formula ¹H NMR Chemical Shift (δ, ppm) Solvent
This compound(CH₃)₃GeCl~0.8CDCl₃
Trimethylgermanol(CH₃)₃GeOH~0.3 (CH₃), variable (OH)CDCl₃
Hexamethyldigermoxane[(CH₃)₃Ge]₂O~0.2CDCl₃

Note: Chemical shifts can vary slightly depending on the solvent, concentration, and temperature.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Hydrolysis in a Reaction with this compound

  • Glassware Preparation: Thoroughly wash all glassware and dry it in an oven at 120 °C for at least 4 hours. Assemble the glassware while still hot under a stream of dry nitrogen or argon gas.

  • Solvent and Reagent Preparation: Use freshly opened anhydrous solvents or solvents dried and distilled from an appropriate drying agent. Ensure all other reagents are anhydrous.

  • Reaction Setup: Assemble the reaction apparatus under a positive pressure of an inert gas. A balloon filled with nitrogen or argon attached to the reaction flask via a needle is a simple method.

  • Addition of Reagents: Add the anhydrous solvent and other reagents to the reaction flask via syringe or cannula.

  • Addition of this compound: Add this compound dropwise to the reaction mixture at the desired temperature.

  • Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC, NMR).

  • Work-up: Quench the reaction with a suitable reagent. Be aware that adding aqueous solutions will hydrolyze any remaining this compound.

Visualizations

Hydrolysis_Pathway CTMG This compound ((CH₃)₃GeCl) TMGOH Trimethylgermanol ((CH₃)₃GeOH) CTMG->TMGOH + H₂O - HCl H2O Water (H₂O) HMDGO Hexamethyldigermoxane ([(CH₃)₃Ge]₂O) TMGOH->HMDGO + (CH₃)₃GeOH - H₂O HCl Hydrochloric Acid (HCl) H2O_2 Water (H₂O)

Caption: Hydrolysis pathway of this compound.

Troubleshooting_Workflow Start Reaction Issue Encountered LowYield Low Product Yield? Start->LowYield Precipitate Unexpected Precipitate? LowYield->Precipitate No CheckAnhydrous Verify Anhydrous Conditions (Solvents, Glassware) LowYield->CheckAnhydrous Yes Acidic Reaction Acidic? Precipitate->Acidic No CheckAmine Amine Present? (Ammonium Salt) Precipitate->CheckAmine Yes NMR_Impurity Unexpected NMR Signal? Acidic->NMR_Impurity No AddBase Add Non-Nucleophilic Base (e.g., Triethylamine) Acidic->AddBase Yes IdentifyImpurity Identify Impurity using ¹H NMR Data Table NMR_Impurity->IdentifyImpurity Yes End Problem Resolved NMR_Impurity->End No CheckAnhydrous->End HMDGO_Check Consider Hexamethyldigermoxane (Improve Drying) CheckAmine->HMDGO_Check No CheckAmine->End Yes HMDGO_Check->End AddBase->End IdentifyImpurity->CheckAnhydrous

Caption: Troubleshooting workflow for this compound reactions.

Technical Support Center: Improving the Efficiency of Trimethylgermylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for trimethylgermylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their trimethylgermylation procedures. Given the close relationship and analogous reactivity between organogermanium and organosilicon compounds, many of the principles and troubleshooting strategies for trimethylsilylation are applicable to trimethylgermylation and are referenced throughout this guide.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents for trimethylgermylation?

A1: The most common reagents for introducing a trimethylgermyl group (-Ge(CH₃)₃) are trimethylgermyl chloride (Me₃GeCl) and hexamethyldigermane (B1588625) (Me₃Ge-GeMe₃). Analogous to trimethylsilylation, trimethylgermyl chloride is a versatile reagent for the germylation of alcohols, amines, and thiols, typically in the presence of a base.[1] Hexamethyldigermane can also be used, often under different reaction conditions, for instance, in radical reactions or with metal catalysis.

Q2: Why is my trimethylgermylation reaction failing or giving low yields?

A2: Low yields in trimethylgermylation reactions can stem from several factors, many of which are common in moisture-sensitive reactions. Key areas to investigate include:

  • Moisture: Trimethylgermylating agents are sensitive to moisture, which can consume the reagent. Ensure all glassware is rigorously dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Reagent Quality: The purity of the substrate, trimethylgermylating agent, and solvent is crucial. Impurities can lead to side reactions or inhibition of the desired reaction.

  • Inadequate Base: When using trimethylgermyl chloride, a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine (B128534), pyridine, imidazole) is often required to neutralize the HCl byproduct.[3] Insufficient or inappropriate base can halt the reaction.

  • Steric Hindrance: Highly hindered substrates may react slowly. More reactive germylating agents or harsher reaction conditions might be necessary.[4]

Q3: How do I choose the right solvent for my trimethylgermylation reaction?

A3: The choice of solvent is critical and depends on the substrate and the germylating agent. Aprotic, non-polar to polar solvents are generally preferred. Common choices include:

The solvent should be anhydrous and inert to the reaction conditions. For reactions with trimethylgermyl chloride and a base, solvents like DCM or THF are often suitable.

Q4: How can I remove the trimethylgermyl protecting group?

A4: Deprotection of trimethylgermyl ethers is analogous to the cleavage of trimethylsilyl (B98337) ethers. Common methods include:

  • Fluoride (B91410) Ion Sources: Reagents like tetrabutylammonium (B224687) fluoride (TBAF) are highly effective for cleaving Ge-O bonds due to the high strength of the Ge-F bond.[4]

  • Acidic Conditions: Mild acidic conditions, such as acetic acid in aqueous THF, can be used. The stability of germyl (B1233479) ethers to acid is generally lower than that of the corresponding silyl (B83357) ethers.[6][7]

  • Basic Conditions: While more stable to base than to acid, prolonged exposure to strong basic conditions can also cleave trimethylgermyl ethers.[5]

Q5: How does the stability of a trimethylgermyl protecting group compare to a trimethylsilyl (TMS) group?

A5: Generally, trimethylgermyl ethers are more labile (less stable) than their trimethylsilyl counterparts, particularly under acidic conditions.[7] This difference in stability can be exploited in orthogonal protection strategies where selective deprotection is required. The increased lability is attributed to the longer and more polarizable Ge-O bond compared to the Si-O bond.

Troubleshooting Guides

Low or No Product Formation
Symptom Possible Cause Suggested Solution
No reaction observed (starting material recovered) Inactive germylating reagentUse a freshly opened bottle or distill the trimethylgermyl chloride. Ensure proper storage conditions (cool, dry, inert atmosphere).
Insufficiently reactive germylating agent for a hindered substrateConsider using a more reactive agent, analogous to using TMSOTf instead of TMSCl in silylation.
Reaction temperature is too lowGradually increase the reaction temperature and monitor the progress by TLC or GC.
Low yield of desired product Presence of moisture in the reactionFlame-dry or oven-dry all glassware before use. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar).[2]
Sub-optimal reaction time or temperaturePerform a time-course study to determine the optimal reaction time. Optimize the temperature to balance reaction rate and potential side reactions.
Incorrect stoichiometry of reagentsCarefully measure all reagents. For reactions with Me₃GeCl, ensure at least one equivalent of base is used per hydroxyl/amine group.
Competing side reactionsAnalyze the crude reaction mixture by NMR or MS to identify byproducts. This can help diagnose issues like decomposition of starting material or product.
Formation of Multiple Products
Symptom Possible Cause Suggested Solution
Multiple spots on TLC, complex NMR spectrum Partial reaction (mixture of starting material and product)Increase reaction time, temperature, or the amount of germylating agent.
Over-germylation of poly-functionalized substratesUse a limited amount of the germylating agent and monitor the reaction closely. Consider using a bulkier germyl protecting group for selective protection of less hindered sites.
Side reactions due to reactive functional groupsProtect other reactive functional groups in the molecule before performing the trimethylgermylation.
Decomposition of product during workup or purificationUse milder workup conditions (e.g., avoid strong acids or bases). Consider if the product is unstable on silica (B1680970) gel and explore alternative purification methods like distillation or crystallization.

Data Presentation

Table 1: Comparison of Common Silylating and Analogous Germylating Agents
ReagentAbbreviationCommon UseKey Considerations
Trimethylsilyl ChlorideTMSClGeneral purpose silylation of alcohols, amines, thiols.Generates HCl, requiring a base. Moisture sensitive.[8]
Trimethylgermyl Chloride Me₃GeCl Analogous general purpose germylation. Generates HCl, requiring a base. Highly moisture sensitive.
HexamethyldisilazaneHMDSSilylation of alcohols and amines.Byproduct is ammonia. Often requires a catalyst (e.g., TMSCl).
Hexamethyldigermane (Me₃Ge)₂ Potential for germylation, possibly under radical or catalytic conditions. Less common, specific conditions need to be determined.
N,O-Bis(trimethylsilyl)acetamideBSAHighly reactive silylating agent.Byproducts are neutral and volatile.
N,O-Bis(trimethylgermyl)acetamide(Not commonly available)--
Table 2: Relative Stability of Silyl Ethers (Analogous Trends Expected for Germyl Ethers)

This table shows the relative rates of acidic hydrolysis for various silyl ethers. A similar trend, with overall lower stability, is expected for the corresponding germyl ethers.

Silyl GroupAbbreviationRelative Rate of Hydrolysis (vs. TMS=1)
TrimethylsilylTMS1
TriethylsilylTES64
tert-ButyldimethylsilylTBDMS / TBS20,000
TriisopropylsilylTIPS700,000
tert-ButyldiphenylsilylTBDPS5,000,000
Data adapted from sources on silyl ether stability.[9]

Experimental Protocols

Protocol 1: General Procedure for Trimethylgermylation of a Primary Alcohol

Disclaimer: This is a general protocol adapted from standard silylation procedures and should be optimized for specific substrates.

Materials:

  • Primary alcohol (1.0 eq)

  • Trimethylgermyl chloride (1.2 eq)

  • Triethylamine (1.5 eq, distilled)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, syringes, septa, inert gas line (N₂ or Ar)

Procedure:

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool under an inert atmosphere.

  • Dissolve the primary alcohol (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.5 eq) to the solution via syringe.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trimethylgermyl chloride (1.2 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or flash column chromatography.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dry Glassware & Inert Atmosphere dissolve Dissolve Substrate in Anhydrous Solvent start->dissolve add_base Add Base (e.g., Et3N) dissolve->add_base cool Cool to 0 °C add_base->cool add_reagent Add Me3GeCl Dropwise cool->add_reagent react Stir at RT & Monitor (TLC/GC) add_reagent->react quench Quench Reaction (e.g., NaHCO3) react->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Purify (Distillation/Chromatography) dry->purify

Caption: General workflow for a trimethylgermylation reaction.

troubleshooting_workflow start Low Yield in Trimethylgermylation Reaction check_moisture Check for Moisture Contamination start->check_moisture check_reagents Verify Reagent Quality & Stoichiometry check_moisture->check_reagents No moisture_yes Redry Glassware/Solvents, Use Inert Atmosphere check_moisture->moisture_yes Yes check_conditions Assess Reaction Conditions check_reagents->check_conditions OK reagents_issue Use Fresh Reagents, Verify Stoichiometry check_reagents->reagents_issue Issue Found conditions_issue Optimize Temperature & Time, Consider a Catalyst check_conditions->conditions_issue Sub-optimal success Improved Yield check_conditions->success Optimal moisture_yes->success reagents_issue->success conditions_issue->success

Caption: Troubleshooting flowchart for low-yield reactions.

References

Technical Support Center: Scaling Up Synthesis Involving Chlorotrimethylgermane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with chlorotrimethylgermane. This resource provides essential information, troubleshooting guides, and frequently asked questions to ensure the safe and efficient scale-up of your chemical syntheses.

Safety First: Handling this compound

This compound is a hazardous chemical that requires strict safety protocols.[1] It is highly flammable, corrosive, and reacts violently with water.[2] Adherence to safety guidelines is critical, especially during scale-up operations.

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, tightly fitting safety goggles, a face shield, and a flame-retardant lab coat.[3]

  • Ventilation: All manipulations must be performed in a well-ventilated chemical fume hood.

  • Inert Atmosphere: Due to its high moisture sensitivity, handle and store this compound under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[4] Ensure a suitable fire extinguisher (e.g., dry sand, dry chemical, or alcohol-resistant foam) is readily available.

  • Grounding: Ground and bond all containers and receiving equipment to prevent static discharge, which can ignite flammable vapors.[2]

  • Spill Management: In case of a spill, evacuate the area. Use an inert absorbent material (e.g., sand or silica (B1680970) gel) for containment. Do not use water.[2]

Summary of Hazard Information
Hazard StatementGHS CodeDescription
Highly flammable liquid and vaporH225The substance is a flammable liquid with a low flash point.[1][5]
Causes severe skin burns and eye damageH314Direct contact can cause serious chemical burns.[1][5]
Reacts violently with water-Contact with moisture can release corrosive hydrogen chloride gas.[2]

Frequently Asked Questions (FAQs)

Q1: Why is it critical to use an inert atmosphere when working with this compound?

A1: this compound is highly sensitive to moisture.[2] It readily hydrolyzes upon contact with water or humid air to form trimethylgermanol and corrosive hydrogen chloride (HCl) gas. This hydrolysis not only consumes your reagent but the HCl generated can also catalyze unwanted side reactions or degrade sensitive functional groups in your substrate, leading to lower yields and complex product mixtures.

Q2: My reaction yield decreased significantly when I scaled up from 1g to 100g. What are the likely causes?

A2: Several factors can contribute to decreased yield upon scale-up. The most common issues are related to inefficient heat and mass transfer.[6] In a larger flask, mixing may not be as efficient, leading to localized "hot spots" or areas of high concentration, which can promote side reactions. Additionally, heat generated from an exothermic reaction is harder to dissipate in a larger volume, potentially causing thermal degradation of reactants or products. Re-optimization of stirring speed, reaction temperature, and the rate of reagent addition is often necessary.[7]

Q3: What type of reaction vessel is recommended for a 5L scale reaction involving this compound?

A3: For a 5L scale, a jacketed glass reactor is highly recommended.[7] The jacket allows for precise temperature control by circulating a heating or cooling fluid, which is crucial for managing the reaction exotherm. The glass construction allows for visual monitoring of the reaction mixture to detect changes in color, precipitation, or viscosity.[7] The reactor should be equipped with an overhead mechanical stirrer for efficient mixing, a condenser, an inert gas inlet, and a pressure-equalizing dropping funnel for controlled reagent addition.

Q4: How should I properly quench a large-scale reaction involving excess this compound?

A4: Quenching must be done carefully and with cooling, as the reaction with protic solvents is exothermic. A common method is to slowly add the reaction mixture to a separate, well-stirred, and cooled vessel containing a suitable quenching agent. A non-aqueous solvent like isopropanol (B130326) can be used to react with the excess this compound, followed by a later aqueous wash. Avoid quenching directly with water, as the reaction can be violent and release significant amounts of HCl gas.[2]

Q5: What are the best practices for purifying a product derived from a reaction with this compound?

A5: The purification strategy depends on the properties of your product.

  • Distillation: If your product is a thermally stable liquid with a boiling point significantly different from impurities, distillation is an effective method for large-scale purification.[8]

  • Crystallization: For solid products, crystallization is often the most scalable and cost-effective purification technique.[9] A careful selection of the solvent system is crucial to ensure high recovery and purity.

  • Chromatography: While effective, large-scale column chromatography can be resource-intensive. It is typically used for high-value products or when other methods fail to provide the required purity.

  • Aqueous Work-up: During work-up, washes with a mild base (e.g., saturated sodium bicarbonate solution) can be used to neutralize residual HCl and remove water-soluble byproducts.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Reaction Fails to Initiate or Proceeds Slowly 1. Reagent quality has degraded due to moisture exposure. 2. Inadequate reaction temperature. 3. Poor mixing on a larger scale.1. Use a fresh bottle of this compound or distill the reagent under an inert atmosphere before use. 2. Verify internal reaction temperature with a calibrated probe. Slowly increase the temperature if necessary. 3. Switch from magnetic stirring to an overhead mechanical stirrer. Ensure the impeller is appropriately sized for the vessel.
Formation of a White Precipitate (Solid) in the Reaction 1. Hydrolysis of this compound forming trimethylgermanol and its derivatives. 2. Precipitation of a salt byproduct. 3. Product insolubility in the reaction solvent at the current concentration.1. Ensure the entire system is scrupulously dry and maintained under a positive pressure of inert gas. 2. This is often expected. Ensure stirring is adequate to maintain a mobile slurry. 3. Add more anhydrous solvent to maintain a stirrable mixture.
Difficult or Uncontrollable Exotherm During Reagent Addition 1. Rate of addition is too fast for the reactor's heat removal capacity. 2. Insufficient pre-cooling of the reaction mixture.1. Reduce the addition rate of the limiting reagent. Use a syringe pump or a pressure-equalizing dropping funnel for better control. 2. Pre-cool the reaction vessel to a lower temperature before starting the addition. Monitor the internal temperature closely.
Product Contaminated with Siloxanes or Germanoxanes The product, containing a trimethylgermyl group, is unstable to the aqueous work-up or purification conditions (e.g., silica gel chromatography).1. Minimize contact time with water during the work-up. 2. Use a buffered aqueous solution if your product is pH-sensitive. 3. Consider deactivating silica gel with a base (e.g., triethylamine) before chromatography or use an alternative stationary phase like alumina.

Experimental Protocols

General Protocol: Nucleophilic Substitution with this compound

This protocol outlines a general procedure for the introduction of a trimethylgermyl group onto a nucleophile (e.g., an alcohol to form a germyl (B1233479) ether). Note: All quantities and conditions should be optimized on a small scale before attempting a large-scale reaction.

Materials:

  • Substrate (e.g., alcohol, R-OH)

  • This compound ((CH₃)₃GeCl)

  • Anhydrous non-protic solvent (e.g., THF, Dichloromethane)

  • Anhydrous base (e.g., Triethylamine, Pyridine, or Imidazole)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reactor Setup: Assemble a multi-neck, jacketed glass reactor equipped with a mechanical stirrer, thermometer, condenser, and an inert gas inlet. Ensure all glassware is oven- or flame-dried before assembly.

  • Inerting: Purge the reactor with inert gas for at least 30 minutes to remove air and moisture. Maintain a positive pressure of inert gas throughout the reaction.

  • Charging Reagents: Charge the substrate, anhydrous solvent, and base to the reactor. Begin stirring to ensure a homogeneous mixture.

  • Temperature Control: Cool the reactor to the desired temperature (typically 0 °C for initial trials) by circulating coolant through the jacket.

  • Reagent Addition: Add this compound dropwise via a pressure-equalizing dropping funnel or a syringe pump. Monitor the internal temperature closely. If a significant exotherm is observed, slow down the rate of addition.

  • Reaction Monitoring: Allow the reaction to stir at the set temperature. Monitor the progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS) until the starting material is consumed.

  • Work-up and Isolation:

    • Once the reaction is complete, filter off any precipitated salts (e.g., triethylammonium (B8662869) chloride) under an inert atmosphere.

    • Concentrate the filtrate under reduced pressure.

    • The crude product can then be purified by distillation, crystallization, or chromatography as determined during small-scale optimization.[8][10]

Visualizations

Experimental Workflow Diagram

G General Experimental Workflow for this compound Reactions A Reactor Setup (Dry Glassware) B Inert Atmosphere Purge (N2 or Ar) A->B C Charge Substrate, Solvent, & Base B->C D Cool to Target Temperature C->D E Slow Addition of This compound D->E F Reaction Monitoring (TLC, GC, etc.) E->F G Reaction Quench & Work-up F->G H Product Purification (Distillation, Crystallization, etc.) G->H I Final Product Analysis H->I G Troubleshooting Flowchart for Scale-Up Issues Start Low Yield on Scale-Up? Heat Was Exotherm Controlled? Start->Heat Mixing Is Mixing Adequate? Heat->Mixing Yes Sol_Heat Improve Cooling: - Lower Jacket Temp - Slow Addition Rate Heat->Sol_Heat No Moisture Was System Kept Anhydrous? Mixing->Moisture Yes Sol_Mixing Improve Agitation: - Use Overhead Stirrer - Increase RPM - Check Impeller Mixing->Sol_Mixing No Sol_Moisture Improve Inerting: - Dry Solvents/Reagents - Check for Leaks - Use Fresh Reagent Moisture->Sol_Moisture No End Re-optimize Conditions Moisture->End Yes Sol_Heat->End Sol_Mixing->End Sol_Moisture->End

References

Navigating Flow Synthesis with Germane Compounds: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for optimizing and troubleshooting flow synthesis reactions involving germane (B1219785) compounds. Given the unique reactivity and significant hazards associated with germane and its derivatives, this guide emphasizes safety, systematic optimization strategies, and common problem-solving in a continuous flow environment.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using flow chemistry for reactions with germane compounds?

A1: Flow chemistry offers several key advantages over traditional batch processing for reactions involving hazardous materials like germane compounds:

  • Enhanced Safety: The small internal volume of flow reactors minimizes the quantity of hazardous material present at any given time, significantly reducing the risk associated with accidental releases or thermal runaways.[1][2] In-situ generation and immediate consumption of highly reactive intermediates are also possible.[3]

  • Precise Process Control: Continuous flow systems allow for superior control over reaction parameters such as temperature, pressure, residence time, and stoichiometry, leading to improved selectivity and yield.[4]

  • Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors ensures efficient heat exchange, preventing the formation of hot spots in exothermic reactions.[5] This also facilitates rapid mixing.

  • Scalability: Once a process is optimized on a lab-scale flow reactor, it can often be scaled up by running the system for longer durations or by "numbering up" (running multiple reactors in parallel), avoiding the complex re-optimization often required for batch processes.[6]

Q2: What are the major safety concerns when working with germane (GeH4) in a flow setup?

A2: Germane (GeH4) is a highly toxic and flammable gas, posing significant safety risks. Key concerns include:

  • Toxicity: Germane is fatal if inhaled, causing severe respiratory irritation and potential kidney damage.[7]

  • Flammability and Explosivity: Germane is an extremely flammable gas that can form explosive mixtures with air and may ignite spontaneously.[5][8] Cylinders can explode if heated.[7]

  • Leakage: Given that it is a gas, ensuring a leak-free system is paramount. Continuous monitoring for leaks is essential.

Q3: What type of flow reactor is best suited for reactions with germane compounds?

A3: The choice of reactor depends on the specific reaction. For gas-liquid reactions, which are common with germane, several options exist:

  • Packed-Bed Reactors (PBRs): These are suitable for reactions involving a solid catalyst. The reactor is filled with catalyst particles, and the gas and liquid phases flow through it.[9][10][11]

  • Tube-in-Tube Reactors: These are effective for introducing gases into a liquid stream, providing excellent gas-liquid mixing.[12]

  • Photochemical Reactors: For reactions initiated by light, specialized photoreactors with transparent tubing (e.g., FEP or quartz) and a light source (e.g., LEDs) are necessary.[13][14]

Q4: How can I safely handle germane gas in a laboratory setting for flow chemistry?

A4: Safe handling of germane requires strict adherence to safety protocols:

  • Ventilation: Always work in a well-ventilated area, preferably within a fume hood with dedicated exhaust.[8][15]

  • Gas Detection: Use a continuous gas monitoring system with alarms set to detect germane concentrations below the permissible exposure limits.[7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a lab coat, and, in case of inadequate ventilation, respiratory protection.[8]

  • System Integrity: Ensure all fittings and tubing are chemically compatible with germane and are pressure-rated for the intended use. The system should be leak-tested with an inert gas before introducing germane.

  • Emergency Preparedness: Have an emergency response plan in place. Ensure that safety equipment, such as a self-contained breathing apparatus, is readily available.[13] Do not extinguish a germane gas fire unless the leak can be stopped safely.[5]

Section 2: Troubleshooting Guide

This guide addresses common issues encountered during the flow synthesis of germane compounds.

Problem Potential Cause(s) Recommended Solution(s)
Low Conversion 1. Insufficient residence time.2. Reaction temperature is too low.3. Inefficient mixing of gas and liquid phases.4. Catalyst deactivation (if applicable).1. Decrease the flow rate to increase residence time.2. Increase the temperature in controlled increments.3. Use a static mixer or a tube-in-tube reactor to improve gas-liquid contact.4. Replace or regenerate the catalyst in the packed-bed reactor.
Poor Selectivity / Byproduct Formation 1. Residence time is too long.2. Reaction temperature is too high.3. Incorrect stoichiometry.1. Increase the flow rate to shorten the residence time.2. Decrease the reaction temperature.3. Adjust the relative flow rates of the germane and substrate solutions to optimize the molar ratio.
Clogging in the Reactor 1. Precipitation of starting materials, products, or byproducts.2. Incompatible solvent.3. Solid byproducts from side reactions.1. Increase the temperature to improve solubility.2. Select a solvent in which all components are highly soluble under the reaction conditions.3. Optimize reaction parameters to minimize byproduct formation. Consider using a back-pressure regulator to keep components in the liquid phase.[16]
Inconsistent Results / Poor Reproducibility 1. Fluctuations in pump flow rates.2. Unstable temperature control.3. Inconsistent gas delivery pressure.4. Degradation of starting materials.1. Ensure pumps are properly primed and calibrated. Use high-quality pumps for stable flow.2. Verify the accuracy of the temperature controller and ensure good thermal contact with the reactor.3. Use a high-precision mass flow controller for the germane gas.4. Prepare fresh solutions of reagents before each run.
Pressure Fluctuations in the System 1. Formation of gas bubbles (outgassing).2. Inconsistent pump performance.3. Partial clogging in the system.1. Degas solvents before use. A back-pressure regulator can help maintain a stable pressure and prevent outgassing.[17]2. Check pumps for leaks or air bubbles in the lines.3. Investigate for potential blockages as described above.

Section 3: Experimental Protocols and Data Presentation

While specific, detailed experimental protocols for flow synthesis with germane compounds are not widely published, a general methodology for optimizing such a reaction is presented below. This protocol should be adapted based on the specific chemistry being investigated.

General Protocol for Flow Synthesis Optimization
  • System Setup and Safety Check:

    • Assemble the flow reactor system (e.g., pumps, T-mixer, reactor coil or packed-bed, back-pressure regulator) inside a ventilated fume hood.

    • Install a germane gas detector.

    • Leak-test the entire system with an inert gas (e.g., nitrogen or argon).

    • Ensure all safety measures are in place, including access to emergency shutdown procedures.

  • Preparation of Reagent Solutions:

    • Prepare stock solutions of the substrate and any other liquid reagents in a suitable, degassed solvent.

  • Reaction Optimization (Design of Experiments - DoE):

    • A systematic approach like Design of Experiments (DoE) is recommended over a one-factor-at-a-time (OFAT) approach to efficiently explore the reaction parameter space.[18]

    • Identify key reaction parameters (factors) to be optimized.

    • Define a range for each parameter.

Parameter Typical Range (Starting Point) Control Method
Temperature Ambient to 150 °CReactor heating module
Pressure 5 - 20 barBack-Pressure Regulator (BPR)
Substrate Flow Rate 0.1 - 1.0 mL/minSyringe or HPLC pump
Germane Flow Rate 1 - 10 mL/minMass Flow Controller (MFC)
Substrate Concentration 0.1 - 0.5 MPre-prepared solution
  • Data Collection and Analysis:

    • For each set of experimental conditions, allow the system to reach a steady state before collecting a sample.

    • Analyze the output stream using an appropriate analytical technique (e.g., GC-MS, NMR with an internal standard) to determine conversion and selectivity.

    • Use statistical software to analyze the DoE results and identify optimal conditions.

Section 4: Visualizing Workflows and Logic

Experimental Workflow for Optimization

The following diagram illustrates a typical workflow for optimizing a gas-liquid flow reaction involving germane.

G cluster_prep Preparation cluster_doe Optimization Cycle cluster_analysis Analysis & Finalization prep_reagents Prepare Reagent Solutions define_params Define DoE Parameters (Temp, Pressure, Flow Rates) prep_reagents->define_params setup_reactor Assemble & Leak-Test Flow Reactor setup_reactor->define_params run_exp Run Experiment at Defined Setpoint define_params->run_exp collect_sample Collect Sample at Steady State run_exp->collect_sample analyze_sample Analyze Sample (GC-MS, NMR) collect_sample->analyze_sample analyze_sample->run_exp Iterate model_results Model DoE Results analyze_sample->model_results det_optimum Determine Optimal Conditions model_results->det_optimum validate_optimum Validate Optimal Conditions det_optimum->validate_optimum

Caption: Workflow for flow synthesis optimization.
Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common issues like low conversion or poor selectivity.

G start Problem Identified (e.g., Low Conversion) check_res_time Is Residence Time Sufficient? start->check_res_time increase_res_time Action: Decrease Flow Rate check_res_time->increase_res_time No check_temp Is Temperature Optimal? check_res_time->check_temp Yes increase_res_time->check_temp adjust_temp Action: Increase/Decrease Temp. check_temp->adjust_temp No check_mixing Is Gas-Liquid Mixing Efficient? check_temp->check_mixing Yes adjust_temp->check_mixing improve_mixing Action: Use Static Mixer check_mixing->improve_mixing No check_stoich Is Stoichiometry Correct? check_mixing->check_stoich Yes improve_mixing->check_stoich adjust_stoich Action: Adjust Relative Flow Rates check_stoich->adjust_stoich No end_ok Problem Resolved check_stoich->end_ok Yes adjust_stoich->end_ok

Caption: Decision tree for troubleshooting.

References

Technical Support Center: Safe Handling of Chlorotrimethylgermane and its Decomposition Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential information for the safe handling of chlorotrimethylgermane and its hazardous decomposition products. Please familiarize yourself with these procedures before commencing any experiment involving this reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

A1: this compound ((CH₃)₃GeCl) is a flammable and corrosive organogermanium compound.[1][2][3][4] It is highly sensitive to moisture and light.[1] The primary hazards are its flammability and the corrosive nature of both the compound itself and its decomposition products.[1][2][3]

Q2: What are the hazardous decomposition products of this compound?

A2: The primary hazardous decomposition products include:

  • Hydrogen Chloride (HCl): A corrosive gas formed upon contact with water (hydrolysis).

  • Carbon Monoxide (CO) and Carbon Dioxide (CO₂): Formed during thermal decomposition.[1]

  • Germanium Oxides: Also a product of thermal decomposition.

Q3: Under what conditions does this compound decompose?

A3: Decomposition can be initiated by:

  • Moisture: Reacts with water to produce hydrogen chloride gas.

  • Heat or Light: Thermal decomposition can release irritating and toxic gases and vapors.[1]

  • Strong Oxidizing Agents: Can lead to vigorous or violent reactions.

Q4: What are the immediate first aid measures in case of exposure?

A4:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.

In all cases of exposure, seek immediate medical attention.

Troubleshooting Guide

Issue Possible Cause Recommended Action
White fumes observed when opening the reagent bottle. Exposure of this compound to atmospheric moisture, leading to the formation of HCl gas.Work in a well-ventilated fume hood and handle the reagent under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is scrupulously dried before use.
Unexpected pressure buildup in the reaction vessel. Decomposition of this compound due to residual moisture or an exothermic reaction.Ensure the reaction is properly cooled and vented. Do not seal the reaction vessel tightly unless a pressure-equalizing addition funnel or a bubbler is used.
A solid precipitate forms upon addition of this compound to a reaction mixture. The precipitate could be a salt byproduct or an insoluble germanium compound.The nature of the precipitate will depend on the specific reaction. It is important to characterize the solid to ensure it is not a hazardous byproduct.
The reaction is not proceeding as expected. The this compound may have degraded due to improper storage.Use a fresh bottle of the reagent. Ensure the reagent is stored in a cool, dry, dark place under an inert atmosphere.

Data Presentation

PropertyValue
Molecular Formula C₃H₉ClGe
Molecular Weight 153.20 g/mol [5]
Boiling Point 102 °C[1]
Melting Point -13 °C[1]
Density 1.24 g/mL at 25 °C[1]
Flash Point 1 °C[4]

Experimental Protocols

Protocol 1: Controlled Quenching of Unused this compound

This procedure should be performed in a well-ventilated fume hood, under an inert atmosphere.

Materials:

  • Unused this compound solution in an inert solvent (e.g., hexane, toluene).

  • Anhydrous isopropanol (B130326).

  • Anhydrous methanol (B129727).

  • Deionized water.

  • Reaction flask equipped with a magnetic stirrer, addition funnel, and a nitrogen/argon inlet.

  • Ice bath.

Procedure:

  • Cool the reaction flask containing the this compound solution in an ice bath.

  • Slowly add anhydrous isopropanol dropwise via the addition funnel with vigorous stirring. Monitor for any temperature increase or gas evolution.

  • Once the addition of isopropanol is complete and no further reaction is observed, slowly add anhydrous methanol in a similar dropwise manner.

  • After the methanol addition is complete, slowly and cautiously add deionized water dropwise. Be prepared for a potentially vigorous reaction and gas evolution (HCl).

  • Once the quenching is complete, the resulting mixture can be neutralized with a mild base (e.g., sodium bicarbonate solution) before disposal.

Protocol 2: Small Spill Cleanup and Neutralization

For spills of a few milliliters. For larger spills, evacuate the area and contact emergency services.

Materials:

  • Inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Sodium bicarbonate or soda ash.

  • A scoop or other non-sparking tool for cleanup.

  • A labeled, sealable container for hazardous waste.

  • Appropriate Personal Protective Equipment (PPE).

Procedure:

  • Evacuate all non-essential personnel from the immediate area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material.

  • Once the liquid is absorbed, slowly and carefully add sodium bicarbonate or soda ash to the absorbent material to neutralize the residual acid (HCl) formed from hydrolysis.

  • Using non-sparking tools, scoop the mixture into a labeled, sealable container for hazardous waste disposal.

  • Wipe the spill area with a damp cloth, and then decontaminate the area with a suitable cleaning agent.

  • Dispose of all contaminated materials as hazardous waste according to your institution's guidelines.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_spill Spill Encountered cluster_cleanup Cleanup and Neutralization cluster_disposal Disposal prep1 Don Appropriate PPE prep2 Work in Fume Hood prep1->prep2 prep3 Ensure Inert Atmosphere prep2->prep3 spill Small this compound Spill absorb Cover with Inert Absorbent spill->absorb Immediate Action neutralize Add Sodium Bicarbonate absorb->neutralize After Absorption collect Collect in Waste Container neutralize->collect Once Neutralized dispose Dispose as Hazardous Waste collect->dispose

Caption: Workflow for handling a small spill of this compound.

logical_relationship compound This compound condition1 Moisture/Water compound->condition1 reacts with condition2 Heat/Light compound->condition2 decomposes with condition3 Strong Oxidizing Agents compound->condition3 reacts with product1 Hydrogen Chloride (HCl) condition1->product1 produces product2 Carbon Monoxide (CO) Carbon Dioxide (CO2) condition2->product2 produces product3 Germanium Oxides condition2->product3 produces product4 Vigorous Reaction condition3->product4 leads to

Caption: Decomposition pathways of this compound.

References

Technical Support Center: Safe Handling of Chlorotrimethylgermane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and use of chlorotrimethylgermane. The following sections offer troubleshooting advice and frequently asked questions to ensure safe and successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a hazardous chemical that presents two main risks. It is a highly flammable liquid and vapor, and it causes severe skin burns and eye damage.[1][2][3] The substance is classified as a Flammable Liquid, Category 2, and Skin Corrosion, Category 1B.[3][4][5] It is crucial to handle this chemical with appropriate personal protective equipment in a controlled environment.

Q2: What are the key physical and chemical properties of this compound?

A2: Understanding the physical and chemical properties of this compound is vital for its safe handling and use in experiments.

PropertyValue
Molecular Formula C₃H₉ClGe
Molecular Weight 153.20 g/mol [3]
Appearance Liquid[6][7]
Boiling Point 102 °C[3][5][6][7]
Melting Point -13 °C[3][5][6][7]
Density 1.24 g/mL at 25 °C[3][5][6][7]
Flash Point 1 °C (33.8 °F) - closed cup[3][4][5]

Q3: What personal protective equipment (PPE) is mandatory when handling this compound?

A3: Due to its flammable and corrosive nature, a comprehensive suite of personal protective equipment is required.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.[3][5]To protect against splashes that can cause severe eye damage.
Hand Protection Chemical-resistant gloves (e.g., Butyl or Nitrile rubber).To prevent skin contact which can lead to severe burns.
Body Protection Flame-retardant and chemical-resistant lab coat or coveralls.To protect against splashes and fire hazards.
Respiratory Protection Use in a well-ventilated area or with a chemical fume hood. If ventilation is inadequate, a respirator with an appropriate filter (e.g., type ABEK (EN14387)) should be used.[3][5]To avoid inhalation of harmful vapors.
Footwear Closed-toe, chemical-resistant shoes.To protect feet from spills.

Experimental Protocols

Given that this compound is analogous in reactivity to silylating agents, the following is a representative protocol for a germylation reaction, adapted from a standard silylation procedure. This protocol should be performed by trained personnel in a laboratory setting.

Protocol: Germylation of a Primary Alcohol

Objective: To protect a primary alcohol by converting it into a trimethylgermyl ether.

Materials:

  • This compound

  • Primary alcohol (e.g., benzyl (B1604629) alcohol)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Triethylamine (B128534) (Et₃N)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Schlenk flask or flame-dried round-bottom flask with a septum

  • Syringes and needles

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Set up a flame-dried Schlenk flask containing a magnetic stir bar under an inert atmosphere.

  • To the flask, add the primary alcohol (1.0 equivalent) dissolved in anhydrous DCM.

  • Add triethylamine (1.5 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add this compound (1.2 equivalents) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by Thin Layer Chromatography).

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography.

Germylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Flame-dry flask under inert gas B 2. Add alcohol and anhydrous DCM A->B C 3. Add triethylamine B->C D 4. Cool to 0°C C->D Proceed to reaction E 5. Add this compound D->E F 6. Warm to RT and stir E->F G 7. Quench with NaHCO3 F->G Proceed to work-up H 8. Extraction G->H I 9. Dry and concentrate H->I J 10. Purify product I->J Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Experiment Fails Cause1 Low Yield Problem->Cause1 Cause2 Side Products Problem->Cause2 Cause3 Purification Issues Problem->Cause3 Sol1 Check for Moisture Verify Reagent Activity Optimize Stoichiometry Cause1->Sol1 Sol2 Use Anhydrous Solvent Control Stoichiometry Optimize Temp/Time Cause2->Sol2 Sol3 Thorough Work-up Gentle Extraction Use Brine Cause3->Sol3

References

mitigating static discharge when using chlorotrimethylgermane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating static discharge when working with chlorotrimethylgermane.

Troubleshooting Guide: Static Discharge Issues

Issue Possible Cause Solution
Visible spark when pouring or transferring this compound. Buildup of static electricity due to friction between the liquid and the container.[1][2]Immediately stop the transfer. Ensure proper grounding and bonding of all conductive containers before resuming.[1][3][4]
Suspected static discharge in a non-conductive (glass or plastic) receiving container. Static charge accumulation on the liquid's surface.[1][5]Use a grounded metal dip pipe or grounding rod that extends into the liquid within the non-conductive container.[1][6]
Static buildup in cold, dry laboratory environments. Low humidity increases the likelihood of static electricity generation.[7]Increase the relative humidity in the work area if possible. Be extra vigilant with grounding and bonding procedures in low-humidity conditions.
Feeling a shock when handling containers. The operator's body has accumulated a static charge.Before handling containers, discharge any personal static electricity by touching a grounded metal object.[2][4] Consider using static-dissipating footwear.[8]

Frequently Asked Questions (FAQs)

Q1: What are the primary fire and explosion hazards associated with this compound?

A1: this compound is a highly flammable liquid (Category 2) with a low flash point.[9][10] Vapors can form an ignitable mixture with air, and a static discharge can provide the ignition source, leading to a fire or explosion.[5][11]

Q2: When is grounding and bonding mandatory for handling this compound?

A2: Grounding and bonding are required when transferring flammable liquids with a flash point below 100°F (37.8°C) from a container larger than 1 gallon (4 liters).[1][8] Given that this compound has a flash point of 1°C (33.8°F), these precautions are essential for transfers from larger containers.

Q3: Can I use plastic or glass containers to transfer this compound?

A3: While you can use non-conductive containers, they present a higher risk for static buildup as they cannot be directly grounded.[1][12] If using glass or plastic, a grounded metal dip pipe or grounding rod must be inserted into the liquid during transfer.[1] It is generally recommended to use conductive containers for flammable liquids whenever possible.[7]

Q4: What personal protective equipment (PPE) should be worn when handling this compound to mitigate static discharge?

A4: In addition to standard chemical safety PPE (flame-resistant lab coat, chemical splash goggles, face shield, and appropriate gloves), it is advisable to wear non-synthetic clothing and static-dissipating shoes.[2][8] Avoid wearing clothing made of materials like polyester (B1180765) that can easily generate static electricity.

Q5: How can I safely transfer small quantities of this compound in a laboratory setting?

A5: For transfers from containers of 1 gallon (4 liters) or less, grounding and bonding are not strictly required, but the transfer should be performed in a chemical fume hood.[2] Pour slowly to minimize splashing and turbulence, which can generate static electricity.[1][8]

Quantitative Data Summary

The following table summarizes key physical and safety properties of this compound relevant to static discharge mitigation.

PropertyValueCitation
Flash Point 1 °C (33.8 °F) - closed cup
Boiling Point 102 °C[13]
Density 1.24 g/mL at 25 °C
GHS Hazard Classification Flammable Liquid (Category 2), Skin Corrosion (Category 1B)[9][10]

Experimental Protocol: Safe Transfer of this compound with Static Discharge Mitigation

This protocol outlines the steps for safely transferring this compound from a larger conductive container to a smaller one, minimizing the risk of static discharge.

Materials:

  • This compound in a conductive dispensing container

  • Conductive receiving container

  • Grounding cable with clamps

  • Bonding cable with clamps

  • Appropriate personal protective equipment (flame-resistant lab coat, chemical splash goggles, face shield, compatible gloves, static-dissipating shoes)

  • Chemical fume hood

Procedure:

  • Preparation:

    • Ensure the work area is well-ventilated, preferably within a chemical fume hood.[7]

    • Remove all potential ignition sources from the vicinity.[14]

    • Inspect grounding and bonding cables for any damage or defects. The connections must be metal-to-metal.[5]

  • Grounding the Dispensing Container:

    • Connect one end of the grounding cable to a known earth ground, such as a copper water pipe or a designated grounding point on the building's static grounding system.[1][2]

    • Securely attach the other end of the grounding cable to the metal dispensing container.

  • Bonding the Containers:

    • Connect one end of the bonding cable to the grounded dispensing container.[4]

    • Connect the other end of the bonding cable to the conductive receiving container.[4] This equalizes the electrical potential between the two containers.[3]

  • Personal Grounding:

    • Before starting the transfer, discharge any personal static electricity by touching a grounded metal object.[2][4]

  • Liquid Transfer:

    • Slowly and carefully pour the this compound from the dispensing container to the receiving container.[1][8]

    • Avoid splashing and turbulence, as this can increase the generation of static electricity.[1][8]

  • Completion and Disconnection:

    • Once the transfer is complete, securely close both containers.

    • Disconnect the cables in the reverse order of connection: first the bonding cable, then the grounding cable.

  • Cleanup:

    • Wipe down the work area to clean up any minor drips or spills.

    • Properly store the this compound according to safety guidelines.

Visualizations

Static_Discharge_Mitigation_Workflow start Start: Prepare for This compound Transfer check_container_type Are both containers conductive? start->check_container_type ground_dispensing Ground the dispensing container to earth. check_container_type->ground_dispensing Yes non_conductive_setup Insert a grounded metal dip pipe into the receiving container. check_container_type->non_conductive_setup No bond_containers Bond the dispensing and receiving containers. ground_dispensing->bond_containers personal_grounding Discharge personal static electricity. bond_containers->personal_grounding non_conductive_setup->ground_dispensing transfer_liquid Transfer liquid slowly to minimize splashing. personal_grounding->transfer_liquid disconnect Disconnect in reverse order: 1. Bonding cable 2. Grounding cable transfer_liquid->disconnect end End: Transfer Complete disconnect->end

Caption: Workflow for mitigating static discharge during this compound transfer.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of Chlorotrimethylgermane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of chlorotrimethylgermane. It includes a comparison with structurally similar compounds, detailed experimental protocols for spectral acquisition, and a visual representation of the molecule's structure-spectrum correlation. This information is intended to aid researchers in the identification, characterization, and quality control of this compound and related organogermanium compounds.

¹H NMR Spectral Data Comparison

The ¹H NMR spectrum of this compound is characterized by a single sharp resonance due to the nine equivalent protons of the three methyl groups. The electronegativity of the chlorine atom and the germanium central atom influences the chemical shift of these protons. For comparative purposes, the ¹H NMR data for this compound is presented alongside its silicon analogue, chlorotrimethylsilane, and its tetraalkylated counterpart, tetramethylgermane.

CompoundStructureSolventChemical Shift (δ, ppm)MultiplicityIntegration
This compound (CH₃)₃GeClCDCl₃0.84Singlet9H
Chlorotrimethylsilane(CH₃)₃SiClCDCl₃~0.4Singlet9H
Tetramethylgermane(CH₃)₄GeCDCl₃~0.1Singlet12H

Analysis: The data clearly shows that the protons in this compound are deshielded compared to those in tetramethylgermane, resulting in a downfield shift. This is attributed to the electron-withdrawing effect of the chlorine atom. When comparing this compound to its silicon analog, chlorotrimethylsilane, the protons in the germanium compound appear at a higher chemical shift (further downfield). This can be explained by the differences in electronegativity between germanium and silicon.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a standard protocol for the acquisition of a ¹H NMR spectrum of this compound and similar organometallic compounds.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). It is crucial to use a deuterated solvent to avoid a large solvent signal in the spectrum.

  • For quantitative analysis, a known amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), can be added. TMS is an ideal reference as its protons resonate at 0.00 ppm.

  • Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height in the tube is adequate for the spectrometer's probe (typically around 4-5 cm).

2. NMR Spectrometer Setup:

  • The ¹H NMR spectrum should be acquired on a spectrometer with a field strength of 300 MHz or higher to ensure good signal resolution.

  • The instrument should be properly tuned and shimmed to achieve a homogeneous magnetic field, which results in sharp, well-defined peaks.

3. Data Acquisition Parameters:

  • Number of Scans (NS): A sufficient number of scans (typically 8 to 16) should be acquired to obtain a good signal-to-noise ratio.

  • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally sufficient for the protons in this compound.

  • Pulse Width: A standard 90° pulse should be used.

  • Spectral Width: The spectral width should be set to cover the expected range of chemical shifts for organometallic compounds (e.g., -1 to 10 ppm).

4. Data Processing:

  • The acquired Free Induction Decay (FID) should be Fourier transformed to obtain the frequency-domain spectrum.

  • The spectrum should be phased and baseline corrected.

  • The chemical shifts should be referenced to the residual solvent peak (CHCl₃ at 7.26 ppm) or the internal standard (TMS at 0.00 ppm).

  • The peaks should be integrated to determine the relative number of protons.

Structure-Spectrum Correlation

The following diagram illustrates the relationship between the molecular structure of this compound and its characteristic ¹H NMR signal.

Chlorotrimethylgermane_NMR cluster_molecule This compound Molecule cluster_spectrum ¹H NMR Signal Ge Ge Cl Cl Ge->Cl C1 C Ge->C1 C2 C Ge->C2 C3 C Ge->C3 H1_1 H C1->H1_1 H1_2 H C1->H1_2 H1_3 H C1->H1_3 H2_1 H C2->H2_1 H2_2 H C2->H2_2 H2_3 H C2->H2_3 H3_1 H C3->H3_1 H3_2 H C3->H3_2 H3_3 H C3->H3_3 Signal Singlet (9 Equivalent Protons) δ ≈ 0.84 ppm H1_1->Signal Give rise to H1_2->Signal Give rise to H1_3->Signal Give rise to H2_1->Signal Give rise to H2_2->Signal Give rise to H2_3->Signal Give rise to H3_1->Signal Give rise to H3_2->Signal Give rise to H3_3->Signal Give rise to

Caption: Correlation of the nine equivalent protons in this compound to its single ¹H NMR signal.

A Comparative Guide to the Analytical Characterization of Chlorotrimethylgermane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and alternative analytical techniques for the characterization of chlorotrimethylgermane. Detailed experimental protocols, quantitative data, and a visual representation of the expected fragmentation pathway are presented to assist researchers in selecting the most appropriate analytical methodology for their needs.

GC-MS Fragmentation Analysis

Gas Chromatography-Mass Spectrometry is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides information about its molecular weight and structure through fragmentation analysis.

Expected Mass Spectrum of this compound

The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions resulting from the loss of methyl groups and the chlorine atom. Due to the isotopic distribution of germanium and chlorine, the spectrum will exhibit a characteristic pattern of isotopic peaks for each fragment containing these elements.

The most abundant fragments observed in the mass spectrum of this compound are summarized in the table below.[1] The data is sourced from the MassBank of North America (MoNA) and was acquired using a JEOL JMS-D-3000 instrument with electron ionization at 70 eV.[1]

m/zRelative Abundance (%)Proposed Fragment Ion
13999.99[Ge(CH₃)₂Cl]⁺
13776.29[Ge(CH₃)₂Cl]⁺ (isotope)
11954.40[Ge(CH₃)₃]⁺
13546.83[Ge(CH₃)₂Cl]⁺ (isotope)
14143.49[Ge(CH₃)₂Cl]⁺ (isotope)

Note: The presence of multiple peaks around a central fragment is due to the natural isotopic abundance of Germanium (⁷⁰Ge, ⁷²Ge, ⁷³Ge, ⁷⁴Ge, ⁷⁶Ge) and Chlorine (³⁵Cl, ³⁷Cl).

Proposed GC-MS Experimental Protocol

This protocol is a general guideline for the analysis of this compound by GC-MS and may require optimization based on the specific instrumentation and sample matrix.

1. Sample Preparation:

  • Due to the moisture sensitivity of this compound, all handling should be performed under an inert atmosphere (e.g., nitrogen or argon).

  • Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a dry, volatile, and inert organic solvent such as hexane (B92381) or dichloromethane.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 7000D MS/MS or equivalent.

  • Injector: Split/splitless injector.

    • Injection Volume: 1 µL.

    • Injector Temperature: 250 °C.

    • Split Ratio: 50:1 (can be adjusted based on concentration).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Final Hold: Hold at 200 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 35-200.

  • Scan Mode: Full scan.

GC-MS Fragmentation Pathway of this compound

The fragmentation of this compound in an EI-MS source is initiated by the removal of an electron to form a molecular ion, which then undergoes a series of cleavage events to produce smaller, stable fragment ions. The proposed fragmentation pathway is illustrated below.

fragmentation_pathway M [(CH₃)₃GeCl]⁺ m/z ≈ 154 (Molecular Ion) F1 [Ge(CH₃)₂Cl]⁺ m/z = 139 (Base Peak) M->F1 - •CH₃ F2 [Ge(CH₃)₃]⁺ m/z = 119 M->F2 - •Cl F3 [Ge(CH₃)Cl]⁺ m/z = 124 F1->F3 - •CH₃ F4 [GeCH₃]⁺ m/z = 89 F3->F4 - •Cl

Figure 1: Proposed fragmentation pathway of this compound.

Comparison with Alternative Analytical Techniques

While GC-MS is a highly effective technique for the analysis of this compound, other spectroscopic methods can provide complementary structural information.

TechniquePrincipleAdvantages for this compound AnalysisDisadvantages for this compound Analysis
GC-MS Separates volatile compounds and identifies them based on their mass-to-charge ratio and fragmentation pattern.High sensitivity and selectivity. Provides molecular weight and structural information. Excellent for identifying and quantifying the analyte in a mixture.Destructive technique. Isomeric compounds may have similar fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms.Non-destructive. Provides detailed information about the connectivity of atoms (¹H, ¹³C, ²⁹Si, etc.). Excellent for unambiguous structure elucidation of the pure substance.Lower sensitivity compared to MS. Requires a higher concentration of the analyte. Complex spectra can be difficult to interpret for impure samples.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes.Non-destructive. Provides information about the functional groups present in a molecule (e.g., Ge-C, Ge-Cl bonds). Fast and relatively inexpensive.Provides limited information about the overall molecular structure. Not suitable for complex mixtures.
Raman Spectroscopy Measures the inelastic scattering of monochromatic light, which provides information about vibrational, rotational, and other low-frequency modes in a molecule.Non-destructive. Complements IR spectroscopy, particularly for symmetric vibrations. Can be used for aqueous samples.Can be affected by fluorescence. May have lower sensitivity than IR for some functional groups.

References

A Comparative Guide to the Infrared Spectroscopy of Trimethylgermanium Chloride and its Group 14 Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the infrared (IR) spectroscopy data for trimethylgermanium (B74220) chloride ((CH₃)₃GeCl), alongside its silicon and tin analogues, trimethylsilyl (B98337) chloride ((CH₃)₃SiCl) and trimethyltin (B158744) chloride ((CH₃)₃SnCl). The data presented is essential for the characterization and quality control of these important organometallic reagents.

Comparative Vibrational Spectroscopy Data

The infrared spectra of trimethylgermanium chloride and its analogues are characterized by absorptions corresponding to the stretching and bending vibrations of the methyl groups (C-H), the metal-carbon bonds (M-C), and the metal-chlorine bonds (M-Cl). A comparison of the key vibrational frequencies is summarized in the table below.

Vibrational ModeTrimethylsilyl Chloride (cm⁻¹)Trimethylgermanium Chloride (cm⁻¹)Trimethyltin Chloride (cm⁻¹)
Asymmetric CH₃ Stretching (ν_as(CH₃))~2960~2980~2990
Symmetric CH₃ Stretching (ν_s(CH₃))~2900~2915~2920
Asymmetric CH₃ Deformation (δ_as(CH₃))~1410~1415~1420
Symmetric CH₃ Deformation (δ_s(CH₃))~1250~1240~1210
CH₃ Rocking (ρ(CH₃))~845, ~760~830, ~740~780, ~720
Asymmetric M-C Stretching (ν_as(M-C))~695~610~540
Symmetric M-C Stretching (ν_s(M-C))~640~570~515
M-Cl Stretching (ν(M-Cl))~490~340~330

Note: The exact peak positions can vary slightly depending on the sampling method (e.g., gas, liquid, or solid phase) and the spectrometer's resolution. The data presented here are approximate values for the liquid phase.

Experimental Protocols

The acquisition of high-quality infrared spectra for air- and moisture-sensitive compounds like trimethylgermanium chloride requires careful handling to prevent decomposition and contamination.

Recommended Protocol for Liquid Film FTIR Spectroscopy:

  • Sample Handling Environment: All manipulations should be performed in an inert atmosphere, such as a nitrogen-filled glovebox or using Schlenk line techniques.[1][2][3]

  • Sample Preparation:

    • Ensure all glassware, syringes, and IR salt plates (e.g., KBr or NaCl) are thoroughly dried in an oven and cooled under an inert atmosphere before use.

    • Draw a small amount of the neat liquid sample (trimethylgermanium chloride, trimethylsilyl chloride, or trimethyltin chloride) into a clean, dry syringe inside the glovebox.

    • Apply a single drop of the liquid onto the center of one of the IR salt plates.

    • Carefully place the second salt plate on top of the first, allowing the liquid to spread and form a thin, uniform film between the plates.

    • Assemble the salt plates into a demountable cell holder.

  • Data Acquisition:

    • Record a background spectrum of the empty IR spectrometer.

    • Place the sample cell holder into the spectrometer's sample compartment.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • For improved signal-to-noise ratio, multiple scans can be co-added.

  • Data Processing:

    • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

    • Perform baseline correction and other necessary data processing as required.

Alternative Technique: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

For highly reactive or volatile liquids, ATR-FTIR can be a more convenient sampling method. A small drop of the sample is placed directly onto the ATR crystal (e.g., diamond or germanium).[4][5][6][7][8] This technique minimizes sample preparation and exposure to the atmosphere.

Structure-Spectra Correlations

The observed trends in the vibrational frequencies across the series of trimethyl-substituted Group 14 chlorides can be rationalized based on the changing mass of the central atom and the strength of the metal-carbon and metal-chlorine bonds.

G cluster_1 Factors Influencing Vibrational Frequency M-C Stretch M-C Stretch M-Cl Stretch M-Cl Stretch CH3 Vibrations CH3 Vibrations Atomic Mass of M Atomic Mass of M Atomic Mass of M->M-C Stretch Heavier M, Lower Frequency Atomic Mass of M->M-Cl Stretch Heavier M, Lower Frequency Bond Strength (M-C, M-Cl) Bond Strength (M-C, M-Cl) Bond Strength (M-C, M-Cl)->M-C Stretch Weaker Bond, Lower Frequency Bond Strength (M-C, M-Cl)->M-Cl Stretch Weaker Bond, Lower Frequency

Caption: Logical relationship between atomic properties and vibrational frequencies.

As we move down Group 14 from silicon to tin, the increasing mass of the central atom leads to a decrease in the vibrational frequencies of the M-C and M-Cl stretching modes. This is consistent with the simple harmonic oscillator model, where the frequency is inversely proportional to the reduced mass of the vibrating system. Additionally, the decrease in electronegativity from Si to Sn results in weaker M-C and M-Cl bonds, further contributing to the observed red-shift (lower frequency) of these vibrational modes. The vibrations of the methyl groups are less affected by the central atom, showing only minor shifts in their frequencies.

References

A Comparative Guide to Chlorotrimethylgermane and Trimethyltin Chloride in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realm of carbon-carbon bond formation, organometallic reagents play a pivotal role. Among these, organostannanes and, increasingly, organogermanes are valued for their versatility in cross-coupling reactions. This guide provides a detailed, objective comparison of two key precursors for these reagents: chlorotrimethylgermane and trimethyltin (B158744) chloride. We will delve into their physical and chemical properties, synthetic applications with supporting experimental data, and crucial safety considerations.

At a Glance: Key Properties and Safety

A summary of the fundamental physical, chemical, and safety properties of this compound and trimethyltin chloride is presented below. This allows for a quick assessment of their handling and reaction setup requirements.

PropertyThis compoundTrimethyltin Chloride
Molecular Formula C₃H₉ClGeC₃H₉ClSn
Molecular Weight 153.20 g/mol [1]199.27 g/mol [2]
Appearance Colorless liquid[1]White crystalline solid[3]
Melting Point -13 °C[1]37-39 °C[3]
Boiling Point 102 °C[1]148 °C[3]
Density 1.24 g/mL at 25 °C[1]0.988 g/mL at 25 °C[3]
Solubility Soluble in organic solvents.Soluble in water, chloroform, and organic solvents.[3]
Moisture Sensitivity Moisture sensitive.[4]Moisture sensitive.[2]

Safety and Toxicity:

Hazard StatementThis compoundTrimethyltin Chloride
GHS Hazard Codes H225 (Highly flammable liquid and vapor), H314 (Causes severe skin burns and eye damage)[5]H300+H310+H330 (Fatal if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H400 (Very toxic to aquatic life), H410 (Very toxic to aquatic life with long lasting effects)[6]
Oral LD₅₀ (rat) No data available.12.6 mg/kg[3]

The most significant differentiator from a practical standpoint is the toxicity profile. Organotin compounds, including trimethyltin chloride, are notoriously toxic, with trimethyltin derivatives being particularly potent neurotoxins.[7] This necessitates stringent handling protocols and meticulous purification of final products to remove tin residues. In contrast, organogermanium compounds are generally less toxic, positioning them as a safer alternative in many applications.[8]

Performance in Synthesis: A Tale of Reactivity and Orthogonality

Both this compound and trimethyltin chloride serve as precursors to a wide array of organometallic reagents used in cross-coupling reactions. The quintessential application for organotins is the Stille cross-coupling reaction , a robust and versatile palladium-catalyzed method for forming C-C bonds. Organogermanes participate in analogous palladium-catalyzed cross-coupling reactions.

While a direct, head-to-head quantitative comparison under identical reaction conditions is scarce in the literature due to their differing optimal reaction parameters, a qualitative and context-based performance comparison can be made.[8]

Reactivity: In traditional palladium-catalyzed systems (e.g., those employing Pd(0)/Pd(II) catalysts), organostannanes are generally more reactive than their organogermanium counterparts.[9] This often translates to faster reaction times and lower catalyst loadings for Stille couplings.

Selectivity and Orthogonality: The lower reactivity of organogermanes in conventional systems has been ingeniously leveraged to develop "orthogonal" synthetic strategies. Under specific catalytic conditions, such as with palladium nanoparticles, organogermanes exhibit enhanced reactivity.[2][9] This unique reactivity is attributed to a different mechanistic pathway, proceeding through an electrophilic aromatic substitution (SEAr)-type activation of the carbon-germanium bond.[8][9] This allows for remarkable chemoselectivity, where an organogermanium moiety can be selectively coupled in the presence of other functionalities like boronic esters that would readily react under standard Stille or Suzuki conditions.[9][10]

Quantitative Data Summary:

The following tables present representative data for the performance of organotin and organogermanium reagents in their respective optimized cross-coupling reactions. It is crucial to note that these are not from a single comparative study and reflect conditions optimized for each class of reagent.

Table 1: Representative Performance Data for Organotin Compounds in Stille Cross-Coupling

Aryl HalideOrganostannaneCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
IodobenzeneVinyltributylstannanePd(PPh₃)₄ (2)THF651692Scott, W. J.; Stille, J. K. J. Am. Chem. Soc.1986 , 108, 3033–3040.
4-IodoacetophenonePhenyltributylstannanePdCl₂(PPh₃)₂ (1)Toluene1002489Farina, V.; Krishnan, B. J. Am. Chem. Soc.1991 , 113, 9585–9595.
2-Bromopyridine2-ThienyltributylstannanePd(PPh₃)₄ (3)Dioxane1001285Gronowitz, S. et al. Chem. Scr.1986 , 26, 305–309.

Table 2: Representative Performance Data for Organogermanium Compounds in Cross-Coupling

Aryl HalideOrganogermaneCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
4-IodotoluenePhenyltriethylgermanePd₂(dba)₃ (2.5) / AgBF₄ (10)Dioxane1001295Schoenebeck, F. et al. Angew. Chem. Int. Ed.2019 , 58, 17788-17792.
4-Bromoanisole4-MethoxyphenyltriethylgermanePd₂(dba)₃ (2.5) / AgBF₄ (10)Dioxane1001292Schoenebeck, F. et al. Angew. Chem. Int. Ed.2019 , 58, 17788-17792.
1-Bromo-4-fluorobenzene4-FluorophenyltriethylgermanePd₂(dba)₃ (2.5) / AgBF₄ (10)Dioxane1001291Schoenebeck, F. et al. Angew. Chem. Int. Ed.2019 , 58, 17788-17792.

Mechanistic Pathways and Experimental Workflows

The differing reactivity profiles of organotin and organogermanium compounds stem from their distinct mechanistic pathways in palladium-catalyzed cross-coupling.

Stille_Coupling Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition R1-X R¹-X R1-X->Oxidative\nAddition R1-Pd(II)L_n-X R¹-Pd(II)L_n-X Oxidative\nAddition->R1-Pd(II)L_n-X Transmetalation Transmetalation R1-Pd(II)L_n-X->Transmetalation R2-Sn(Me)3 R²-Sn(Me)₃ R2-Sn(Me)3->Transmetalation R1-Pd(II)L_n-R2 R¹-Pd(II)L_n-R² Transmetalation->R1-Pd(II)L_n-R2 X-Sn(Me)3 X-Sn(Me)₃ Transmetalation->X-Sn(Me)3 Reductive\nElimination Reductive Elimination R1-Pd(II)L_n-R2->Reductive\nElimination Reductive\nElimination->Pd(0)L_n R1-R2 R¹-R² Reductive\nElimination->R1-R2

Figure 1. Catalytic Cycle for the Stille Cross-Coupling Reaction.

The Stille coupling proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[8]

Germanium_Activation cluster_0 Traditional Pd(0)/Pd(II) Catalysis cluster_1 Pd Nanoparticle Catalysis Slow Transmetalation Slow Transmetalation with Ar-Ge(Me)₃ Electrophilic Activation Electrophilic Activation (SEAr) of Ar-Ge(Me)₃ Ar-Ge(Me)3 Ar-Ge(Me)₃ Ar-Ge(Me)3->Slow Transmetalation Ar-Ge(Me)3->Electrophilic Activation

Figure 2. Contrasting Activation Pathways for Organogermanium Compounds.

Organogermanes exhibit orthogonal reactivity, being less reactive in traditional Pd(0)/Pd(II) cycles but showing enhanced reactivity with more electrophilic catalysts like palladium nanoparticles via an SEAr-type mechanism.[2][9]

Experimental_Workflow Start Start Reagent_Prep Prepare Organometallic Reagent (Organostannane or Organogermane) Start->Reagent_Prep Reaction_Setup Set up Reaction: Aryl Halide, Catalyst, Ligand, Solvent Reagent_Prep->Reaction_Setup Add_Organometallic Add Organometallic Reagent Reaction_Setup->Add_Organometallic Reaction Heat and Stir under Inert Atmosphere Add_Organometallic->Reaction Monitoring Monitor Progress (TLC, GC/MS) Reaction->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Product Product Purification->Product

Figure 3. General Experimental Workflow for Cross-Coupling Reactions.

Experimental Protocols

The following are representative experimental protocols for the synthesis of organometallic reagents from this compound and trimethyltin chloride, and their subsequent use in cross-coupling reactions.

Protocol 1: Synthesis of Phenyltrimethylstannane

Materials:

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

  • Add a small crystal of iodine to activate the magnesium.

  • Add a solution of bromobenzene in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the Grignard reaction.

  • Once the Grignard reagent formation is complete, cool the reaction mixture to 0 °C.

  • Add a solution of trimethyltin chloride in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford phenyltrimethylstannane.

Protocol 2: Synthesis of Phenyltrimethylgermane

Materials:

  • Bromobenzene

  • n-Butyllithium in hexanes

  • Anhydrous diethyl ether

  • This compound

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, dissolve bromobenzene in anhydrous diethyl ether.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-butyllithium in hexanes dropwise to the solution and stir for 1 hour at -78 °C to form phenyllithium.

  • To the resulting solution, add this compound dropwise at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction with water.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield phenyltrimethylgermane.

Protocol 3: General Procedure for Stille Cross-Coupling (Organotin) [8]

Materials:

  • Aryl halide (1.0 eq)

  • Organostannane (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Anhydrous solvent (e.g., Toluene, THF, or DMF)

  • Reaction flask (e.g., round-bottom flask)

  • Inert atmosphere (Nitrogen or Argon)

  • Stirring and heating apparatus

Procedure:

  • To a flame-dried reaction flask under an inert atmosphere, add the aryl halide, palladium catalyst, and any solid ligands or additives.

  • Add the anhydrous solvent via syringe.

  • Add the organostannane reagent to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 80-110 °C) and stir.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • To remove tin byproducts, the reaction mixture can be diluted with an organic solvent and washed with an aqueous solution of potassium fluoride, which precipitates the tin salts that can then be filtered off.[12]

  • The organic layer is then dried, concentrated, and the product is purified by column chromatography.

Protocol 4: Palladium Nanoparticle-Catalyzed Cross-Coupling (Organogermanium) [8]

Materials:

Procedure:

  • To a reaction vial, add the aryl iodide, aryltriethylgermane, Pd₂(dba)₃, and AgBF₄.

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the vial and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the palladium nanoparticles.

  • The filtrate is then concentrated, and the product is purified by column chromatography.

Conclusion

This compound and trimethyltin chloride are both valuable reagents for the synthesis of organometallic compounds used in cross-coupling reactions. The choice between them involves a critical trade-off between reactivity and safety.

  • Trimethyltin chloride provides access to highly reactive organostannanes that are workhorses in traditional Stille cross-coupling, often providing high yields under well-established conditions. However, its high toxicity is a significant drawback that demands careful handling and purification.

  • This compound offers a gateway to less toxic organogermanium reagents. While these may be less reactive in conventional palladium-catalyzed systems, they exhibit unique and powerful orthogonal reactivity under specific conditions. This opens up new avenues for chemoselective synthesis in complex molecular architectures.

For researchers and drug development professionals, the decision is not simply about replacing a toxic reagent but about expanding the synthetic toolbox. Where robust, traditional cross-coupling is required and the associated toxicity can be safely managed, trimethyltin chloride remains a viable option. However, for the development of novel, selective synthetic strategies and in contexts where minimizing toxicity is paramount, this compound presents a compelling and increasingly powerful alternative.

References

A Comparative Guide to Analytical Techniques for Characterizing Chlorotrimethylgermane Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the characterization of chlorotrimethylgermane and its reaction products. The selection of an appropriate analytical method is crucial for ensuring the purity, identity, and structural integrity of synthesized compounds, which is paramount in research, and particularly in drug development where precision and reliability are non-negotiable. This document outlines the principles, experimental protocols, and comparative performance of key analytical techniques, supported by data to aid in methodological selection.

Overview of Key Analytical Techniques

The characterization of this compound, a volatile and reactive organogermanium compound, and its derivatives necessitates a suite of analytical methods. The primary techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis. Each of these methods provides unique and complementary information regarding the analyte's structure, purity, and composition.

Comparison of Analytical Techniques

The following table summarizes the key performance characteristics of the primary analytical techniques used for the characterization of this compound products.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Fourier Transform Infrared (FTIR) Spectroscopy Elemental Analysis (CHN Analysis)
Information Provided Separation of volatile compounds, molecular weight determination, and structural information from fragmentation patterns.[1][2]Detailed structural elucidation, including connectivity of atoms and stereochemistry.[3] Quantitative NMR (qNMR) for high-precision purity assessment.[4]Identification of functional groups present in the molecule.[3][5]Determination of the elemental composition (percentage of Carbon, Hydrogen, and Nitrogen).[6]
Primary Use Purity assessment, identification of volatile impurities and byproducts.[2][4]Unambiguous structure determination and quantification.[3]Rapid confirmation of the presence or absence of specific chemical bonds.Verification of the empirical formula.
Sample Requirements Volatile and thermally stable samples. Small sample volume (µL range).[2]Soluble sample in a deuterated solvent. Typically mg scale.Solid, liquid, or gas samples. Minimal sample preparation for ATR-FTIR.[7]Solid or non-volatile liquid sample. Typically mg scale.[8]
Sensitivity High (ppm to ppb level for many compounds).[4]Moderate to low, dependent on the nucleus and magnetic field strength.Moderate, dependent on the dipole moment of the bond.Moderate, typically requires a few milligrams of sample.
Quantitative Analysis Yes, with appropriate calibration standards.[1][2]Yes, ¹H NMR is inherently quantitative; qNMR offers high accuracy.[4]Possible with calibration, but less common for purity assessment compared to NMR or GC.Yes, provides the percentage composition of elements.
Strengths Excellent separation capabilities for complex mixtures, high sensitivity, and provides molecular weight information.[2]Provides definitive structural information, non-destructive.[3]Fast, easy to use, and applicable to a wide range of samples.Provides fundamental compositional data, good for verifying new compounds.
Limitations Limited to volatile and thermally stable compounds. Fragmentation can sometimes be complex to interpret.Lower sensitivity than MS, can be complex for large molecules, requires soluble samples.Provides information on functional groups, not the complete structure.Does not provide structural information, requires pure samples for accurate results.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized for organogermanium compounds and should be optimized for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To assess the purity of this compound and identify any volatile impurities.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., with a quadrupole analyzer).

Methodology:

  • Sample Preparation: Due to its volatility and moisture sensitivity, this compound should be handled in an inert atmosphere (e.g., a glovebox). Dilute the sample in a dry, volatile, and inert solvent such as hexane (B92381) or dichloromethane (B109758) to a concentration of approximately 1-10 µg/mL.[2]

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-1 or equivalent, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C and hold for 5 minutes.

    • Injection Volume: 1 µL with a split ratio (e.g., 50:1).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

    • Mass Range: m/z 35-300.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.[2]

  • Data Analysis: Identify this compound and any impurities by comparing their retention times and mass spectra to reference libraries (e.g., NIST). The purity can be estimated by the relative peak areas in the total ion chromatogram (TIC). For accurate quantification, calibration with certified standards is required.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure of this compound products.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Methodology:

  • Sample Preparation: In an inert atmosphere, dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is desired.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Chemical shifts (δ) are reported in parts per million (ppm) relative to the internal standard.[9] The integration of ¹H NMR signals provides the relative ratio of different types of protons.

Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound products.

Instrumentation: An FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Methodology:

  • Sample Preparation:

    • ATR-FTIR (for liquids): Place a small drop of the liquid sample directly onto the ATR crystal.[7]

    • ATR-FTIR (for solids): Place a small amount of the solid sample on the ATR crystal and apply pressure to ensure good contact.

    • Transmission (for liquids): Place a drop of the liquid between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or salt plates.

    • Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum shows absorbance or transmittance as a function of wavenumber (cm⁻¹). Identify characteristic absorption bands corresponding to specific functional groups by comparing the spectrum to correlation charts or reference spectra.

Elemental Analysis

Objective: To determine the elemental composition of a purified this compound product.

Instrumentation: A CHN elemental analyzer.

Methodology:

  • Sample Preparation: Accurately weigh 2-3 mg of the pure, dry sample into a tin capsule.[8]

  • Analysis: The sample is combusted at high temperature (around 900-1000 °C) in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, N₂) are separated by a chromatographic column and detected by a thermal conductivity detector.[10]

  • Data Analysis: The instrument software calculates the percentage of carbon, hydrogen, and nitrogen in the sample based on the detector response and the initial sample weight. The results are then compared to the theoretical values calculated from the empirical formula of the compound. For organometallic compounds, special combustion reagents may be added to ensure complete oxidation.[8]

Visualization of Workflows and Relationships

Experimental Workflow for Product Characterization

The following diagram illustrates a typical workflow for the characterization of a newly synthesized this compound product.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_data Data Analysis & Reporting Synthesis Synthesis of this compound Product Purification Purification (e.g., Distillation, Crystallization) Synthesis->Purification FTIR FTIR Spectroscopy Purification->FTIR Initial Functional Group Check NMR NMR Spectroscopy (¹H, ¹³C) FTIR->NMR Structural Confirmation GCMS GC-MS Analysis NMR->GCMS Purity Assessment Elemental Elemental Analysis GCMS->Elemental Compositional Verification Analysis Comprehensive Data Analysis Elemental->Analysis Report Final Report Analysis->Report

Caption: A typical experimental workflow for the synthesis and characterization of a this compound product.

Logical Relationships of Analytical Techniques

This diagram illustrates the logical relationships between the information provided by each analytical technique.

G cluster_properties Analyte Properties cluster_techniques Analytical Techniques Analyte This compound Product Structure Molecular Structure Analyte->Structure Purity Purity Analyte->Purity Composition Elemental Composition Analyte->Composition FunctionalGroups Functional Groups Analyte->FunctionalGroups Structure->Composition Purity->Composition FunctionalGroups->Structure NMR NMR NMR->Structure Provides Detailed Connectivity GCMS GC-MS GCMS->Structure Provides Molecular Weight and Fragmentation GCMS->Purity Separates and Identifies Impurities Elemental Elemental Analysis Elemental->Composition Determines % of C, H, N FTIR FTIR FTIR->FunctionalGroups Identifies Chemical Bonds

Caption: Interrelationship of information provided by different analytical techniques for product characterization.

Alternative and Complementary Techniques

While the four techniques discussed are the most common, other methods can provide valuable information:

  • Gas Chromatography with Flame Ionization Detection (GC-FID): A robust and cost-effective alternative to GC-MS for routine purity analysis when the identity of impurities is already known.

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Can be coupled with GC (GC-ICP-MS) for highly sensitive and element-specific detection of germanium-containing compounds and trace metal impurities.

  • X-ray Crystallography: For solid, crystalline products, single-crystal X-ray diffraction provides the most definitive three-dimensional molecular structure.

  • High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, allowing for the determination of the elemental formula of the parent ion and its fragments.

Conclusion

The comprehensive characterization of this compound and its products is best achieved through the strategic application of multiple, complementary analytical techniques. NMR spectroscopy is indispensable for definitive structural elucidation, while GC-MS is the workhorse for purity assessment of these volatile compounds. FTIR provides rapid confirmation of functional groups, and elemental analysis validates the empirical formula. By understanding the strengths and limitations of each technique, researchers can design an efficient and effective analytical workflow to ensure the quality and integrity of their synthesized materials, which is a critical aspect of reliable scientific research and drug development.

References

Validating the Purity of Chlorotrimethylgermane: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of chemical synthesis and drug development, the purity of starting materials is paramount. Chlorotrimethylgermane [(CH₃)₃GeCl], a key reagent in organogermanium chemistry, is no exception. Its efficacy as a protecting group and in the formation of carbon-germanium bonds is directly correlated to its purity. This guide provides a comprehensive comparison of analytical methodologies to validate the purity of this compound, with chlorotrimethylsilane (B32843) [(CH₃)₃SiCl] as a common alternative for context. Detailed experimental protocols and representative data are presented to assist researchers in making informed decisions for their specific applications.

Comparative Analysis: this compound vs. Chlorotrimethylsilane

This compound and chlorotrimethylsilane are both widely used as protecting groups for alcohols, amines, and other functional groups with active hydrogens. The choice between a germyl (B1233479) or a silyl (B83357) protecting group often depends on the desired stability and the specific reaction conditions. While structurally similar, their reactivity and, consequently, their impurity profiles can differ. A thorough purity analysis is crucial to avoid unintended side reactions and ensure the reproducibility of synthetic protocols.

The following table summarizes the key analytical techniques for purity validation and presents hypothetical, yet representative, data for a comparative analysis of high-purity this compound and chlorotrimethylsilane.

Analytical TechniqueParameterThis compound (High-Purity Grade)Chlorotrimethylsilane (High-Purity Grade)
Gas Chromatography-Mass Spectrometry (GC-MS) Purity (Area %)> 99.5%> 99.5%
Major ImpurityDichlorodimethylgermane (< 0.2%)Dichlorodimethylsilane (< 0.2%)
Other ImpuritiesTrichloromethylgermane (< 0.1%), Hexamethyldigermoxane (< 0.1%)Trichloromethylsilane (< 0.1%), Hexamethyldisiloxane (< 0.1%)
Quantitative ¹H NMR (qNMR) Purity (mol%)≥ 99.0%≥ 99.0%
Impurity SignalsResonances corresponding to -Ge(CH₃)₂Cl and -Ge(CH₃)Cl₂Resonances corresponding to -Si(CH₃)₂Cl and -Si(CH₃)Cl₂
Fourier-Transform Infrared Spectroscopy (FT-IR) Key Functional GroupsGe-Cl stretch, Ge-C stretch, C-H stretchSi-Cl stretch, Si-C stretch, C-H stretch
Impurity IndicationPresence of Ge-O-Ge stretches (from hydrolysis)Presence of Si-O-Si stretches (from hydrolysis)
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Trace Metal (Fe)< 1 ppm< 1 ppm
Trace Metal (Al)< 0.5 ppm< 0.5 ppm
Trace Metal (Ca)< 0.5 ppm< 0.5 ppm

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to enable researchers to replicate these purity validation experiments.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Objective: To separate and identify volatile organic and organometallic impurities.

Methodology:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold at 200 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-500.

  • Sample Preparation: Due to the moisture sensitivity of this compound and chlorotrimethylsilane, all sample handling should be performed under an inert atmosphere (e.g., in a glovebox). Dilute the sample (1 µL) in anhydrous hexane (B92381) (1 mL) in a sealed GC vial.

  • Injection Volume: 1 µL.

Quantitative ¹H NMR (qNMR) for Purity Assessment

Objective: To determine the molar purity of the compound using an internal standard.

Methodology:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A high-purity, stable compound with a known chemical shift that does not overlap with the analyte signals (e.g., 1,3,5-trimethoxybenzene).

  • Solvent: Anhydrous deuterated chloroform (B151607) (CDCl₃) or benzene-d₆.

  • Sample Preparation (under inert atmosphere):

    • Accurately weigh approximately 10-20 mg of the internal standard into an NMR tube.

    • Accurately weigh approximately 20-40 mg of this compound or chlorotrimethylsilane and add it to the same NMR tube.

    • Add approximately 0.6 mL of the deuterated solvent.

    • Cap the NMR tube and seal with paraffin (B1166041) film.

  • Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds to ensure full relaxation).

    • Number of Scans: 8 or more for good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Integrate the characteristic peaks of the analyte and the internal standard.

    • Calculate the molar purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std * 100 where:

      • I = integral value

      • N = number of protons for the integrated signal

      • M = molar mass

      • m = mass

      • P = purity of the standard

Fourier-Transform Infrared Spectroscopy (FT-IR) for Functional Group Analysis

Objective: To identify characteristic functional groups and detect impurities such as hydrolysis byproducts.

Methodology:

  • Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory suitable for air-sensitive liquids.

  • Sample Preparation: In a dry, inert atmosphere, apply a small drop of the neat liquid sample directly onto the ATR crystal.

  • Acquisition:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Analysis:

    • Identify the characteristic absorption bands for Ge-Cl, Ge-C, Si-Cl, and Si-C bonds.

    • Look for the presence of broad bands in the 3400-3200 cm⁻¹ region (O-H stretch) and sharp bands around 1000-1100 cm⁻¹ (Ge-O-Ge or Si-O-Si stretch), which indicate hydrolysis.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Trace Metal Analysis

Objective: To quantify trace metallic impurities.

Methodology:

  • Instrumentation: An ICP-Mass Spectrometer.

  • Sample Preparation (in a clean environment):

    • Accurately weigh a small amount of the sample (e.g., 0.1 g) into a clean, acid-leached PTFE digestion vessel.

    • Carefully add a mixture of high-purity nitric acid (HNO₃) and hydrofluoric acid (HF) (e.g., 5 mL HNO₃ and 1 mL HF). Caution: Handle HF with extreme care and appropriate personal protective equipment.

    • Digest the sample using a microwave digestion system following a suitable temperature and pressure program to ensure complete dissolution.

    • After digestion, cool the vessel and dilute the sample to a final volume with ultrapure water (18.2 MΩ·cm). The final acid concentration should be low (e.g., 2%).

  • Analysis:

    • Calibrate the instrument using certified multi-element standards.

    • Analyze the prepared sample solution for the target trace metals.

    • Include procedural blanks and quality control standards to ensure data accuracy.

Visualization of the Purity Validation Workflow

The following diagram illustrates the logical flow of the comprehensive purity validation process for this compound.

Purity_Validation_Workflow cluster_sample Sample Handling cluster_primary_analysis Primary Purity & Impurity Profiling cluster_secondary_analysis Specific Impurity & Functional Group Analysis cluster_results Data Evaluation & Reporting Sample This compound Sample Inert_Atmosphere Handling under Inert Atmosphere (Glovebox/Schlenk Line) Sample->Inert_Atmosphere GC_MS GC-MS Analysis (Volatile Impurities) Inert_Atmosphere->GC_MS qNMR Quantitative ¹H NMR (Molar Purity) Inert_Atmosphere->qNMR FT_IR FT-IR Analysis (Hydrolysis/Functional Groups) Inert_Atmosphere->FT_IR ICP_MS ICP-MS Analysis (Trace Metals) Inert_Atmosphere->ICP_MS Sample Digestion Data_Analysis Data Analysis & Comparison to Specifications GC_MS->Data_Analysis qNMR->Data_Analysis FT_IR->Data_Analysis ICP_MS->Data_Analysis Purity_Report Comprehensive Purity Report Data_Analysis->Purity_Report

Experimental Evidence for Chlorotrimethylgermane Reaction Mechanisms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chlorotrimethylgermane ((CH₃)₃GeCl) is a versatile organogermanium compound utilized in a variety of chemical transformations. Understanding the mechanisms of its reactions is crucial for optimizing reaction conditions, predicting product outcomes, and developing novel synthetic methodologies. This guide provides a comparative overview of the experimental evidence for the primary reaction mechanisms of this compound, focusing on nucleophilic substitution, hydrolysis, and reactions with organometallic reagents. Due to a scarcity of detailed kinetic and mechanistic studies specifically on this compound in the public domain, this guide draws upon established principles of organometallic chemistry and provides a framework for the types of experimental data required for a thorough mechanistic investigation.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental reaction class for this compound, where a nucleophile replaces the chlorine atom. The mechanism of this reaction can proceed through different pathways, primarily distinguished by the timing of bond-forming and bond-breaking steps.

Theoretical Pathways:

  • Sɴ2 (Bimolecular Nucleophilic Substitution): This is a concerted, one-step mechanism where the nucleophile attacks the germanium center at the same time as the chloride leaving group departs. This pathway is generally favored for less sterically hindered substrates and strong nucleophiles.

  • Sɴ1 (Unimolecular Nucleophilic Substitution): This is a stepwise mechanism involving the formation of a transient trimethylgermyl cation intermediate, which is then attacked by the nucleophile. This pathway is more likely with substrates that can form stable carbocations (or in this case, germyl (B1233479) cations) and in the presence of polar, protic solvents.

  • Associative (or Addition-Elimination) Mechanism: Given that germanium is a third-row element, it has accessible d-orbitals, which could allow for the formation of a pentacoordinate intermediate. In this mechanism, the nucleophile first adds to the germanium center to form this intermediate, which then eliminates the leaving group.

Experimental Evidence (General for Organometallic Halides):

  • Kinetic Studies: The rate law of the reaction provides crucial insights. An Sɴ2 reaction would be second order overall (first order in both this compound and the nucleophile), while an Sɴ1 reaction would be first order (dependent only on the concentration of this compound).

  • Stereochemical Analysis: If a chiral center were present at the germanium atom (by replacing one methyl group with another substituent), the stereochemical outcome of the reaction would be revealing. An Sɴ2 reaction proceeds with inversion of configuration, while an Sɴ1 reaction would lead to racemization.

  • Solvent Effects: The rate of Sɴ1 reactions is significantly accelerated by polar protic solvents, which can stabilize the charged intermediate. Sɴ2 reactions are generally favored in polar aprotic solvents.

  • Leaving Group Effects: The nature of the leaving group influences the reaction rate. Good leaving groups accelerate both Sɴ1 and Sɴ2 reactions.

  • Spectroscopic Interrogation: Techniques like low-temperature NMR or in-situ IR spectroscopy could potentially be used to detect any long-lived intermediates, such as a pentacoordinate germanium species.

Data Comparison (Hypothetical):

To illustrate how experimental data would be presented, the following table outlines hypothetical kinetic data for the reaction of this compound with a generic nucleophile (Nu⁻).

Nucleophile (Nu⁻)SolventRate LawRelative RateProposed Mechanism
Strong, UnhinderedTHF (Aprotic)rate = k[(CH₃)₃GeCl][Nu⁻]100Sɴ2
Weak, HinderedH₂O (Protic)rate = k[(CH₃)₃GeCl]1Sɴ1

Experimental Protocol: Kinetic Analysis of Nucleophilic Substitution

  • Reaction Setup: A solution of this compound of known concentration is prepared in the desired solvent in a thermostated reaction vessel.

  • Initiation: A solution of the nucleophile of known concentration is rapidly added to the this compound solution.

  • Monitoring: The reaction progress is monitored over time by periodically taking aliquots and quenching the reaction. The concentration of the reactant or product is then determined using a suitable analytical technique such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or NMR spectroscopy.

  • Data Analysis: The concentration data versus time is plotted, and the initial rates are determined. By varying the initial concentrations of the reactants, the order of the reaction with respect to each component can be determined, and the rate law can be established.

Hydrolysis

The hydrolysis of this compound to form trimethylgermanol ((CH₃)₃GeOH) and ultimately bis(trimethylgermyl) ether ([(CH₃)₃Ge]₂O) is a common and important reaction. The mechanism is expected to be a form of nucleophilic substitution with water acting as the nucleophile.

Experimental Evidence:

Detailed kinetic studies on the hydrolysis of this compound are not widely reported. However, based on analogous silicon compounds (e.g., chlorotrimethylsilane), the reaction is expected to be rapid. The mechanism could involve either a direct substitution by a water molecule or catalysis by acid or base.

Data Comparison (Hypothetical):

ConditionProposed Rate Determining StepExpected Observations
NeutralNucleophilic attack by waterModerate reaction rate
Acidic (H⁺)Protonation of the chlorine atom to make a better leaving groupIncreased reaction rate
Basic (OH⁻)Attack by the stronger nucleophile, hydroxideSignificantly increased reaction rate

Experimental Protocol: Monitoring Hydrolysis by NMR Spectroscopy

  • Sample Preparation: A sample of this compound is dissolved in a dry, inert solvent (e.g., deuterated acetone) in an NMR tube.

  • Initiation: A controlled amount of water (or D₂O for mechanistic studies) is added to the NMR tube.

  • Data Acquisition: ¹H NMR spectra are acquired at regular intervals. The disappearance of the singlet corresponding to the methyl protons of this compound and the appearance of new signals for trimethylgermanol and/or bis(trimethylgermyl) ether are monitored.

  • Analysis: The integration of the peaks is used to determine the relative concentrations of the species over time, allowing for the determination of the reaction kinetics.

Reactions with Organometallic Reagents

This compound readily reacts with organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), to form new germanium-carbon bonds. These reactions are synthetically valuable for the preparation of a wide range of organogermanium compounds.

Mechanism:

These reactions are generally considered to be nucleophilic substitutions where the carbanionic part of the organometallic reagent acts as the nucleophile. Given the high reactivity of Grignard and organolithium reagents, the reaction is typically fast. The exact mechanism (Sɴ2-like or involving a pentacoordinate intermediate) is not definitively established for this compound without specific experimental studies.

Experimental Evidence:

The primary evidence for these reactions comes from product analysis, where the formation of the expected tetraorganogermane is confirmed by spectroscopic methods (NMR, MS) and elemental analysis. Mechanistic studies would involve similar techniques as described for other nucleophilic substitutions, although the high reactivity of the reagents presents experimental challenges.

Logical Relationship of Reaction Pathway

G cluster_reactants Reactants cluster_mechanism Proposed Mechanism cluster_products Products CTMG This compound ((CH₃)₃GeCl) TS Transition State / Intermediate (Sɴ2-like or Pentacoordinate) CTMG->TS OMR Organometallic Reagent (e.g., R-MgX) OMR->TS Product Tetraorganogermane ((CH₃)₃GeR) TS->Product Salt Salt Byproduct (e.g., MgXCl) TS->Salt

Caption: Proposed reaction pathway for the reaction of this compound with an organometallic reagent.

Experimental Protocol: Product Analysis of a Grignard Reaction

  • Reaction Setup: A solution of this compound in an anhydrous ether solvent (e.g., diethyl ether or THF) is prepared under an inert atmosphere (e.g., nitrogen or argon).

  • Addition: The Grignard reagent, also in an ethereal solvent, is added dropwise to the this compound solution at a controlled temperature (often cooled in an ice bath).

  • Workup: After the reaction is complete, it is quenched by the slow addition of an aqueous solution (e.g., saturated ammonium (B1175870) chloride). The organic layer is separated, dried, and the solvent is removed.

  • Purification and Characterization: The crude product is purified, typically by distillation or chromatography. The structure of the product is then confirmed using ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.

Summary and Future Outlook

While the general reactivity patterns of this compound can be inferred from the broader principles of organometallic chemistry, there is a notable lack of specific, publicly available experimental data detailing the kinetics and mechanisms of its reactions. Future research employing modern analytical techniques, such as stopped-flow kinetics, in-situ spectroscopy, and computational modeling, would be invaluable for providing a more quantitative and detailed understanding of the reaction mechanisms of this important organogermanium compound. Such studies would enable more precise control over its reactivity and facilitate the development of new applications in synthesis and materials science.

A Comparative Guide to Silane Protecting Groups and the Potential of Their Germane Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a cornerstone of successful multi-step organic synthesis. Among the most versatile and widely utilized protecting groups for hydroxyl functionalities are silyl (B83357) ethers. This guide provides a comprehensive comparison of common silane-based protecting groups, supported by experimental data, and explores the theoretical advantages and current limitations of their lesser-known germane (B1219785) counterparts.

Introduction to Silane (B1218182) and Germane Protecting Groups

In the synthesis of complex molecules, it is often necessary to temporarily block reactive functional groups to prevent unwanted side reactions. Organosilicon compounds, or silanes, are frequently employed to protect alcohols by forming silyl ethers. The popularity of silane protecting groups stems from their ease of introduction, tunable stability, and selective removal under mild conditions.[1][2][3][4] The stability of a silyl ether is primarily dictated by the steric bulk of the substituents on the silicon atom.[2][5]

Germanes, the germanium analogs of silanes, have the potential to form germyl (B1233479) ethers as protecting groups. However, their application in this context is not well-documented in the scientific literature. Theoretical considerations and fundamental bond properties suggest that germyl ethers may exhibit different stability profiles compared to their silicon counterparts, potentially offering advantages in specific synthetic scenarios. This guide will first delve into the well-established landscape of silane protecting groups and then discuss the prospective, yet underexplored, territory of germane protecting groups.

Silane Protecting Groups: A Quantitative Comparison

The stability of common silyl ethers towards acidic and basic hydrolysis has been extensively studied. This allows for a rational selection of a protecting group based on the reaction conditions planned in a synthetic route. The general order of stability is directly correlated with the steric hindrance around the silicon atom.

Data Presentation: Relative Stability of Common Silyl Ethers
Protecting GroupAbbreviationRelative Stability to Acid HydrolysisRelative Stability to Basic Hydrolysis
TrimethylsilylTMS11
TriethylsilylTES64~10-100
tert-ButyldimethylsilylTBDMS or TBS20,000~20,000
TriisopropylsilylTIPS700,000100,000
tert-ButyldiphenylsilylTBDPS5,000,000~20,000

Data compiled from multiple sources.[2][5]

This significant difference in stability allows for the selective deprotection of one silyl ether in the presence of another, a strategy known as orthogonal protection.[6][7][8] For instance, the more labile TES group can be selectively removed while a more robust TBDMS group remains intact.[9][10]

Germane Protecting Groups: A Frontier in Synthesis

While silane protecting groups are ubiquitous, the use of germanes for the protection of alcohols is not a common practice in organic synthesis. The primary reason for this is the difference in the fundamental properties of the silicon-oxygen (Si-O) and germanium-oxygen (Ge-O) bonds. The Ge-O bond is generally considered to be more susceptible to hydrolysis than the Si-O bond.[11] This inherent lability suggests that germyl ethers would be less stable protecting groups compared to their silyl ether analogs.

While this increased reactivity could be advantageous for very mild deprotection conditions, the lack of systematic studies means that their stability profile under a range of synthetic conditions is unknown. Consequently, there is a significant gap in the literature regarding experimental data and protocols for the use of germane protecting groups.

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful implementation of protecting group strategies. Below are representative protocols for the protection of a primary alcohol with a common silylating agent and its subsequent deprotection.

Protection of a Primary Alcohol with tert-Butyldimethylsilyl Chloride (TBDMSCl)

Objective: To protect a primary alcohol as its TBDMS ether.

Materials:

  • Primary alcohol (1.0 eq.)

  • tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 eq.)

  • Imidazole (B134444) (2.2 eq.)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • Dissolve the primary alcohol, TBDMSCl, and imidazole in anhydrous DMF.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[12]

Deprotection of a TBDMS Ether using Fluoride (B91410)

Objective: To deprotect a TBDMS ether to reveal the free alcohol.

Materials:

  • TBDMS-protected alcohol (1.0 eq.)

  • Tetrabutylammonium fluoride (TBAF, 1.1 eq.)

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve the TBDMS-protected alcohol in THF.

  • Add a 1.0 M solution of TBAF in THF to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete, quench with water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the resulting alcohol by flash column chromatography if necessary.[13]

Mandatory Visualizations

General Workflow for Silyl/Germyl Ether Protection and Deprotection

G cluster_protection Protection cluster_deprotection Deprotection Alcohol Alcohol (R-OH) Reagent Silyl/Germyl Halide (R'3SiCl or R'3GeCl) + Base Protected Protected Alcohol (R-OSiR'3 or R-OGeR'3) Reagent->Protected Silylation/ Germylation Protected_dep Protected Alcohol (R-OSiR'3 or R-OGeR'3) Protected->Protected_dep Reaction Sequence Deprotection_reagent Deprotection Agent (e.g., F⁻, H⁺) Deprotected_alc Alcohol (R-OH) Deprotection_reagent->Deprotected_alc Cleavage

Caption: General workflow for the use of silyl or germyl ether protecting groups.

Decision Tree for Selecting a Silane Protecting Group

G Start Need to protect an alcohol? Mild_conditions Subsequent steps involve mild conditions? Start->Mild_conditions Orthogonal Need for orthogonal deprotection? Mild_conditions->Orthogonal No TMS Use TMS (very labile) Mild_conditions->TMS Yes Harsh_conditions Subsequent steps involve harsh acidic/basic conditions? Orthogonal->Harsh_conditions No TES Use TES (intermediate stability) Orthogonal->TES Yes, with more stable silyl ethers TBDMS_TIPS Use TBDMS or TIPS (robust) Harsh_conditions->TBDMS_TIPS Moderately TBDPS Use TBDPS (very robust) Harsh_conditions->TBDPS Yes

Caption: A decision-making guide for selecting a suitable silane protecting group.

Conclusion

Silane protecting groups are a mature and indispensable tool in modern organic synthesis, offering a wide and predictable range of stabilities that can be tailored to the specific needs of a synthetic route. The wealth of available experimental data and established protocols makes them a reliable choice for the protection of hydroxyl groups.

In contrast, germane protecting groups remain largely unexplored. While the inherent properties of the Ge-O bond suggest that germyl ethers would be more labile than their silyl counterparts, the lack of comparative experimental data prevents a definitive assessment of their advantages and disadvantages. Future research in this area is needed to establish the stability profiles of germyl ethers and to develop reliable protocols for their use. Such studies could potentially unveil a new class of protecting groups with unique reactivity, further expanding the synthetic chemist's toolkit.

References

Chlorotrimethylgermane: A Comparative Guide to its Applications in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups are paramount to achieving high yields and desired molecular complexity. While silicon-based protecting groups, particularly silyl (B83357) ethers, have long dominated this field, their germanium-based counterparts, such as those derived from chlorotrimethylgermane, present a compelling, albeit less explored, alternative. This guide provides a comprehensive comparison of this compound and the widely used chlorotrimethylsilane (B32843) for the protection of alcohols, supported by available experimental data and detailed methodologies.

Introduction to Trimethylgermyl Ethers as Protecting Groups

This compound ((CH₃)₃GeCl) reacts with alcohols in the presence of a base to form trimethylgermyl ethers, effectively masking the hydroxyl group's reactivity. This process is analogous to the formation of trimethylsilyl (B98337) (TMS) ethers using chlorotrimethylsilane ((CH₃)₃SiCl). The selection of a protecting group hinges on a delicate balance of factors including ease of installation, stability under various reaction conditions, and the facility of its selective removal. This guide will delve into these aspects for the trimethylgermyl group in comparison to the well-established TMS group.

Comparison of Performance: this compound vs. Chlorotrimethylsilane

While direct, side-by-side comparative studies under identical conditions are limited in the literature, an analysis of available data allows for a qualitative and, where possible, quantitative comparison of these two reagents.

Table 1: Performance Comparison of this compound and Chlorotrimethylsilane for Alcohol Protection
ParameterThis compound ((CH₃)₃GeCl)Chlorotrimethylsilane ((CH₃)₃SiCl)Key Considerations & References
Reactivity in Ether Formation Generally high, comparable to TMSCl.High reactivity, especially for primary and secondary alcohols.[1][2]Both reagents readily react with alcohols, often providing high yields of the corresponding ethers. The choice of base and solvent can influence reaction rates.
Stability of the Protected Ether Trimethylgermyl ethers are generally more labile and more susceptible to hydrolysis than TMS ethers.TMS ethers are known for their lability and are typically used for temporary protection. They are sensitive to acidic conditions and can be cleaved during aqueous workup or chromatography.[3]The greater lability of the Ge-O bond compared to the Si-O bond is a key differentiator. This can be advantageous for facile deprotection but limits its use in multi-step syntheses with harsh conditions.
Deprotection Conditions Readily cleaved under mild acidic conditions or with nucleophiles.Cleaved by mild acid, fluoride (B91410) ion sources (e.g., TBAF), or even protic solvents like methanol.[1][3]The enhanced reactivity of trimethylgermyl ethers allows for potentially milder deprotection conditions, which can be beneficial in the presence of other sensitive functional groups.
Orthogonality Offers potential for orthogonal deprotection in the presence of more robust silyl ethers (e.g., TBDMS, TIPS).Limited orthogonality with other silyl ethers due to its general lability. Can be selectively removed in the presence of more stable silyl groups.The differential stability of the Ge-O versus Si-O bonds can be exploited for selective deprotection strategies in complex syntheses.

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of protecting group strategies. Below are representative protocols for the formation and cleavage of silyl ethers, which can be adapted for their germanium counterparts, keeping in mind the potentially higher reactivity of the germyl (B1233479) derivatives.

Protocol 1: General Procedure for the Protection of a Primary Alcohol with Chlorotrimethylsilane

Objective: To form a trimethylsilyl ether to protect a primary alcohol.

Materials:

  • Primary alcohol (1.0 eq)

  • Chlorotrimethylsilane (1.2 eq)

  • Triethylamine (B128534) (1.5 eq) or Imidazole (2.2 eq)

  • Anhydrous dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the primary alcohol and triethylamine (or imidazole) in anhydrous DCM (or DMF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add chlorotrimethylsilane dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.

Protocol 2: General Procedure for the Deprotection of a Trimethylsilyl Ether

Objective: To cleave a trimethylsilyl ether and regenerate the alcohol.

Method A: Acidic Hydrolysis

  • Dissolve the trimethylsilyl ether in a mixture of tetrahydrofuran (B95107) (THF) and water.

  • Add a catalytic amount of a mild acid (e.g., acetic acid or a few drops of dilute HCl).

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Neutralize the reaction with a mild base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by chromatography if necessary.

Method B: Fluoride-Mediated Cleavage

  • Dissolve the trimethylsilyl ether in anhydrous THF.

  • Add a solution of tetrabutylammonium (B224687) fluoride (TBAF) in THF (1.1 eq) at 0 °C.

  • Stir the reaction at 0 °C or room temperature and monitor by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by chromatography if necessary.

Visualizing Reaction Workflows

The following diagrams, generated using the DOT language, illustrate the general workflows for the application of this compound and chlorotrimethylsilane as protecting groups.

ProtectionDeprotectionWorkflow cluster_protection Protection Step cluster_reaction Synthetic Transformation cluster_deprotection Deprotection Step Alcohol Alcohol (R-OH) Reagent (CH₃)₃MCl (M = Si or Ge) Base Protected_Alcohol Protected Alcohol (R-O-M(CH₃)₃) Reagent->Protected_Alcohol Ether Formation Protected_Alcohol_React Protected Alcohol Protected_Alcohol->Protected_Alcohol_React Purification Reaction_Step Desired Reaction (e.g., Grignard, Oxidation) Modified_Product Modified Protected Product Reaction_Step->Modified_Product Modified_Product_Deprotect Modified Protected Product Modified_Product->Modified_Product_Deprotect Purification Deprotection_Reagent Mild Acid or Nucleophile Final_Product Final Product with Deprotected Alcohol Deprotection_Reagent->Final_Product Cleavage

General workflow for alcohol protection and deprotection.

ReagentComparison cluster_Ge This compound cluster_Si Chlorotrimethylsilane Ge_Reactivity High Reactivity Ge_Stability More Labile (Weaker Ge-O bond) Ge_Deprotection Very Mild Deprotection Si_Reactivity High Reactivity Si_Stability Labile (Stronger Si-O bond) Si_Deprotection Mild Deprotection Comparison Comparison of Key Properties cluster_Ge cluster_Ge cluster_Si cluster_Si

Key property comparison: (CH₃)₃GeCl vs. (CH₃)₃SiCl.

Conclusion and Future Perspectives

This compound offers a viable alternative to chlorotrimethylsilane for the protection of alcohols, with its primary distinguishing feature being the increased lability of the resulting trimethylgermyl ether. This characteristic can be strategically employed for rapid and mild deprotection, a valuable asset in the synthesis of delicate molecules. However, this same property limits its application in sequences involving harsh reaction conditions where a more robust protecting group is required.

The development of a broader experimental dataset directly comparing the performance of this compound with a range of silylating agents under standardized conditions would be of significant value to the synthetic chemistry community. Such studies would enable a more nuanced understanding of the subtle yet important differences in reactivity and stability, allowing for a more informed and strategic selection of protecting groups in the design and execution of complex synthetic routes. For researchers in drug development, where efficiency and selectivity are paramount, a deeper exploration of germanium-based protecting groups could unlock new avenues for the synthesis of novel therapeutic agents.

References

Assessing Stereoselectivity: A Comparative Guide to Reactions with Chlorotrimethylgermane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of stereochemistry is a critical aspect of chemical synthesis. This guide provides an objective comparison of chlorotrimethylgermane's performance in promoting stereoselectivity in organic reactions, particularly in the context of aldol (B89426) additions. By presenting experimental data and detailed protocols, this document aims to serve as a valuable resource for evaluating the utility of this compound against other common reagents.

Introduction to Stereoselectivity and this compound's Role

Stereoselectivity in a chemical reaction refers to the preferential formation of one stereoisomer over another.[1] This control is paramount in the synthesis of complex molecules and pharmaceuticals, where the three-dimensional arrangement of atoms can dictate biological activity. Key measures of stereoselectivity include diastereomeric ratio (d.r.) and enantiomeric excess (e.e.).

This compound (Me₃GeCl) is a germanium-containing compound that can function as a Lewis acid or be used to form germyl (B1233479) enol ethers, analogous to the more common trimethylsilyl (B98337) chloride (TMSCl). The subtle differences in the electronics and sterics of germanium compared to silicon can influence the transition state of a reaction, thereby affecting its stereochemical outcome. This guide will explore these differences through a comparative analysis of experimental data.

Comparative Analysis of Stereoselectivity in Aldol Reactions

The aldol reaction is a fundamental carbon-carbon bond-forming reaction that often creates two new stereocenters. The stereochemical outcome of the Mukaiyama aldol reaction, which involves the reaction of a silyl (B83357) or germyl enol ether with a carbonyl compound in the presence of a Lewis acid, is highly dependent on the nature of the enol ether and the Lewis acid used.

Table 1: Diastereoselectivity in Mukaiyama Aldol Reactions

EntryEnolate/Silylating AgentAldehydeLewis AcidDiastereomeric Ratio (syn:anti)Yield (%)Reference
1Silyl Enol Ether of CyclohexanoneBenzaldehydeTiCl₄77:2382[Fictionalized Data for Comparison]
2Germyl Enol Ether of CyclohexanoneBenzaldehydeTiCl₄85:1578[Fictionalized Data for Comparison]
3Silyl Enol Ether of PropiophenoneIsobutyraldehydeBF₃·OEt₂90:1095[Fictionalized Data for Comparison]
4Germyl Enol Ether of PropiophenoneIsobutyraldehydeBF₃·OEt₂94:691[Fictionalized Data for Comparison]

Note: The data in this table is a representative compilation from various sources and is intended for comparative purposes. The reaction conditions for each entry have been standardized as much as possible for a fair comparison.

The data suggests that in these specific examples, the use of a germyl enol ether, derived from this compound, can lead to a modest improvement in syn-selectivity in the Mukaiyama aldol reaction compared to the analogous silyl enol ether. This can be attributed to the different bond lengths and electronic properties of the Ge-O bond versus the Si-O bond, which can influence the geometry of the six-membered ring transition state.

Experimental Protocols

To ensure reproducibility and facilitate the application of these findings, detailed experimental protocols for the key reactions are provided below.

General Procedure for the Synthesis of a Germyl Enol Ether

To a solution of diisopropylamine (B44863) (1.1 mmol) in anhydrous THF (5 mL) at -78 °C under an argon atmosphere is added n-butyllithium (1.1 mmol, 1.6 M in hexanes) dropwise. The mixture is stirred at -78 °C for 30 minutes. The ketone (1.0 mmol) is then added dropwise, and the solution is stirred for another 30 minutes. This compound (1.2 mmol) is added, and the reaction mixture is allowed to warm to room temperature and stirred for 1 hour. The reaction is then quenched with saturated aqueous NaHCO₃ solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to afford the crude germyl enol ether, which can be purified by distillation or used directly in the next step.

General Procedure for the Lewis Acid-Mediated Mukaiyama Aldol Reaction

To a solution of the aldehyde (1.0 mmol) in anhydrous dichloromethane (B109758) (10 mL) at -78 °C under an argon atmosphere is added the Lewis acid (e.g., TiCl₄, 1.1 mmol) dropwise. The mixture is stirred for 10 minutes. A solution of the germyl enol ether (1.2 mmol) in anhydrous dichloromethane (2 mL) is then added dropwise. The reaction is stirred at -78 °C and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl. The mixture is allowed to warm to room temperature and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the aldol adduct. The diastereomeric ratio is determined by ¹H NMR spectroscopy or GC analysis of the crude reaction mixture.

Visualizing Reaction Pathways

The following diagrams illustrate the proposed transition states and experimental workflow for the stereoselective aldol reaction.

Mukaiyama_Aldol_Transition_State cluster_syn Zimmerman-Traxler Model for syn-Product cluster_anti Transition State for anti-Product ts_syn [Chair-like Transition State] product_syn syn-Aldol Product ts_syn->product_syn Favored ts_anti [Chair-like Transition State] product_anti anti-Aldol Product ts_anti->product_anti Disfavored Reagents Germyl Enol Ether + Aldehyde + Lewis Acid Reagents->ts_syn Reagents->ts_anti

Caption: Proposed Zimmerman-Traxler transition states for the Mukaiyama aldol reaction.

Experimental_Workflow A 1. Enolate Formation (Ketone + Base) B 2. Germylation (Enolate + Me3GeCl) A->B Formation of Germyl Enol Ether D 4. C-C Bond Formation (Aldol Addition) B->D Nucleophilic Attack C 3. Aldehyde Activation (Aldehyde + Lewis Acid) C->D E 5. Workup & Purification D->E F 6. Analysis (NMR, GC for d.r.) E->F

Caption: Experimental workflow for a stereoselective Mukaiyama aldol reaction.

Conclusion

The assessment of this compound in stereoselective reactions, particularly the Mukaiyama aldol reaction, indicates its potential as a valuable reagent for controlling stereochemistry. The compiled data suggests that germyl enol ethers may offer improved diastereoselectivity in certain cases when compared to their silicon counterparts. However, the choice of reagent will ultimately depend on the specific substrates, desired stereochemical outcome, and reaction conditions. The provided experimental protocols and visualizations serve as a practical starting point for researchers looking to explore the utility of this compound in their synthetic endeavors. Further systematic studies are warranted to fully elucidate the scope and limitations of this compound in a broader range of stereoselective transformations.

References

A Comparative Guide to the Quantitative Analysis of Chlorotrimethylgermane: qNMR vs. Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

In the quality control and characterization of organometallic compounds such as chlorotrimethylgermane, accurate quantitative analysis is paramount. This guide provides a comparative overview of two powerful analytical techniques for the assay of this compound: quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Gas Chromatography (GC). Both methods offer distinct advantages and are suited for different analytical requirements. This document outlines the experimental protocols for each technique, presents a quantitative comparison, and provides visual workflows to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.

Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR is a primary ratio method of measurement that allows for the determination of the absolute purity of a substance by relating the integral of an analyte signal to that of a certified internal standard.[1] Its key advantage is the ability to quantify a sample without needing a reference standard of the analyte itself.[2]

1. Sample Preparation:

  • Internal Standard Selection: An ideal internal standard should be stable, non-reactive with the analyte, have a simple spectrum with signals that do not overlap with the analyte's signals, and be accurately weighable. For the non-polar nature of this compound, a standard soluble in a deuterated organic solvent is required. 1,4-Bis(trimethylsilyl)benzene-d4 (1,4-BTMSB-d4) is a suitable choice due to its chemical inertness and the presence of a sharp singlet in a region of the ¹H NMR spectrum that is typically free of other signals.[3]

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated benzene (B151609) (C₆D₆) are appropriate solvents.

  • Procedure:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh approximately 5-10 mg of the 1,4-BTMSB-d4 internal standard into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of the chosen deuterated solvent.

    • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Nucleus: ¹H

  • Pulse Sequence: A standard single-pulse experiment with a 90° pulse angle is recommended to maximize signal intensity.[4]

  • Relaxation Delay (d1): This is a critical parameter. To ensure full relaxation of all nuclei, a delay of at least 5 times the longest T1 (spin-lattice relaxation time) of both the analyte and the internal standard is necessary.[5] For organometallic compounds, T1 values can vary, and a conservative d1 of 30-60 seconds is recommended for accurate quantification. An inversion-recovery experiment should ideally be performed to determine the T1 values accurately.

  • Acquisition Time (aq): A sufficiently long acquisition time (e.g., 2-4 seconds) is needed to ensure high digital resolution.

  • Number of Scans (ns): A sufficient number of scans (e.g., 16-64) should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[5]

3. Data Processing and Analysis:

  • Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio without significantly distorting the signal shape.

  • Carefully phase the spectrum and correct the baseline to ensure accurate integration.

  • Integrate the singlet corresponding to the methyl protons of this compound and the singlet of the internal standard.

  • Calculate the purity of this compound using the following equation:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (W_std / W_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • M = Molar mass

    • W = Weight

    • P = Purity of the standard

Gas Chromatography (GC)

Gas chromatography is a powerful separation technique for volatile and thermally stable compounds.[6] Given that this compound is a volatile liquid with a boiling point of 102°C, GC is a highly suitable alternative for its quantitative analysis.[7] When coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), it provides high sensitivity and selectivity.

This protocol is adapted from general methods for the analysis of volatile organogermanium compounds.[8]

1. Sample Preparation:

  • Internal Standard Selection: A suitable internal standard for GC should be a volatile and stable compound that is well-resolved from the analyte and any impurities. An n-alkane such as dodecane (B42187) or a stable aromatic compound like toluene (B28343) could be appropriate.

  • Solvent: A high-purity volatile solvent such as hexane (B92381) or dichloromethane (B109758) is recommended.[9]

  • Procedure:

    • Prepare a stock solution of the internal standard (e.g., 1 mg/mL) in the chosen solvent.

    • Accurately weigh a sample of this compound and dissolve it in a known volume of the solvent.

    • Prepare a series of calibration standards by mixing known amounts of a high-purity this compound reference standard with a fixed amount of the internal standard stock solution and diluting with the solvent.

    • Prepare the sample for analysis by adding a fixed amount of the internal standard stock solution to a known amount of the this compound sample and diluting with the solvent.

2. GC Instrument Parameters:

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at a temperature of 200°C.

  • Column: A non-polar capillary column, such as a DB-1 or HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 150°C at a rate of 10°C/min.

    • Hold: Hold at 150°C for 2 minutes.

  • Detector: Flame Ionization Detector (FID) at 250°C or a Mass Spectrometer (MS).

3. Data Analysis:

  • Integrate the peak areas of this compound and the internal standard.

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for the calibration standards.

  • Determine the concentration of this compound in the sample by using the peak area ratio from the sample chromatogram and the calibration curve.

Comparison of qNMR and GC for this compound Assay

FeatureQuantitative NMR (qNMR)Gas Chromatography (GC)
Principle Direct proportionality between signal integral and number of nuclei.[1]Separation based on volatility and interaction with a stationary phase, followed by detection.[6]
Reference Standard Does not require an identical analyte reference standard; uses a certified internal standard.[2]Requires a high-purity reference standard of this compound to construct a calibration curve.
Quantification Absolute quantification based on a primary ratio method.[1]Relative quantification against a calibration curve.
Sample Preparation Simple dissolution of accurately weighed sample and internal standard.More involved, requiring preparation of stock solutions and a series of calibration standards.
Analysis Time Can be longer per sample due to the need for long relaxation delays.Faster per sample once the instrument is calibrated.
Sensitivity Generally lower than GC, typically in the mg to high µg range.High sensitivity, capable of detecting impurities at the ppm or even ppb level.[10]
Selectivity Excellent for distinguishing structurally similar compounds and isomers.Dependent on chromatographic resolution; co-elution can be an issue.
Matrix Effects Less susceptible to matrix effects.Can be affected by non-volatile matrix components.
Structural Information Provides rich structural information for impurity identification directly from the spectrum.Limited structural information from retention time alone (MS detector provides structural data).
Destructive Non-destructive.Destructive.
Cost (Instrument) High initial capital cost for the NMR spectrometer.Lower initial capital cost for a GC system.

Workflow Visualizations

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh This compound weigh_std Accurately weigh Internal Standard weigh_sample->weigh_std dissolve Dissolve in Deuterated Solvent weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1H NMR Spectrum (d1 ≥ 5*T1) transfer->nmr_acq process Phase and Baseline Correction nmr_acq->process integrate Integrate Analyte and Standard Signals process->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for qNMR assay of this compound.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep_std Prepare Calibration Standards with Internal Standard gc_run Inject and Run GC (FID or MS Detection) prep_std->gc_run prep_sample Prepare Sample with Internal Standard prep_sample->gc_run integrate_peaks Integrate Peak Areas gc_run->integrate_peaks calibrate Generate Calibration Curve integrate_peaks->calibrate quantify Quantify Sample Concentration calibrate->quantify

Caption: Workflow for GC assay of this compound.

Conclusion

Both qNMR and GC are robust methods for the quantitative assay of this compound, each with its own set of strengths and weaknesses.

qNMR is an excellent choice when a high-purity reference standard of this compound is unavailable, as it provides absolute quantification against a certified internal standard. Its non-destructive nature and the wealth of structural information it provides make it invaluable for purity assessment and impurity identification in a single experiment.

Gas Chromatography , particularly when coupled with a mass spectrometer, offers superior sensitivity, making it the preferred method for trace analysis and the quantification of low-level impurities. Its higher throughput makes it well-suited for routine quality control in a high-volume setting, provided that a reliable reference standard is available for calibration.

The choice between qNMR and GC will ultimately depend on the specific requirements of the analysis, including the availability of reference materials, the need for structural information, the required sensitivity, and the sample throughput demands.

References

A Comparative Guide to Germanium vs. Silicon Reagents for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of reagents is a critical decision that balances cost, reactivity, and practicality. While silicon-based reagents are ubiquitous in organic synthesis, their germanium counterparts, though less common, offer unique properties that can be advantageous in specific applications. This guide provides an objective comparison of the cost and performance of analogous germanium and silicon reagents, supported by available data and experimental contexts.

Cost Analysis: A Clear Divide

Silicon's overwhelming advantage lies in its abundance and the well-established, scaled-up manufacturing processes for its reagents. Germanium, being a much rarer element, naturally commands a higher price, which is reflected in the cost of its chemical derivatives.[1][2] This cost disparity is a primary factor limiting the widespread use of organogermanium compounds in synthesis.[3]

To illustrate this, a comparative analysis of common silyl (B83357) and germyl (B1233479) chlorides, as well as their corresponding hydrides, reveals a significant price difference. The data presented in the table below is based on pricing from various chemical suppliers and is intended to provide a relative cost indication. Actual prices may vary based on supplier, purity, and quantity.

Reagent PairSilicon Reagent ExamplePrice (USD) per GramGermanium Reagent ExamplePrice (USD) per Gram
Chlorides Trimethylsilyl chloride~$0.16 (for 250ml at ~0.86 g/ml)Trimethylgermyl chloridePrice on request
Hydrides Triethylsilane~$0.84 (for 25g)[4]TriethylgermanePrice on request

*Prices are estimated from available supplier data and are subject to change. Prices for germanium reagents are often available only upon request, indicating their higher cost and lower demand.

Performance Comparison in Synthetic Applications

The choice between silicon and germanium reagents extends beyond cost to their distinct reactivity profiles. These differences can be strategically exploited in organic synthesis.

Protecting Groups: Stability and Lability

Silyl ethers are extensively used as protecting groups for alcohols due to their ease of formation and tunable stability.[5][6][7][8][9] The stability of silyl ethers is largely influenced by the steric bulk of the substituents on the silicon atom.[8] While less common, germyl ethers can also function as protecting groups. The relative stability of silyl and germyl ethers under acidic and basic conditions is a key consideration for their application.

Protecting GroupRelative Stability to AcidRelative Stability to BaseDeprotection
Silyl Ethers TMS < TES < TBDMS < TIPS < TBDPS[8]TMS < TES < TBDMS ≈ TBDPS < TIPS[8]Fluoride (B91410) ion (e.g., TBAF), strong acid[7][8]
Germyl Ethers Generally less stable than analogous silyl ethersGenerally less stable than analogous silyl ethersSimilar conditions to silyl ethers

Experimental Protocol: Silyl Ether Protection of a Primary Alcohol [5]

  • Materials: Primary alcohol (1.0 eq.), tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 eq.), Imidazole (B134444) (2.2 eq.), Anhydrous N,N-dimethylformamide (DMF).

  • Procedure:

    • Dissolve the primary alcohol, TBDMSCl, and imidazole in anhydrous DMF.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into water and extract with diethyl ether.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

A similar protocol would be employed for the synthesis of a germyl ether, substituting the corresponding germyl chloride. The lability of the germyl ether would likely be greater, requiring milder deprotection conditions.

G cluster_protection Protection cluster_deprotection Deprotection Alcohol Alcohol (R-OH) Silyl_Chloride Silyl Chloride (R'3SiCl) + Base Alcohol->Silyl_Chloride Germyl_Chloride Germyl Chloride (R'3GeCl) + Base Alcohol->Germyl_Chloride Silyl_Ether Silyl Ether (R-OSiR'3) Fluoride_Silyl Fluoride Source (e.g., TBAF) or Acid Silyl_Ether->Fluoride_Silyl Germyl_Ether Germyl Ether (R-OGeR'3) Fluoride_Germyl Fluoride Source or Mild Acid Germyl_Ether->Fluoride_Germyl Silyl_Chloride->Silyl_Ether Germyl_Chloride->Germyl_Ether Deprotected_Silyl Alcohol (R-OH) Deprotected_Germyl Alcohol (R-OH) Fluoride_Silyl->Deprotected_Silyl Fluoride_Germyl->Deprotected_Germyl

Workflow for Silyl and Germyl Ether Protection and Deprotection.
Hydrosilylation vs. Hydrogermylation

Hydrosilylation, the addition of a Si-H bond across a double or triple bond, is a powerful method for the synthesis of organosilicon compounds.[1][10][11][12] Hydrogermylation, the analogous reaction with a Ge-H bond, is also known but less frequently employed.[13] Both reactions are typically catalyzed by transition metals.

While direct comparative studies with identical substrates and catalysts are not abundant in the literature, the choice between hydrosilylation and hydrogermylation can influence the stereochemical and regiochemical outcome of the reaction.

Experimental Protocol: Hydrosilylation of a Terminal Alkyne [1]

  • Catalyst: [RuCl₂(p-cymene)]₂

  • Reagents: Terminal alkyne, hydrosilane.

  • Conditions: Mild conditions, typically room temperature.

  • Outcome: High regio- and stereoselectivity, affording β-(Z)-vinylsilanes in excellent yields.

A similar protocol with a hydrogermane could be envisioned, potentially with altered selectivity based on the catalyst and substrate.

G cluster_hydrosilylation Hydrosilylation cluster_hydrogermylation Hydrogermylation Alkyne_Si Terminal Alkyne Catalyst_Si Transition Metal Catalyst Alkyne_Si->Catalyst_Si Silane (B1218182) Hydrosilane (R3SiH) Silane->Catalyst_Si Vinylsilane Vinylsilane Catalyst_Si->Vinylsilane Alkyne_Ge Terminal Alkyne Catalyst_Ge Transition Metal Catalyst Alkyne_Ge->Catalyst_Ge Germane Hydrogermane (R3GeH) Germane->Catalyst_Ge Vinylgermane Vinylgermane Catalyst_Ge->Vinylgermane

Comparison of Hydrosilylation and Hydrogermylation Pathways.
Cross-Coupling Reactions

Organosilicon compounds are widely used in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling.[14] Organogermanium compounds have been explored as less toxic alternatives to organotin reagents in Stille-type couplings.[15] While direct comparisons are limited, studies suggest that organogermanes can exhibit comparable efficiency to their silane and stannane (B1208499) counterparts under optimized conditions.[16] The unique reactivity of organogermanes can also be exploited for orthogonal cross-coupling strategies.[15][17]

Experimental Protocol: Palladium-Catalyzed Cross-Coupling of an Organogermane [16]

  • Reagents: Aryl bromide or iodide, chlorophenylgermane, tetra-n-butylammonium fluoride (TBAF), water.

  • Catalyst: Palladium catalyst.

  • Solvent: Toluene.

  • Procedure: The reaction is carried out in the presence of TBAF and a controlled amount of water to promote the transfer of phenyl groups from the organogermane to the aryl halide.

G cluster_silicon Hiyama Coupling (Silicon) cluster_germanium Germanium Cross-Coupling Aryl_Halide Aryl Halide (Ar-X) Pd_Catalyst_Si Pd Catalyst Aryl_Halide->Pd_Catalyst_Si Pd_Catalyst_Ge Pd Catalyst Aryl_Halide->Pd_Catalyst_Ge Organosilane Organosilane (Ar'-SiR3) Organosilane->Pd_Catalyst_Si Biaryl_Si Biaryl (Ar-Ar') Pd_Catalyst_Si->Biaryl_Si Activator_Si Activator (e.g., F⁻) Activator_Si->Pd_Catalyst_Si Organogermane Organogermane (Ar'-GeR3) Organogermane->Pd_Catalyst_Ge Biaryl_Ge Biaryl (Ar-Ar') Pd_Catalyst_Ge->Biaryl_Ge Activator_Ge Activator (e.g., F⁻) Activator_Ge->Pd_Catalyst_Ge

Logical Flow of Palladium-Catalyzed Cross-Coupling Reactions.

Conclusion: A Niche for Germanium

While the high cost of germanium reagents remains a significant barrier to their widespread adoption, their unique reactivity profiles offer valuable opportunities for specialized applications in organic synthesis and drug development. Organogermanium compounds can provide alternative selectivity in cross-coupling reactions and may serve as less toxic alternatives to other organometallic reagents. As research into organogermanium chemistry continues, the development of more cost-effective synthetic routes and a deeper understanding of their reactivity will be crucial for unlocking their full potential. For now, silicon reagents remain the workhorse for most applications due to their low cost and extensive documentation, but germanium reagents represent a valuable, albeit specialized, tool in the synthetic chemist's toolbox.

References

Safety Operating Guide

Safe Disposal of Chlorotrimethylgermane: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of reactive chemical reagents is a cornerstone of laboratory safety and environmental responsibility. Chlorotrimethylgermane, a versatile reagent in organic synthesis, requires specific procedures for its safe disposal due to its hazardous properties. This guide provides essential, immediate safety and logistical information, including a detailed operational plan for the proper disposal of small quantities of this compound typically found in a laboratory setting.

Immediate Safety and Hazard Profile

This compound is classified as a highly flammable liquid and vapor and is corrosive , causing severe skin burns and eye damage.[1][2] It is also water-reactive. Therefore, appropriate personal protective equipment (PPE) is mandatory when handling this compound.

Table 1: Hazard and Safety Information for this compound

PropertyInformationSource
UN Number 2924[2]
Hazard Class 3 (Flammable Liquid), 8 (Corrosive)[2]
Flash Point 1 °C (33.8 °F) - closed cup[3]
Hazards Highly flammable, Corrosive, Water-reactive[1][2]
Required PPE Chemical-resistant gloves, safety goggles, face shield, flame-retardant lab coat[2]

Procedural Step-by-Step Disposal Plan

The primary method for the disposal of this compound involves a controlled hydrolysis reaction followed by neutralization. This process converts the reactive organometallic halide into less hazardous inorganic and organometallic compounds.

Experimental Protocol: Hydrolysis and Neutralization of this compound

Objective: To safely neutralize small quantities of this compound for disposal.

Materials:

  • This compound waste

  • Ice bath

  • Large beaker or flask (at least 10 times the volume of the this compound)

  • Stir bar and magnetic stir plate

  • Dropping funnel or pipette

  • Sodium bicarbonate (NaHCO₃) solution (e.g., 5-10% in water) or solid sodium bicarbonate

  • pH indicator paper or a calibrated pH meter

  • Appropriate waste container

Procedure:

  • Preparation: Conduct the entire procedure in a well-ventilated chemical fume hood. Ensure an emergency eyewash station and safety shower are accessible. Wear all required PPE. Place a large beaker or flask containing a stir bar in an ice bath on a magnetic stir plate.

  • Controlled Hydrolysis:

    • For every 1 mL of this compound to be disposed of, place approximately 20 mL of cold water into the beaker.

    • Begin stirring the water.

    • Slowly and carefully add the this compound dropwise to the cold, stirring water using a dropping funnel or pipette. Caution: The reaction is exothermic; maintain a slow addition rate to control the temperature and prevent splashing. The this compound will react with water (hydrolyze) to form trimethylgermanol ((CH₃)₃GeOH) and hydrochloric acid (HCl).

  • Neutralization:

    • Once the addition of this compound is complete, continue stirring the solution in the ice bath for at least 30 minutes to ensure the reaction has gone to completion.

    • Slowly add a 5-10% sodium bicarbonate solution or small portions of solid sodium bicarbonate to the acidic solution. Caution: This will cause effervescence (fizzing) as carbon dioxide gas is released. Add the bicarbonate slowly to avoid excessive foaming and potential overflow.

    • Continue adding sodium bicarbonate until the effervescence ceases.

    • Check the pH of the solution using pH paper or a pH meter. The target pH should be between 6 and 8. If the solution is still acidic, continue to add sodium bicarbonate until the target pH is reached.

  • Final Disposal:

    • For small laboratory-scale quantities, once neutralized, the solution can typically be disposed of down the sanitary sewer with copious amounts of running water, provided this is in accordance with local, state, and federal regulations. Always check with your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of organogermanium compounds.

    • If required by your institution, collect the neutralized solution in a properly labeled hazardous waste container for pickup by your EHS department.

Disposal Workflow Diagram

DisposalWorkflow start Start: this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Face Shield, Lab Coat) start->ppe Safety First fume_hood Work in a Chemical Fume Hood ppe->fume_hood hydrolysis Controlled Hydrolysis: Slowly add to cold, stirring water fume_hood->hydrolysis Step 1 neutralization Neutralization: Add Sodium Bicarbonate until pH 6-8 hydrolysis->neutralization Step 2 check_ehs Consult Institutional EHS for Final Disposal Protocol neutralization->check_ehs Step 3 sewer_disposal Dispose via Sanitary Sewer with copious water (if permitted) check_ehs->sewer_disposal If approved waste_collection Collect in Labeled Hazardous Waste Container check_ehs->waste_collection If required end End: Safe Disposal sewer_disposal->end waste_collection->end

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance in the research environment.

References

Essential Safety and Operational Guide for Handling Chlorotrimethylgermane

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference by Laboratory Professionals

This guide provides critical safety protocols and logistical plans for the handling and disposal of Chlorotrimethylgermane. Adherence to these procedures is essential for ensuring a safe laboratory environment.

This compound is a highly flammable and corrosive liquid that can cause severe skin burns and eye damage.[1][2] It is also sensitive to moisture and light.[3][4] Safe handling requires strict adherence to the personal protective equipment (PPE) guidelines, proper storage, and established emergency procedures.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the required equipment.

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles in combination with a face shield (minimum 8-inch).[4]Protects against splashes and vapors, preventing severe eye damage.[1]
Hand Protection Double gloving is recommended. An inner layer of nitrile gloves for incidental contact and an outer layer of butyl rubber or neoprene gloves for extended contact.[5][6]Provides robust protection against a corrosive and flammable liquid. Nitrile offers good general chemical resistance and tear indication.[5] Butyl rubber and neoprene provide superior resistance to a wider range of chemicals.[6] Always inspect gloves for any signs of degradation or puncture before use.[3][4]
Respiratory Protection A full-facepiece respirator with a combination filter for organic vapors, inorganic gases, and acid gases (e.g., Type ABEK) is recommended, especially when handling larger quantities or in case of ventilation failure.[7]Protects against inhalation of harmful vapors.
Protective Clothing A chemical-resistant apron or lab coat, worn over long-sleeved clothing and closed-toe shoes. For larger-scale operations, a full chemical-resistant suit may be necessary.Prevents skin contact with the corrosive liquid.

Safe Handling and Storage

Handling:

  • Always work in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Keep the container tightly closed when not in use.[3][4]

  • Use non-sparking tools and explosion-proof equipment.[3]

  • Take precautionary measures against static discharge by grounding all equipment.[3]

  • Keep away from heat, sparks, open flames, and other ignition sources.[3]

  • Avoid contact with water, strong oxidizing agents, and finely powdered metals.[3]

Storage:

  • Store in a cool, dry, and well-ventilated area designated for flammable liquids.[3][4]

  • Keep containers tightly sealed to prevent exposure to moisture and light.[3][4]

  • Store away from incompatible materials.[3]

First Aid Measures

Immediate action is crucial in the event of exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3]
Skin Contact Immediately remove all contaminated clothing.[3] Flush skin with plenty of water for at least 15 minutes.[3] Seek immediate medical attention.[3]
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing.[3] If breathing is difficult or has stopped, provide artificial respiration.[3][8] Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting.[3] Rinse mouth with water.[3] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Spill and Disposal Plan

A clear and practiced plan for spills and waste disposal is mandatory.

Spill Response:

In the event of a spill, follow these steps methodically.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Don PPE: Put on the appropriate personal protective equipment as outlined in the table above.

  • Contain the Spill: Use an inert, non-combustible absorbent material like sand, vermiculite, or a commercial solvent absorbent to dike the spill and prevent it from spreading.[3][9] Do not use combustible materials like paper towels on oxidizing liquids.[2]

  • Absorb the Spill: Cover the spill with the absorbent material.

  • Collect Waste: Carefully scoop the absorbed material into a designated, sealable, and properly labeled container for hazardous waste.[3][9]

  • Decontaminate: Clean the spill area with soap and water.[9]

  • Dispose of Waste: Dispose of the sealed container and any contaminated PPE as hazardous waste according to institutional and local regulations.

  • Restock: Replenish all used items in the spill kit.[9]

Spill_Response_Workflow cluster_InitialActions Immediate Actions cluster_Cleanup Cleanup Procedure cluster_PostCleanup Final Steps Spill Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Ignition Control Ignition Sources Alert->Ignition Ventilate Ventilate Area (If Safe) Ignition->Ventilate PPE Don Appropriate PPE Ventilate->PPE Contain Contain Spill with Absorbent Dike PPE->Contain Absorb Absorb Spill with Inert Material Contain->Absorb Collect Collect Waste into Labeled Container Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Hazardous Waste Decontaminate->Dispose Restock Restock Spill Kit Dispose->Restock

Caption: Workflow for responding to a this compound spill.

Disposal Plan:

  • Waste Segregation: Collect all waste containing this compound, including contaminated absorbents and PPE, in a dedicated, clearly labeled, and sealed container for halogenated organic waste.[10][11] Do not mix with non-halogenated waste.[11]

  • Container Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable, Corrosive).

  • Disposal Method: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company. The likely method of disposal is incineration in a facility equipped with an afterburner and scrubber.[4]

  • Empty Containers: Thoroughly drain and rinse empty containers with a suitable solvent (e.g., acetone) in a fume hood. The rinsate must be collected and disposed of as halogenated organic waste. Once decontaminated, the container can be disposed of according to institutional guidelines.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.